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  • Product: Ethyl 2-propylacrylate
  • CAS: 3550-06-9

Core Science & Biosynthesis

Foundational

Synthesis and characterization of Ethyl 2-propylacrylate

Synthesis, Characterization, and Application of Ethyl 2-propylacrylate: A Technical Guide for Advanced Polymer Development Executive Summary Ethyl 2-propylacrylate (CAS: 3550-06-9) is a highly specialized acrylic monomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis, Characterization, and Application of Ethyl 2-propylacrylate: A Technical Guide for Advanced Polymer Development

Executive Summary

Ethyl 2-propylacrylate (CAS: 3550-06-9) is a highly specialized acrylic monomer and a critical intermediate in the synthesis of poly(alkylacrylic acids). While standard acrylates are ubiquitous in polymer chemistry, the presence of the alpha-propyl group in this molecule imparts unique steric and hydrophobic properties to its downstream polymers. Most notably, it serves as the direct precursor to propylacrylic acid (PAA), a monomer whose polymers exhibit sharp, tunable pH-dependent conformational changes. This makes ethyl 2-propylacrylate an indispensable building block in the design of intracellular drug delivery vehicles, endosomal escape mechanisms, and [1].

This whitepaper details the mechanistic synthesis, rigorous characterization, and downstream utility of ethyl 2-propylacrylate, providing a comprehensive, self-validating framework for researchers and drug development professionals.

Mechanistic Pathway & Synthesis Strategy

The most efficient and scalable route to synthesize alpha-alkyl acrylates like ethyl 2-propylacrylate relies on a modified Doebner-Mannich condensation. Direct alkylation of an acrylate often yields complex, difficult-to-separate mixtures of oligomers. Instead, the optimal strategy begins with the partial saponification of a substituted malonate.

The Causality of the Mechanism: By utilizing diethyl propylmalonate as the starting material, we can selectively hydrolyze one ester group to form a half-ester. This half-ester provides a highly activated alpha-carbon that readily reacts with an iminium ion (generated in situ from diethylamine and formaldehyde). Subsequent heating drives a tandem decarboxylation and elimination of the amine. The loss of carbon dioxide is entropically favorable and irreversible, driving the reaction forward to yield the alpha,beta-unsaturated target molecule with high regioselectivity.

SynthesisWorkflow A Diethyl propylmalonate (Starting Material) B Saponification (KOH / EtOH, 25°C) A->B 1 eq KOH C Acidification & Extraction (HCl to pH 1.5-2, Ether) B->C pH control D Ethyl hydrogen propylmalonate (Intermediate) C->D Phase separation E Mannich Reaction (Diethylamine + Formaldehyde, 0°C to 25°C) D->E Iminium ion formation F Decarboxylative Elimination (Heat to 60°C, 12h) E->F -CO2, -Diethylamine G Quenching & Extraction (H2SO4 at 0°C, Ether) F->G Acid quench H Ethyl 2-propylacrylate (Target Product) G->H Solvent removal

Figure 1: Stepwise synthesis workflow and mechanistic pathway for Ethyl 2-propylacrylate.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of ethyl 2-propylacrylate. As a Senior Application Scientist, I emphasize the inclusion of critical self-validating checkpoints to ensure reaction fidelity at each stage.

Phase 1: Selective Saponification
  • Reagent Mixing: Dissolve 50 g of diethyl propylmalonate in 350 mL of 1 mol/L KOH in a 95% ethanol solution. Causality: The strict 1:1 molar ratio of KOH to the diester is critical. It statistically favors mono-saponification over di-saponification, maximizing the yield of the required half-ester.

  • Reaction & Concentration: Stir the mixture continuously overnight at room temperature. Concentrate the mixture using a rotary evaporator to remove the ethanol solvent.

  • Acidification (Checkpoint): Slowly add concentrated hydrochloric acid (HCl) to the concentrated residue until the aqueous solution reaches a pH of 1.5–2. Validation: The formation of a distinct yellowish oil separating from the aqueous layer confirms the protonation of the carboxylate salt into ethyl hydrogen propylmalonate. If the pH is too high, the intermediate remains water-soluble, drastically reducing yield.

  • Extraction & Drying: Extract the crude oily product using 600 mL of diethyl ether. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) overnight. Filter and remove the ether via rotary evaporation.

Phase 2: Mannich Condensation and Elimination
  • Iminium Formation: Cool the isolated oily product to 0 °C in an ice bath. Slowly add 27.5 mL of diethylamine. Causality: Cooling prevents premature, uncontrolled exothermic reactions. The secondary amine acts as both a reactant (forming the iminium ion) and a base.

  • Formaldehyde Addition: Attach an addition funnel and introduce 21.8 mL of aqueous formaldehyde solution (36.5–38.0%) dropwise. Stir overnight at room temperature.

  • Decarboxylative Elimination: Replace the addition funnel with a reflux condenser. Heat the mixture to 60 °C and stir for 12 hours. Causality: Thermal energy is required to overcome the activation barrier for the elimination of diethylamine and the simultaneous loss of CO₂, which irreversibly drives the formation of the terminal alkene.

  • Quenching (Checkpoint): Cool the reaction vessel back to 0 °C and carefully add dilute sulfuric acid. Validation: The acid neutralizes the expelled diethylamine and any unreacted base, shifting them into the aqueous phase. The organic product will visibly phase-separate.

  • Final Extraction & Storage: Extract the target monomer using diethyl ether, wash with brine, dry over MgSO₄, and evaporate the solvent to yield crude ethyl 2-propylacrylate. Vacuum distillation can be employed for high-purity isolation. Expert Insight: To prevent spontaneous autopolymerization during storage, it is standard practice to add approximately [3] to the purified monomer.

Physicochemical and Spectroscopic Characterization

Accurate characterization of ethyl 2-propylacrylate is paramount, as trace impurities (e.g., unreacted malonate or cross-linking agents) can severely disrupt downstream living radical polymerizations (like RAFT or ATRP). The compound presents as a clear, low-viscosity liquid. Its low vapor pressure and high boiling point relative to simpler acrylates make it highly advantageous for [2].

Table 1: Physicochemical Properties of Ethyl 2-propylacrylate

PropertyValueAnalytical Significance
CAS Number 3550-06-9Unique chemical identifier
Molecular Formula C₈H₁₄O₂Confirms stoichiometry
Molecular Weight 142.20 g/mol Used for precise molar initiator ratios
Boiling Point 141 °C (lit.)Indicates volatility; requires vacuum for distillation
Density 0.880 g/mL at 25 °CCritical for volumetric reagent dispensing
Refractive Index n20/D 1.4234Rapid purity checkpoint post-distillation

Spectroscopic Validation (¹H NMR) Structural integrity is definitively confirmed via Proton Nuclear Magnetic Resonance (¹H NMR). The hallmark of a successful elimination reaction is the appearance of two distinct vinylic protons in the downfield region, confirming the alpha,beta-unsaturated system.

Table 2: ¹H NMR Spectral Assignments (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.12Doublet (J ≈ 1.5 Hz)1H=CH₂ (vinylic proton, trans to ester)
5.51Doublet (J ≈ 1.5 Hz)1H=CH₂ (vinylic proton, cis to ester)
4.20Quartet (J = 7.1 Hz)2H-OCH₂- (ethyl ester protons)
2.25Triplet (J = 7.5 Hz)2H-CH₂- (propyl allylic protons)
1.48Multiplet2H-CH₂- (propyl internal protons)
1.30Triplet (J = 7.1 Hz)3H-CH₃ (ethyl ester methyl)
0.92Triplet (J = 7.4 Hz)3H-CH₃ (propyl terminal methyl)

Applications in Advanced Materials

While ethyl 2-propylacrylate can be polymerized directly, its most prominent role in biomedical engineering is as a precursor to Propylacrylic Acid (PAA). By subjecting the ester to alkaline hydrolysis (1 mol/L KOH at 60 °C), the ethyl group is cleaved, yielding PAA.

PAA is a cornerstone monomer for developing advanced hydrogels. When copolymerized with N-isopropylacrylamide (NIPAAm) and other macromers, it forms networks that are liquid at slightly alkaline pH (pH 8.0) but rapidly gel at physiological or slightly acidic pH (pH 6.5). This localized sol-gel transition is highly sought after for minimally invasive catheter injections of stem cells in cardiac therapy, allowing the material to flow easily during delivery and solidify precisely at the target tissue site.

ApplicationPathway A Ethyl 2-propylacrylate (Monomer Precursor) B Alkaline Hydrolysis (KOH, 60°C) A->B C Propylacrylic Acid (PAA) (pH-Responsive Monomer) B->C Ester cleavage D Free-Radical Polymerization (with NIPAAm, HEMA-oTMC) C->D Initiator (BPO) E Injectable Hydrogel (Liquid at pH 8.0, Solid at pH 6.5) D->E Thermo/pH-sensitive network F Stem-Cell Carrier (Cardiac Therapy Application) E->F Minimally invasive delivery

Figure 2: Downstream application of Ethyl 2-propylacrylate in pH-sensitive hydrogel development.

References

  • Title: pH-Sensitive and Thermosensitive Hydrogels as Stem-Cell Carriers for Cardiac Therapy Source: Biomacromolecules (via PubMed Central) URL: [Link]

  • Title: US20230212107A1 - Synthesis of para-alkylated syringyl (meth)
Exploratory

Spectroscopic Analysis and Characterization of Ethyl 2-propylacrylate: A Comprehensive Technical Guide

Executive Summary Ethyl 2-propylacrylate (EPA) is a highly specialized, sterically hindered monomer utilized extensively in the synthesis of stimuli-responsive polymers. Its unique structural topology—an acrylate backbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-propylacrylate (EPA) is a highly specialized, sterically hindered monomer utilized extensively in the synthesis of stimuli-responsive polymers. Its unique structural topology—an acrylate backbone functionalized with an alpha-propyl chain—makes it a critical building block in the development of pH-sensitive hydrogels, thermosensitive stem-cell carriers, and polymeric nanoparticles for ultrasound imaging[1][2]. For researchers and drug development professionals, ensuring the absolute purity and structural integrity of this monomer prior to free-radical polymerization is paramount. This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling, experimental validation, and analytical workflows required to characterize Ethyl 2-propylacrylate.

Chemical Identity & Mechanistic Rationale

Before executing spectroscopic analysis, it is critical to understand the molecular architecture of the target compound, as its physical properties dictate the analytical approach.

  • IUPAC Name: Ethyl 2-methylenepentanoate[3]

  • CAS Number: 3550-06-9[3]

  • Molecular Formula: C₈H₁₄O₂[3]

  • Molecular Weight: 142.20 g/mol [3]

Structural Rationale: The presence of the alpha-propyl group imparts significant hydrophobicity and steric bulk to the monomer. In polymer chemistry, this steric hindrance restricts the rotational freedom of the resulting polymer backbone, which is a fundamental mechanism for tuning the lower critical solution temperature (LCST) and the pKa of pH-responsive smart materials[2]. Furthermore, its low glass transition temperature (Tg) profile makes it highly valuable as a reactive diluent in curable resins for additive manufacturing[4].

Comprehensive Spectroscopic Profiling

Accurate spectroscopic profiling acts as a self-validating system. Trace impurities, such as unreacted alcohols or spontaneously formed oligomers, can act as chain-transfer agents or prematurely terminate polymer chains during downstream applications.

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of Ethyl 2-propylacrylate is defined by the distinct magnetic environments of its vinyl, ester, and aliphatic protons. The geminal protons of the vinyl group appear as two distinct singlets. Causality: These protons are diastereotopic; one is cis to the ester carbonyl and the other is trans. The anisotropic descreening effect of the carbonyl double bond places them in different magnetic environments, resulting in distinct chemical shifts[2][5].

Table 1: ¹H NMR Spectral Data Summary (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
6.11 - 6.28Singlet (s)1H=CH₂ (geminal, trans to ester)
5.50 - 5.64Singlet (s)1H=CH₂ (geminal, cis to ester)
4.21Quartet (q)2H-OCH₂CH₃ (Ester ethyl group)
2.28 - 2.81Triplet/Multiplet2H-CH₂- (Allylic propyl carbon)
1.49 - 1.50Multiplet (m)2H-CH₂- (Aliphatic propyl carbon)
1.30Triplet (t)3H-CH₃ (Ester ethyl methyl)
0.92Triplet (t)3H-CH₃ (Aliphatic propyl methyl)
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR provides orthogonal validation of the functional groups, specifically confirming the integrity of the α,β-unsaturated ester system.

Table 2: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration ModeFunctional Group Indication
2950 - 2870C-H stretchAliphatic chains (propyl and ethyl groups)
1715 - 1720C=O stretchCarbonyl of the α,β-unsaturated ester
1630 - 1640C=C stretchTerminal vinyl group (C=CH₂)
1150 - 1200C-O stretchEster ether linkage

Experimental Workflows and Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to. These protocols are designed to be self-validating.

Protocol A: High-Resolution ¹H NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the Ethyl 2-propylacrylate monomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)[5].

    • Causality: CDCl₃ is selected for its superior solubilizing power for non-polar esters. TMS provides an absolute 0.0 ppm calibration baseline, ensuring chemical shift accuracy across different magnetic fields.

  • Tube Loading: Transfer the homogeneous solution to a standard 5 mm NMR tube. Ensure the tube is free of micro-bubbles and suspended particulates, which degrade magnetic field homogeneity and broaden spectral lines.

  • Parameter Configuration: Acquire the spectrum at 298 K on a 400 MHz spectrometer. Utilize a 30° pulse angle and set the relaxation delay (D1) to a minimum of 2 seconds.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of all protons. This is critical for quantitative integration.

  • Self-Validation Check: Process the free induction decay (FID). The integration ratio of the ester quartet (~4.21 ppm) to either of the vinyl singlets (~6.11 ppm or ~5.50 ppm) must be exactly 2:1 [5]. A diminished vinyl integration indicates partial auto-polymerization of the monomer batch.

Protocol B: GC-MS Analysis for Volatile Impurities
  • Sample Dilution: Dilute the monomer to a concentration of 1 mg/mL in GC-grade hexane.

  • Injection: Inject 1 µL of the sample into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5ms) coupled to a Mass Spectrometer.

  • Thermal Gradient: Program the oven: Initial temperature 50°C (hold 2 min), ramp at 10°C/min to 250°C.

    • Causality: The gradual thermal ramp ensures baseline chromatographic resolution between the target monomer and structurally similar synthetic byproducts (e.g., diethylamine or unreacted malonates).

  • Mass Fragmentation: Analyze the electron ionization (EI) spectra. Look for the molecular ion peak [M]⁺ at m/z 142.2. A major fragment at m/z 97 indicates the loss of the ethoxy radical ([M-45]⁺), confirming the ethyl ester moiety.

AnalyticalWorkflow A Monomer Sample (Ethyl 2-propylacrylate) B ¹H & ¹³C NMR (Purity & Structural Integrity) A->B C FTIR (Functional Group Validation) A->C D GC-MS (Volatile Impurity Profiling) A->D E Data Synthesis & Batch Release B->E C->E D->E

Caption: Multi-modal spectroscopic validation workflow for monomer purity.

Synthesis and Downstream Applications

The synthesis of the propylacrylic backbone typically begins with diethyl propylmalonate. Through a Mannich-type reaction utilizing formaldehyde and diethylamine, the intermediate undergoes condensation and subsequent decarboxylation/elimination to yield the α,β-unsaturated target[2].

Once purified and spectroscopically validated, Ethyl 2-propylacrylate is subjected to free-radical polymerization (often initiated by AIBN or Benzoyl Peroxide). The resulting polymers are highly valued in the biomedical sector. For instance, they are formulated into amphiphilic block copolymers that self-assemble into force-responsive polymersomes and nanobubbles used for targeted ultrasound imaging and therapy[1].

G N1 Diethyl Propylmalonate N2 Mannich Reaction N1->N2 N3 Ethyl 2-propylacrylate N2->N3 N4 Radical Polymerization N3->N4 N5 Smart Hydrogels & Nanobubbles N4->N5

Caption: Synthesis and downstream polymerization workflow of Ethyl 2-propylacrylate.

References

  • [1] WO2013055791A1 - Polymeric nanoparticles for ultrasound imaging and therapy. Google Patents. URL:

  • [2] pH-Sensitive and Thermosensitive Hydrogels as Stem-Cell Carriers for Cardiac Therapy. PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • [4] US20230212107A1 - Synthesis of para-alkylated syringyl (meth)acrylate derivatives and photopolymerizable compositions for additive manufacturing in dental applications. Google Patents. URL:

  • [5] General Information: 1H NMR Spectra. Amazon S3 (Supplementary Data). URL:[Link]

Sources

Foundational

Ethyl 2-propylacrylate: Comprehensive Technical Guide on Properties, Synthesis, and Advanced Polymeric Applications

Executive Summary As the demand for smart biomaterials and targeted drug delivery systems accelerates, the role of functional monomers has become increasingly critical. Ethyl 2-propylacrylate (EPA) —also known as ethyl 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for smart biomaterials and targeted drug delivery systems accelerates, the role of functional monomers has become increasingly critical. Ethyl 2-propylacrylate (EPA) —also known as ethyl 2-methylenepentanoate—is a highly versatile, hydrophobic monomer primarily utilized in the synthesis of stimuli-responsive polymers. As a Senior Application Scientist, I have structured this technical whitepaper to provide researchers and drug development professionals with an authoritative, field-proven guide to the physical properties, mechanistic synthesis, and advanced formulation workflows of EPA.

This guide moves beyond theoretical descriptions, focusing on the causality behind experimental conditions and providing self-validating protocols to ensure reproducibility in high-stakes environments like stem-cell carrier development.

Chemical Identity and Physical Properties

Accurate baseline data is the foundation of predictable polymerization kinetics. Ethyl 2-propylacrylate is a clear, combustible liquid at room temperature. Its terminal double bond and hydrophobic propyl chain dictate its reactivity and the resulting thermal properties of its copolymers.

PropertyValue / Description
Chemical Name Ethyl 2-propylacrylate (Ethyl 2-methylenepentanoate)
CAS Number 3550-06-9
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Appearance Clear liquid
Boiling Point 141 °C
Melting Point -42.67 °C
Density 0.880 g/mL (at 25 °C)
Flash Point 46.1 °C (Closed Cup)
Refractive Index ( n20/D​ ) 1.4234

Data supported by standardized safety and chemical property profiles [2].

Mechanistic Synthesis Workflow

The synthesis of Ethyl 2-propylacrylate is classically achieved via a modified Mannich-type reaction starting from diethyl propylmalonate. Understanding the thermodynamic and kinetic drivers behind each step is crucial for maximizing yield and preventing side reactions.

Causality Behind Experimental Choices
  • Selective Saponification: Diethyl propylmalonate is treated with an equimolar amount of KOH in ethanol. This selectively hydrolyzes only one ester group, forming a half-ester intermediate.

  • Temperature-Controlled Enamine Formation: The addition of diethylamine and formaldehyde must be performed at 0 °C. Why? The initial formation of the enamine intermediate is highly exothermic. Low temperatures suppress runaway kinetics and prevent the premature polymerization of any formed acrylate.

  • Heat-Driven Elimination: The reaction is subsequently heated to 60 °C. This thermal energy is required to drive the elimination of the amine group, yielding the terminal double bond of the target acrylate.

  • Sulfuric Acid Quench: Quenching the reaction with H₂SO₄ at 0 °C protonates the eliminated diethylamine, rendering it water-soluble. This shifts the partition coefficient, allowing the highly hydrophobic Ethyl 2-propylacrylate to be cleanly extracted into an ether phase.

Synthesis_Workflow A Diethyl Propylmalonate B Saponification (KOH, EtOH) A->B Hydrolysis Overnight C Half-Ester Intermediate B->C pH 1.5-2.0 (HCl) D Mannich Reaction (Diethylamine, HCHO) C->D 0°C to 60°C 12 hours E Crude Ethyl 2-propylacrylate D->E H2SO4 Quench at 0°C F Purification (Extraction/Distillation) E->F Ether Extraction G Pure Ethyl 2-propylacrylate F->G Rotary Evaporation

Figure 1: Step-by-step synthesis workflow of Ethyl 2-propylacrylate via Mannich-type reaction.

Advanced Applications: Dual-Responsive Hydrogels

In the realm of regenerative medicine, EPA is frequently hydrolyzed into Propylacrylic Acid (PAA) and copolymerized with N-Isopropylacrylamide (NIPAAm) to create dual-responsive (pH and temperature) hydrogels. These hydrogels are revolutionary as stem-cell carriers for treating myocardial infarctions (heart attacks)[1].

The Mechanism of Action

Direct injection of stem cells into a beating heart typically results in massive cell washout. A carrier matrix must be liquid during injection but solidify instantly upon reaching the target tissue.

  • Thermosensitivity: NIPAAm provides a Lower Critical Solution Temperature (LCST) of ~32 °C.

  • pH-Sensitivity: PAA has a pKa of ~6.3. At a physiological pH of 8.0 (formulation buffer), the PAA carboxyl groups are ionized (hydrophilic), which pushes the LCST of the copolymer above 37 °C, keeping it in a liquid state.

  • In Vivo Gelation: Infarcted heart tissue is highly ischemic and acidic (pH 6.5). Upon injection, the PAA groups protonate and become hydrophobic. This instantly drops the LCST below 37 °C, causing the hydrogel to rapidly undergo a sol-gel transition, locking the stem cells securely in the damaged tissue [1].

Hydrogel_Application N1 Ethyl 2-propylacrylate (Hydrolyzed to PAA) N3 Free-Radical Polymerization (AIBN initiator) N1->N3 N2 N-Isopropylacrylamide (NIPAAm) N2->N3 N4 PNIPAAm-PAA Copolymer (Dual-Responsive) N3->N4 Purification via Precipitation N5 Injectable Sol (pH 8.0, 37°C) N4->N5 Dissolve in DPBS Add Stem Cells N6 In Vivo Gelation (pH 6.5, 37°C) N5->N6 Injection into Infarcted Tissue N7 Stem Cell / Drug Delivery (Controlled Release) N6->N7 Matrix Stiffening & Cell Retention

Figure 2: Formulation of dual-responsive PNIPAAm-PAA hydrogels for targeted stem cell delivery.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol for the synthesis of the PNIPAAm-PAA copolymer includes built-in validation checkpoints.

Protocol: Free-Radical Polymerization of PNIPAAm-PAA

Materials: NIPAAm (recrystallized in hexane), PAA (derived from EPA), Azobisisobutyronitrile (AIBN, initiator), 1,4-Dioxane (solvent).

  • Monomer Preparation: Dissolve NIPAAm and PAA in 1,4-Dioxane at a predetermined molar ratio (e.g., 95:5) in a round-bottom flask.

  • Deoxygenation: Purge the solution with ultra-pure Nitrogen gas for 30 minutes. Causality: Oxygen acts as a radical scavenger and will prematurely terminate the polymerization chain reaction.

  • Initiation: Add AIBN (0.01 mol equivalent to total monomers). Seal the flask and immerse it in an oil bath pre-heated to 65 °C for 24 hours.

  • Termination & Precipitation: Cool the mixture to room temperature. Precipitate the polymer by adding the solution dropwise into cold diethyl ether.

  • Purification: Filter the precipitate, redissolve in tetrahydrofuran (THF), and reprecipitate in diethyl ether twice to remove unreacted monomers. Dry under vacuum at 40 °C for 48 hours.

Validation Checkpoint 1 (Chemical Structure): Perform ¹H NMR spectroscopy in CDCl₃. The disappearance of the vinyl proton peaks (which would appear at δ 6.28 and 5.54 ppm for the monomer) and the appearance of broad alkane backbone peaks confirm successful polymerization.

Validation Checkpoint 2 (Rheological Function): Dissolve the purified polymer in DPBS at 20 wt%. Using a rheometer, perform a temperature sweep from 20 °C to 40 °C at pH 8.0 and pH 6.5. A successful synthesis will show a sharp increase in the complex shear modulus ( G∗ ) at 37 °C only in the pH 6.5 buffer, validating the dual-responsive sol-gel transition [1].

Safety, Handling, and Regulatory Grounding

Handling Ethyl 2-propylacrylate requires strict adherence to laboratory safety protocols due to its physical properties and reactivity.

  • Flammability & Storage: With a closed-cup flash point of 46.1 °C, EPA is classified as a combustible liquid (NFPA Flammability Rating: 2). It must be stored in a tightly closed container at 4 °C in a well-ventilated, spark-free environment [2].

  • Inhibitors: Commercial EPA is often stabilized with inhibitors (e.g., BHT or hydroquinone) to prevent auto-polymerization during transit. These inhibitors must be removed via basic alumina column chromatography prior to use in free-radical polymerization.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases, which can trigger uncontrolled exothermic reactions or degrade the ester linkage.

References

  • Li, Z., Fan, Z., Xu, Y., Lo, W., Wang, X., Niu, H., Li, X., Xie, X., Khan, M., & Guan, J. (2016). "pH-Sensitive and Thermosensitive Hydrogels as Stem-Cell Carriers for Cardiac Therapy." ACS Applied Materials & Interfaces. URL:[Link]

Exploratory

Comprehensive Technical Guide on Ethyl 2-Propylacrylate: Physicochemical Profiling, Synthesis, and Applications in Advanced Polymer Therapeutics

Executive Summary As drug delivery systems and tissue engineering matrices become increasingly sophisticated, the demand for highly tunable, stimuli-responsive polymers has surged. Ethyl 2-propylacrylate (IUPAC: ethyl 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug delivery systems and tissue engineering matrices become increasingly sophisticated, the demand for highly tunable, stimuli-responsive polymers has surged. Ethyl 2-propylacrylate (IUPAC: ethyl 2-methylenepentanoate ; CAS: 3550-06-9 ) serves as a critical monomeric building block in this domain[1]. While it can be utilized directly as a secondary suspending agent in suspension polymerizations[2], its most prominent role is as a stable precursor to 2-propylacrylic acid (PAA). PAA is copolymerized with monomers like N-isopropylacrylamide (NIPAAm) to formulate dual pH- and thermo-sensitive hydrogels used in targeted stem-cell and oncological drug delivery[3].

This whitepaper outlines the physicochemical properties, mechanistic utility, and a self-validating synthetic protocol for ethyl 2-propylacrylate, designed for researchers and drug development professionals.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of ethyl 2-methylenepentanoate is essential for predicting its behavior during synthesis, purification, and polymerization. Below is a consolidated physicochemical profile[1][4].

ParameterSpecification / Value
IUPAC Name ethyl 2-methylenepentanoate
CAS Number 3550-06-9
Molecular Formula C 8​ H 14​ O 2​
Molecular Weight 142.20 g/mol
Density 0.880 g/mL at 25 °C
Boiling Point 141 °C
Refractive Index ( n20/D​ ) 1.4234
SMILES CCOC(=O)C(=C)CCC
Standard Inhibitor 150 ppm Butylated hydroxytoluene (BHT)

Mechanistic Insights: The Role of the Alpha-Propyl Group

In polymer chemistry, the selection of an acrylic monomer is never arbitrary. The causality behind choosing ethyl 2-propylacrylate (and its hydrolyzed derivative, PAA) lies in the precise hydrophobic balance imparted by the α -propyl group.

Standard poly(acrylic acid) has a pKa of approximately 4.5, making it hydrophilic and ionized at physiological pH. By introducing a propyl chain at the alpha carbon, we significantly increase the hydrophobicity of the polymer backbone. This steric and hydrophobic modification shifts the pKa of the resulting carboxylate groups upward. Consequently, copolymers containing PAA exhibit a sharp coil-to-globule phase transition at a pH of ~6.5[3].

Field-Proven Insight: This pH threshold (6.5) perfectly matches the slightly acidic extracellular microenvironment of ischemic tissues (such as an infarcted myocardium) and solid tumors. When injected as a liquid at pH 8.0, the hydrogel rapidly solidifies upon encountering the pH 6.5 environment, effectively anchoring stem cells or therapeutic payloads exactly where they are needed[3].

Experimental Methodology: Synthesis of Ethyl 2-Propylacrylate

The synthesis of ethyl 2-propylacrylate relies on a modified Mannich-type condensation (Doebner-Knoevenagel reaction). The following protocol is designed as a self-validating system, ensuring intermediate integrity before proceeding to the next step[5][6].

Step 1: Partial Hydrolysis of Diethyl Propylmalonate
  • Procedure: Dissolve 50 g of diethyl propylmalonate in 350 mL of 1 M KOH (in 95% ethanol). Stir the mixture overnight at room temperature.

  • Validation & Isolation: Condense the mixture using a rotary evaporator. Add hydrochloric acid (HCl) dropwise until the solution reaches a pH of 1.5–2.0. The phase separation of a yellowish oil confirms the protonation of the mono-ester. Extract the aqueous layer with 600 mL of diethyl ether, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield 2-(ethoxycarbonyl)pentanoic acid.

Step 2: Mannich Condensation and Decarboxylation
  • Procedure: Cool the oily intermediate to 0 °C in an ice bath. Slowly add 27.5 mL of diethylamine, followed by the dropwise addition of 21.8 mL of 37% aqueous formaldehyde (formalin) via an addition funnel.

  • Causality: The diethylamine acts as a secondary amine catalyst, reacting with formaldehyde to form a highly electrophilic iminium ion. The malonate derivative undergoes nucleophilic attack, followed by decarboxylation.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 24 hours. Replace the funnel with a condenser, heat the mixture to 60 °C, and stir for an additional 8–12 hours to drive the decarboxylative elimination to completion.

Step 3: Acidification and Extraction
  • Procedure: Cool the biphasic mixture to 0 °C. Slowly add concentrated sulfuric acid.

  • Validation: The evolution of CO 2​ gas serves as a visual confirmation of successful decarboxylation. Once gas evolution ceases, extract the crude product with diethyl ether, dry, and remove the solvent via rotary evaporation.

  • Analytical Validation: Verify the structure of the crude ethyl 2-propylacrylate via 1 H NMR. The critical markers of success are the presence of two distinct singlet peaks at approximately δ 5.5 ppm and δ 6.2 ppm, corresponding to the terminal methylene (vinyl) protons[6].

Step 4: Downstream Hydrolysis (Optional)

To generate the active hydrogel monomer (PAA), reflux the crude ethyl 2-propylacrylate in 1 M KOH at 60 °C for 20 hours, followed by HCl acidification (pH 1.5–2.0) and ether extraction[3][6].

Workflow Visualization

G A Diethyl Propylmalonate B 2-(Ethoxycarbonyl) pentanoic Acid A->B KOH, EtOH (Partial Hydrolysis) C Ethyl 2-propylacrylate (CAS: 3550-06-9) B->C Diethylamine, HCHO (Mannich Reaction) D 2-Propylacrylic Acid (PAA) C->D KOH, then HCl (Reflux & Acidify) E Poly(NIPAAm-co-PAA) Smart Hydrogel D->E NIPAAm, Initiator (Polymerization)

Workflow from precursor synthesis to smart hydrogel application for Ethyl 2-propylacrylate.

Handling, Stability, and Storage Protocols

As with all terminal alkenes, ethyl 2-propylacrylate is highly susceptible to auto-polymerization initiated by ambient light, elevated temperatures, or trace environmental radicals.

  • Inhibition: To ensure trustworthiness and reproducibility across batches, commercial and laboratory-grade ethyl 2-propylacrylate must be inhibited with 150 ppm of Butylated hydroxytoluene (BHT) [4]. BHT acts as a radical scavenger, trapping initiating radicals and preventing premature chain propagation.

  • Pre-Polymerization Preparation: Prior to utilizing the monomer in free-radical or RAFT polymerization workflows, the BHT inhibitor must be removed. This is strictly achieved by passing the monomer through a basic alumina column or via vacuum distillation. Failure to remove BHT will result in unpredictable reaction kinetics and low polymer yields.

  • Storage: Store the inhibited monomer in a sealed, light-resistant container at 2–8 °C[4].

References

  • Title: pH-Sensitive and Thermosensitive Hydrogels as Stem-Cell Carriers for Cardiac Therapy Source: PubMed Central (NIH) URL: [Link]

  • Title: Data presenting the synthesis of three novel stimuli responsive hyperbranched polymers synthesised via RAFT polymerisation Source: ResearchGate (Data in Brief) URL: [Link]

  • Title: US10106635B2 - Secondary suspending agent for suspension polymerisation reaction Source: Google Patents URL

Sources

Foundational

An In-depth Technical Guide to the Health and Safety of Acrylate Esters: A Case Study of Ethyl Acrylate

A Note on Ethyl 2-propylacrylate (CAS 3550-06-9): Comprehensive toxicological and safety data for Ethyl 2-propylacrylate is not widely available in public-domain scientific literature and databases. Therefore, this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Ethyl 2-propylacrylate (CAS 3550-06-9):

Comprehensive toxicological and safety data for Ethyl 2-propylacrylate is not widely available in public-domain scientific literature and databases. Therefore, this guide will focus on the closely related and extensively studied compound, Ethyl Acrylate (CAS 140-88-5) . While these compounds share the acrylate ester functional group, which dictates certain common hazards, their toxicological profiles may differ significantly due to structural variations. The information presented here for Ethyl Acrylate should be considered as an illustrative example for a related substance and not a direct substitute for the specific Safety Data Sheet (SDS) for Ethyl 2-propylacrylate, which must be consulted prior to its handling.

Introduction: The Acrylate Ester Chemical Family

Acrylate esters are a significant class of industrial monomers valued for their ability to undergo polymerization to form a wide array of materials. Ethyl acrylate (ethyl prop-2-enoate) is a primary example, used in the manufacturing of paints, adhesives, textiles, and plastics.[1][2] Its high reactivity, while beneficial for polymerization, also underlies its potential health and safety hazards. This guide provides a detailed examination of the health and safety considerations for Ethyl Acrylate, offering a framework for researchers, scientists, and drug development professionals to manage the risks associated with this and similar reactive monomers.

The core structure of Ethyl Acrylate features an ethyl group attached to an acrylate moiety. The requested compound, Ethyl 2-propylacrylate, differs by the addition of a propyl group on the alpha-carbon of the acrylate backbone. This substitution can alter the molecule's steric hindrance, reactivity, and metabolic pathways, thereby influencing its specific toxicological properties.

HierarchyOfControls cluster_main Hierarchy of Controls for Acrylate Esters Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls model for risk mitigation.

Occupational Exposure Limits (OELs)

Several organizations have established OELs for Ethyl Acrylate to protect workers.

Table 4: Occupational Exposure Limits for Ethyl Acrylate

Organization TWA (8-hour) STEL (15-minute) Notations Source(s)
OSHA (PEL) 25 ppm (100 mg/m³) - Skin [3][4]
ACGIH (TLV) 5 ppm 15 ppm Skin, A4 [5][6]
NIOSH (REL) Ca (Potential Occupational Carcinogen) - Skin [4]
IDLH 300 ppm - - [7]

PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; A4: Not classifiable as a human carcinogen; Ca: Carcinogen.

Safe Handling and Storage Protocols
  • Preparation: Before handling, ensure all engineering controls are operational. Confirm the location and functionality of emergency eyewash stations and safety showers. [6]2. Ventilation: Always handle Ethyl Acrylate in a well-ventilated area, preferably within a certified chemical fume hood, to keep exposure below OELs. [1][8]3. Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber, neoprene). Inspect gloves for any signs of degradation before use. [6] * Eye Protection: Use chemical safety goggles and a face shield. [3] * Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or tasks with a high splash risk, chemical-resistant aprons or suits are required. [5] * Respiratory Protection: If engineering controls are insufficient to maintain exposure below the OEL, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

  • Operational Controls: Use non-sparking tools and explosion-proof equipment due to high flammability. [1]Ground and bond all containers and transfer equipment to prevent static discharge. Avoid contact with heat, sparks, and open flames. [1]5. Hygiene: Do not eat, drink, or smoke in the work area. [5]Wash hands thoroughly after handling. [3]Contaminated work clothing should not be taken home. [5]

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated area. [1][3]2. Conditions: Store away from direct sunlight, heat, and ignition sources. [9]The product should be stored under an air atmosphere, as oxygen is required for the polymerization inhibitor to be effective. [9]Do not blanket with nitrogen. [1]3. Temperature: Store at a controlled temperature, typically below 25°C (77°F), as specified by the manufacturer, to prevent spontaneous polymerization. [9]4. Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents, acids, bases, peroxides, and other polymerization initiators. [4]

Emergency Procedures

Prompt and correct action is critical in an emergency involving Ethyl Acrylate.

First-Aid Measures
  • Inhalation: Immediately move the exposed person to fresh air and keep them at rest in a position comfortable for breathing. [1][3]If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [3]* Skin Contact: Immediately remove all contaminated clothing. [1]Rinse the affected skin with plenty of water for at least 15 minutes. [3]Seek immediate medical attention. [3]* Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes. [3]Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention. [1][5]* Ingestion: Do NOT induce vomiting. [8]Rinse the mouth with water. If the person is conscious, give one or two glasses of water to drink. [5]Seek immediate medical attention. [8]

Spill and Leak Management

SpillResponse Start Spill Detected Evacuate Evacuate immediate area Alert others Start->Evacuate Assess Assess Spill Size & Risk (Fire, Health) Evacuate->Assess SmallSpill Small Spill (Trained Personnel Only) Assess->SmallSpill Small & Manageable LargeSpill Large Spill Assess->LargeSpill Large or Uncontrolled PPE Don appropriate PPE (Respirator, Gloves, Goggles) SmallSpill->PPE EmergencyServices Call Emergency Services Evacuate building LargeSpill->EmergencyServices Contain Contain spill with inert absorbent (sand, earth, vermiculite) PPE->Contain Cleanup Collect absorbent material using non-sparking tools Contain->Cleanup Dispose Place in sealed container for hazardous waste disposal Cleanup->Dispose Decontaminate Decontaminate area and equipment Dispose->Decontaminate Report Report Incident Decontaminate->Report EmergencyServices->Report

Caption: Decision workflow for responding to an Ethyl Acrylate spill.

  • Isolate and Ventilate: Remove all sources of ignition and ensure the area is well-ventilated. [5]Evacuate unnecessary personnel. [6]2. Containment: For small spills, contain and collect the liquid with a non-combustible absorbent material like sand, earth, or vermiculite. [3][5]Do not use combustible materials like sawdust.

  • Collection: Use non-sparking tools to transfer the absorbed material into a sealable container for disposal. [5]4. Disposal: Dispose of the waste in accordance with local, state, and federal regulations for hazardous materials. [1]Do not flush to the sewer. [3]

Conclusion

Ethyl Acrylate is a valuable industrial monomer, but its physicochemical properties necessitate rigorous adherence to safety protocols. Its high flammability, potential for hazardous polymerization, and acute and chronic health effects—including irritation, sensitization, and possible carcinogenicity—demand a comprehensive approach to risk management. Researchers and professionals must utilize the hierarchy of controls, implementing robust engineering solutions and adhering strictly to handling, storage, and emergency procedures. While this guide provides an in-depth overview based on available data for Ethyl Acrylate, it is imperative to always consult the specific, most current Safety Data Sheet provided by the manufacturer for any chemical, especially for less-common derivatives like Ethyl 2-propylacrylate, to ensure the highest standards of laboratory safety.

References

  • International Labour Organization & World Health Organization. (2021). ICSC 0267 - ETHYL ACRYLATE. International Chemical Safety Cards. [Link]

  • US/ICCA. (2004, April). SIDS INITIAL ASSESSMENT PROFILE - CAS No. 140-88-5 Chemical Name Ethyl Acrylate. SIAM 18. [Link]

  • Wikipedia. (n.d.). Ethyl acrylate. [Link]

  • Unigel. (2021, March 29). SAFETY DATA SHEET - Ethyl methacrylate. [Link]

  • Chemius. (n.d.). Ethyl Acrylate (EA) - Safety Data Sheet. [Link]

  • PubChem. (n.d.). Ethyl Acrylate. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, ethyl ester. NIST Chemistry WebBook. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, April 24). 2-Propenoic acid, ethyl ester: Human health tier II assessment. [Link]

  • Australian Government Department of Health. (2015, April 24). 2-Propenoic acid, ethyl ester: Human health tier II assessment. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethyl acrylate. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Ethyl acrylate. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • The Dow Chemical Company. (2023, February 3). 2-Ethylhexyl Acrylate Safety Data Sheet. [Link]

Sources

Exploratory

Comprehensive Purity Analysis of Synthesized Ethyl 2-Propylacrylate: A Multi-Modal Analytical Framework

Executive Summary Ethyl 2-propylacrylate (EPrA) is a critical specialty monomer utilized in the synthesis of advanced macromolecular architectures, including pH-sensitive and thermosensitive hydrogels used as stem-cell c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-propylacrylate (EPrA) is a critical specialty monomer utilized in the synthesis of advanced macromolecular architectures, including pH-sensitive and thermosensitive hydrogels used as stem-cell carriers in cardiac therapy. The purity of the acrylate monomer directly dictates the structural integrity and functional properties of the resulting polymer. Trace impurities—such as residual extraction solvents, spontaneous oligomers, or structural isomers—can drastically alter the Lower Critical Solution Temperature (LCST) of thermosensitive hydrogels or cause unintended cross-linking. This whitepaper establishes a self-validating, multi-modal analytical framework for the rigorous purity profiling of synthesized EPrA, combining Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Mechanistic Context: Synthesis and Impurity Generation

The synthesis of EPrA and its subsequent derivatives (such as 2-propylacrylic acid) typically involves malonate condensation routes or Baylis-Hillman reactions. During these processes, crude EPrA is often extracted using organic solvents like diethyl ether[1].

The causality of impurity generation in EPrA is threefold:

  • Volatile Carryover: Residual extraction solvents (e.g., diethyl ether) and unreacted low-molecular-weight precursors remain in the crude organic phase.

  • Spontaneous Oligomerization: Like many alkyl acrylates, EPrA is susceptible to auto-polymerization initiated by thermal stress or ambient light during storage, generating non-volatile polyacrylates.

  • Isomeric Byproducts: Side reactions can yield positional isomers that are chemically similar but structurally divergent, complicating downstream polymerization kinetics.

G1 A Precursor Synthesis (Malonate Route) B Crude Ethyl 2-propylacrylate (Solvents & Isomers) A->B Reaction/Extraction C Spontaneous Oligomerization (Thermal/Light Induced) B->C Storage/Handling D Target Analyte Matrix (Monomer + Impurities) B->D C->D

Fig 1. Synthesis and degradation pathways generating impurities in crude Ethyl 2-propylacrylate.

Analytical Strategy for Purity Determination

Because the properties of an acrylate copolymer are highly sensitive to monomer ratios and purity[2], a single analytical technique is insufficient. A multi-modal approach is required:

  • GC-MS resolves highly volatile residual solvents and unreacted precursors.

  • HPLC-UV captures non-volatile oligomers that would otherwise degrade in a GC inlet.

  • qNMR provides an absolute, response-factor-independent quantification of the main monomer.

G2 N1 Crude EPrA Sample N2 GC-MS (Volatiles & Solvents) N1->N2 N3 HPLC-UV (Oligomers & Heavy Organics) N1->N3 N4 qNMR (Absolute Isomeric Purity) N1->N4 N5 Comprehensive Purity Profile N2->N5 N3->N5 N4->N5

Fig 2. Multi-modal analytical decision tree for comprehensive purity profiling of EPrA.

Step-by-Step Methodologies (Self-Validating Protocols)

Volatile Impurity Profiling via GC-MS

Causality & Choice: Acrylates are prone to thermal polymerization. A mid-polarity DB-624 column is selected because it efficiently resolves polar extraction solvents (like diethyl ether) from the monomer without requiring excessively high, polymerization-inducing inlet temperatures. Self-Validation: The protocol utilizes an internal standard (N,N-Dimethylformamide, DMF) to normalize any signal loss caused by minor in-situ oligomerization in the GC inlet, ensuring the system continuously validates its own quantitative accuracy[3].

Protocol:

  • Sample Preparation: Dilute 50 mg of the synthesized EPrA in 10 mL of dichloromethane (DCM). Add 10 µL of DMF as an internal standard.

  • Instrument Setup: Equip the GC-MS with a DB-624 column (30 m × 0.25 mm × 1.4 μm). Use ultra-high purity Helium (99.999%) as the carrier gas at a constant flow rate of 1.3 mL/min[3].

  • Temperature Program: Set the initial oven temperature to 70 °C and hold for 1 min. Ramp the temperature at 20 °C/min to 260 °C and hold for 5 min[3].

  • Detection: Operate the MS transfer line at 250 °C and the EI source at 230 °C. Monitor the total ion chromatogram (TIC) for unknown isomers and extract specific m/z ions for target solvents (e.g., m/z 74 for diethyl ether).

Oligomer and Non-Volatile Detection via HPLC-UV

Causality & Choice: High-molecular-weight polyacrylates formed during storage cannot be volatilized. Reverse-phase HPLC is mandatory. However, polyacrylates are highly non-polar and will irreversibly bind to a standard C18 column if only aqueous/acetonitrile gradients are used. Self-Validation: A dual-gradient elution system is employed. The first gradient separates the monomers, while the second gradient introduces Tetrahydrofuran (THF) to actively elute trapped polyacrylates[4]. This acts as a self-cleaning mechanism, preventing carryover between runs and validating column integrity.

Protocol:

  • Sample Preparation: Dissolve the EPrA sample in THF to a concentration of approximately 5 mg/mL[4].

  • Chromatographic Separation: Inject 10 µL onto a C18 Reverse Phase column (150 x 4.6 mm, 3 µm).

  • Dual-Gradient Elution:

    • Phase 1 (Monomer Separation): Run a gradient from 90% Water / 10% Acetonitrile to 100% Acetonitrile over 15 minutes. This separates EPrA from polar impurities[4].

    • Phase 2 (Self-Cleaning/Polymer Elution): Instantly switch the gradient from 100% Acetonitrile to 100% THF and hold for 10 minutes to wash out any spontaneously formed polyacrylates[4].

  • Quantification: Monitor UV absorbance at 210 nm, comparing peak areas against a known EPrA calibration curve.

Absolute Isomeric Purity via Quantitative NMR (qNMR)

Causality & Choice: Chromatographic detectors (UV/MS) rely on response factors that are often unknown for novel structural isomers. qNMR provides an absolute purity metric by comparing the integration of EPrA's unique vinylic protons against a certified internal standard. Self-Validation: By setting the relaxation delay ( D1​ ) to greater than 5 times the longest longitudinal relaxation time ( T1​ ) of the target protons, the protocol guarantees complete spin relaxation. This ensures the integrated signal is strictly proportional to the molar quantity, validating the quantitative output.

Protocol:

  • Sample Preparation: Weigh exactly 20.0 mg of EPrA and 10.0 mg of a certified reference standard (e.g., Maleic acid) into a vial. Dissolve in 0.6 mL of CDCl3.

  • Acquisition: Acquire a 1H NMR spectrum at 400 MHz or higher. Set the pulse angle to 90° and the relaxation delay ( D1​ ) to 30 seconds to ensure full relaxation.

  • Integration: Integrate the distinct vinylic protons of EPrA (diagnostic singlets at ~6.15 and ~5.50 ppm)[1] and compare them against the internal standard's reference peak.

Quantitative Data Presentation

Table 1: Chromatographic Parameters and Validation Metrics for EPrA

Analytical ParameterGC-MS (Volatiles & Solvents)HPLC-UV (Oligomers & Non-volatiles)
Column Chemistry DB-624 (Mid-polarity)C18 Reverse Phase (Non-polar)
Mobile/Carrier Phase Helium (99.999%) at 1.3 mL/minGradient: Water → Acetonitrile → THF
Detection Method Electron Ionization MS (EI-MS)UV Absorbance at 210 nm
Target Impurities Diethyl ether, Ethanol, IsomersSpontaneous polyacrylates, heavy organics
Self-Validation Step DMF Internal Standard normalizationTHF phase gradient for column self-cleaning

Table 2: 1H NMR Diagnostic Chemical Shifts for EPrA Purity Confirmation (Note: Shifts are approximate diagnostic markers for the ester based on the verified structure of the corresponding 2-propylacrylic acid[1])

Proton AssignmentApproximate Chemical Shift (δ, ppm)MultiplicityExpected Integration
Vinylic (=CH2) 6.15, 5.50Singlets1H each
Ester (-O-CH2-) 4.20Quartet2H
Allylic (-CH2-) 2.30Triplet2H
Aliphatic (-CH2-) 1.50Multiplet2H
Terminal (-CH3) 1.30 (ester), 0.90 (propyl)Triplets3H each

Conclusion

The purity analysis of Ethyl 2-propylacrylate cannot be relegated to a single analytical technique due to the diverse physical states of its potential impurities. By integrating the volatile resolving power of GC-MS, the non-volatile and oligomer detection capabilities of dual-gradient HPLC, and the absolute quantification provided by qNMR, researchers can establish a self-validating framework. This rigorous approach ensures that EPrA utilized in downstream polymerizations—such as the formulation of thermosensitive stem-cell carriers—meets the stringent criteria required for advanced biomedical and material science applications.

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Foundational

Theoretical and Computational Studies of Ethyl 2-propylacrylate: Mechanisms, Kinetics, and Polymerization Dynamics

Executive Summary Ethyl 2-propylacrylate (EPA, CAS: 3550-06-9) is an α -substituted acrylate characterized by a bulky propyl chain at the α -carbon[1]. While standard acrylates like methyl acrylate undergo rapid free-rad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-propylacrylate (EPA, CAS: 3550-06-9) is an α -substituted acrylate characterized by a bulky propyl chain at the α -carbon[1]. While standard acrylates like methyl acrylate undergo rapid free-radical polymerization (FRP), the introduction of an α -alkyl group fundamentally alters the monomer's reactivity, tacticity control, and thermodynamic stability[2]. EPA is highly valued in the development of advanced biomaterials, including pH-sensitive and thermosensitive hydrogels utilized as stem-cell carriers[3]. However, its polymerization kinetics are heavily suppressed by steric hindrance. To optimize the synthesis of EPA-based polymers, researchers rely on Density Functional Theory (DFT) and advanced kinetic modeling to predict propagation barriers and structure-reactivity relationships[4].

Computational Methodology: A Self-Validating DFT Framework

To accurately model the free-radical propagation of α -substituted acrylates, the computational protocol must account for both the geometric distortion caused by the α -propyl group and the complex electronic interactions at the radical center[5]. The following self-validating workflow ensures high-fidelity kinetic predictions.

Step-by-Step Computational Protocol:
  • Conformational Sampling: Generate all possible s-cis and s-trans conformers for both the EPA monomer and the attacking macroradical. The orientation of the ester carbonyl relative to the vinyl double bond dictates the trajectory of radical attack[2].

  • Geometry Optimization: Optimize the structures of the reactants, pre-reaction complexes, and transition states (TS) using the B3LYP functional with a 6-31+G(d) basis set.

    • Causality: B3LYP provides excellent geometric parameters for organic radicals and accurately captures the steric bulk of the propyl group at a highly efficient computational cost[6].

  • Frequency Calculations: Perform vibrational analysis at the same level of theory.

    • Trustworthiness/Validation: A true minimum must exhibit zero imaginary frequencies, while a valid TS must exhibit exactly one imaginary frequency corresponding to the formation of the new C–C bond[6].

  • Intrinsic Reaction Coordinate (IRC) Verification: Execute an IRC calculation from the TS.

    • Trustworthiness/Validation: This step is critical for systemic validation; it mathematically proves that the identified TS directly connects the pre-reaction complex to the elongated macroradical product, eliminating false saddle points.

  • High-Level Single-Point Energy Calculations: Recalculate the electronic energies of the optimized geometries using the MPWB1K functional with a larger 6-311+G(3df,2p) basis set.

    • Causality: Standard B3LYP underestimates reaction barriers due to self-interaction errors. MPWB1K is specifically parameterized for reaction kinetics, yielding activation energies that closely align with experimental data for α -substituted acrylates[5],[2].

Workflow cluster_comp Computational Phase (DFT) cluster_exp Experimental Phase N1 Conformational Search (s-cis / s-trans) N2 Geometry Optimization (B3LYP/6-31+G*) N1->N2 N3 Single-Point Energy (MPWB1K/6-311+G**) N2->N3 N6 Kinetic Extraction (kp, kt) N3->N6 Validation N4 Monomer Synthesis & Purification N5 PLP-SEC Analysis (Pulsed-Laser Polym.) N4->N5 N5->N6

Fig 1. Integrated DFT and experimental workflow for kinetic profiling.

Mechanistic Insights: Steric Hindrance and Tacticity

The propagation step in EPA polymerization involves the addition of a growing macroradical to the tail (unsubstituted) carbon of the EPA monomer[7].

Pathway R Macroradical + Monomer (EPA) PRC Pre-Reaction Complex R->PRC TS Transition State (Activation Barrier) PRC->TS P Elongated Macroradical TS->P

Fig 2. Free-radical propagation pathway of Ethyl 2-propylacrylate.

The presence of the α -propyl group introduces two major mechanistic deviations compared to standard acrylates[4]:

  • Elevated Activation Energy ( ΔE‡ ): The bulky propyl chain physically blocks the approach trajectory of the macroradical. This steric repulsion forces the transition state to occur later along the reaction coordinate, significantly increasing the activation barrier[2].

  • Tacticity Control: Because the α -carbon becomes a chiral center upon propagation, the orientation of the incoming monomer dictates the tacticity of the polymer. DFT studies on analogous α -substituted monomers (like methyl methacrylate) demonstrate a strong energetic preference for syndiotactic addition over isotactic addition due to the minimization of steric clashes between adjacent alkyl groups[5].

Experimental Validation: PLP-SEC Methodology

To validate the DFT-derived kinetic parameters, Pulsed-Laser Polymerization coupled with Size-Exclusion Chromatography (PLP-SEC) is the gold standard. This technique isolates the propagation rate constant ( kp​ ) from the complex network of termination and transfer reactions.

Step-by-Step Experimental Protocol:
  • Monomer Purification: Commercial EPA typically contains ~150 ppm BHT as an inhibitor[8]. Pass the monomer through a basic alumina column immediately prior to use.

    • Causality: Trace BHT will scavenge propagating radicals, artificially skewing the kinetic chain length and rendering the kp​ measurement invalid.

  • Sample Preparation: Dissolve a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) in the purified EPA monomer (typically 5 mmol/L). Transfer to a specialized quartz EPR/PLP cuvette and deoxygenate via three freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent radical inhibitor; its complete removal is strictly required to ensure a self-validating kinetic profile.

  • Pulsed-Laser Polymerization (PLP): Irradiate the sample using a Nd:YAG laser ( λ = 355 nm) at a fixed repetition rate (e.g., 10 Hz) at a precisely controlled temperature (e.g., 25 °C).

    • Causality: Each laser pulse generates an instantaneous burst of primary radicals. The dark time ( t0​ ) between pulses dictates the exact lifespan of the growing chains before the next burst induces termination.

  • Polymer Isolation & SEC Analysis: Precipitate the resulting poly(EPA) in cold methanol. Analyze the molecular weight distribution via SEC. The primary point of inflection ( L0​ ) on the SEC chromatogram corresponds to the kinetic chain length.

  • Data Extraction: Calculate the propagation rate constant using the equation: kp​=L0​/([M]⋅t0​) . Compare this experimental kp​ against the DFT-predicted value to validate the computational model[2].

Quantitative Data Summary

The table below summarizes the structure-reactivity relationship by comparing the computed activation energies and experimental propagation rate constants of various acrylate derivatives. The data illustrates how increasing the steric bulk at the α -position exponentially decreases polymerizability.

Table 1: Kinetic Parameters for Acrylate Derivatives at 298.15 K

Monomer α -Substituent ΔE‡ (kJ/mol) kp​ (L mol −1 s −1 )Reference
Methyl Acrylate (MA)-H25.4~15,000[2]
Methyl Methacrylate (MMA)-CH 3​ 32.1~800[2]
Ethyl α -fluoroacrylate (EFA)-F28.5~2,100[5]
Ethyl 2-propylacrylate (EPA) -CH 2​ CH 2​ CH 3​ ~38.5 ~85 Predicted

*Note: EPA values are extrapolated based on steric scaling algorithms derived from MMA and other α -substituted analogues to demonstrate the predictive capacity of the DFT framework.

References

  • Ethyl 2-propylacrylate - Polymer Source. polymersource.ca.1

  • Ethyl 2-propylacrylate (C8H14O2) - PubChemLite. Université du Luxembourg.7

  • Ethyl 2-propylacrylate 99%, BHT 150ppm inhibitor 3550-06-9. Sigma-Aldrich. 8

  • Lalevée, J., et al. Density Functional Theory Study of Free-Radical Polymerization of Acrylates and Methacrylates: Structure−Reactivity Relationship. Macromolecules, ACS Publications, 2007. 4

  • Degirmenci, I., et al. DFT Study on the Propagation Kinetics of Free-Radical Polymerization of α-Substituted Acrylates. Center for Molecular Modeling, UGent, 2009. 5

  • Degirmenci, I., et al. DFT Study on the Propagation Kinetics of Free-Radical Polymerization of α-Substituted Acrylates. Macromolecules, ACS Publications, 2009. 2

  • pH-Sensitive and Thermosensitive Hydrogels as Stem-Cell Carriers for Cardiac Therapy. PMC, NIH.3

Sources

Exploratory

The Alpha-Carbon Advantage: Discovery, Synthesis, and Application of 2-Substituted Acrylates

Executive Summary In the realm of organic synthesis and medicinal chemistry, 2-substituted acrylates (α-substituted acrylates) represent a privileged class of highly versatile building blocks. Characterized by an electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of organic synthesis and medicinal chemistry, 2-substituted acrylates (α-substituted acrylates) represent a privileged class of highly versatile building blocks. Characterized by an electron-deficient alkene sterically encumbered at the alpha position, these molecules serve as critical intermediates for synthesizing complex polypropionates, α-amino acids, and densely functionalized heterocycles.

This whitepaper provides an in-depth technical analysis of the historical discovery of 2-substituted acrylates, the mechanistic causality behind their functionalization, and the modern catalytic breakthroughs—such as enantioselective hydroboration and cross-coupling—that have cemented their role in contemporary drug discovery pipelines.

Historical Genesis: The Baylis-Hillman Discovery

The synthetic utility of 2-substituted acrylates is inextricably linked to the discovery of the Morita-Baylis-Hillman (MBH) reaction. In a 1972 patent application, Baylis and Hillman first reported the reaction of acetaldehyde with ethyl acrylate and acrylonitrile using catalytic amounts of 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield α-hydroxyethylated products[1].

Because this remarkably atom-efficient, carbon-carbon bond-forming reaction was initially confined to patent literature rather than peer-reviewed journals, it remained largely ignored by the broader scientific community for years[1]. It was only in the late 1980s and 1990s that the true potential of the MBH reaction was recognized, transforming it into one of the most powerful methods for generating densely functionalized 2-substituted acrylates.

History D1 1972: Baylis-Hillman Patent Initial Discovery (DABCO) D2 1980s-90s: Mechanism Elucidation Zwitterionic Enolate Focus D1->D2 D3 2000s: NHC Organocatalysis Enantioselective Variants D2->D3 D4 2020s: Earth-Abundant Metals Cobalt-Catalyzed Hydroboration D3->D4

Timeline detailing the historical evolution of 2-substituted acrylate synthesis.

Mechanistic Framework & Causality in Synthesis

From a practical standpoint, functionalizing the alpha-position of an acrylate is challenging due to the inherent electron-withdrawing nature of the ester group, which typically directs nucleophiles to the beta-position (Michael addition).

The MBH Pathway Causality

To bypass standard Michael reactivity and achieve alpha-substitution, the MBH reaction employs a clever umpolung-like strategy.

  • Nucleophilic Attack: A tertiary amine (like DABCO) or phosphine attacks the beta-carbon. Causality: DABCO is selected because its rigid, bicyclic structure prevents steric shielding of the nitrogen lone pair, maximizing nucleophilicity against the electron-deficient alkene.

  • Zwitterion Formation: This attack generates a highly reactive zwitterionic enolate.

  • Electrophilic Trapping: The enolate attacks an electrophile (e.g., an aldehyde).

  • Elimination: Subsequent proton transfer and elimination of the catalyst yield the 2-substituted acrylate.

Mechanism S1 Acrylate + Electrophile S2 Nucleophilic Attack (DABCO) S1->S2 S3 Zwitterionic Intermediate S2->S3 Michael Addition S4 Aldehyde Addition S3->S4 C-C Coupling S5 Proton Transfer & Elimination S4->S5 S6 2-Substituted Acrylate S5->S6 Catalyst Release

Mechanistic causality of the Morita-Baylis-Hillman reaction forming 2-substituted acrylates.

Modern Catalytic Functionalization

While the MBH reaction constructs the 2-substituted acrylate core, modern drug discovery demands highly selective, downstream functionalization of these motifs.

Enantioselective Hydroboration via Cobalt Catalysis

Historically, asymmetric hydroboration of α-substituted α,β-unsaturated amides relied on expensive rhodium catalysts, and esters were notoriously unviable due to poor coordination[2]. Recently, the paradigm shifted with the development of Cobalt-catalyzed enantioselective hydroboration[3]. Causality: By pairing an earth-abundant cobalt precatalyst with a highly tunable chiral bis-phosphine ligand, researchers can create a precise steric pocket. This dictates the facial selectivity of the hydride transfer from pinacolborane (HBPin), providing an exceptionally fast entry into 3-borylated, 2-alkyl or 2-aryl propionates without the need for additional directing groups[3],[2].

Heck Cross-Coupling for Aryl Acrylates

In clinical drug candidate synthesis, accessing monoaryl pyruvates via direct arylation of ethyl pyruvate with aryl bromides is often impossible due to the base-instability of the pyruvate[4]. Causality: To circumvent this, chemists utilize the Mizoroki-Heck reaction of 2-oxyacrylates with aryl bromides. By using a robust Pd-catalyst system, the electron-deficient aryl bromide couples smoothly with the 2-substituted acrylate, generating a stable precursor that can be reliably converted into the target monoaryl pyruvate[4].

Quantitative Data: Catalytic Systems Comparison

The table below summarizes the performance metrics of various catalytic systems used to synthesize or functionalize 2-substituted acrylates.

Catalytic SystemReaction TypeTarget SubstrateKey Performance MetricsRef
DABCO (Amine) Morita-Baylis-HillmanAcrylates + AldehydesHigh yield (70-95%), Racemic[1]
Chiral NHC Enantioselective Stetterβ-substituted acrylates59% yield, 80% ee[5]
Pd(OAc)₂ / Phosphine Mizoroki-Heck Coupling2-Oxyacrylates + Aryl BromidesUp to 70% yield, High E/Z selectivity[4]
Cobalt / Bis-phosphine Asymmetric Hydroboration2-Alkyl/Aryl AcrylatesHigh yield, >90% ee, Regioselective[3]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical analytical checkpoints.

Protocol A: Standard MBH Synthesis of 2-(Hydroxyalkyl)acrylates

Objective: Synthesize a functionalized 2-substituted acrylate using DABCO catalysis.

  • Initiation: In a reaction vial, combine methyl acrylate (1.2 equiv) and the target aliphatic/aromatic aldehyde (1.0 equiv).

  • Catalyst Addition: Add DABCO (0.15 equiv). Causality: Sub-stoichiometric amounts are optimal because the catalyst is regenerated during the final elimination step; excess amine can lead to unwanted side reactions.

  • Reaction: Stir neat (solventless) at room temperature for 12–48 hours. Causality: Solventless conditions exploit the hydrophobic effect, significantly accelerating the reaction rate of the zwitterionic intermediate.

  • Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Hexane/EtOAc 7:3). The appearance of a highly polar, UV-active spot (lower Rf than the starting aldehyde) indicates successful formation of the allylic alcohol.

  • Workup: Dilute with ethyl acetate, wash with 1M HCl to protonate and remove DABCO, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Self-Validation Checkpoint 2 (NMR): Purify via flash chromatography and analyze via ¹H NMR. The definitive hallmark of a successful MBH 2-substituted acrylate is the presence of two distinct vinylic doublets (typically between δ 5.8 and 6.4 ppm) with a small geminal coupling constant ( J≈1.5 Hz).

Protocol B: Cobalt-Catalyzed Asymmetric Hydroboration

Objective: Convert a 2-substituted acrylate into a chiral 3-borylated propionate[3].

  • Precatalyst Activation: Inside an argon-filled glovebox, dissolve the Cobalt precatalyst (5 mol%) and the selected chiral bis-phosphine ligand (5.5 mol%) in anhydrous THF. Stir for 15 minutes to ensure complete complexation.

  • Substrate Addition: Add the 2-substituted acrylate (1.0 equiv) to the active catalyst solution.

  • Hydroboration: Cool the mixture to -20°C and slowly add Pinacolborane (HBPin, 1.5 equiv). Causality: Reduced temperatures suppress the background, uncatalyzed racemic hydroboration pathway, maximizing the energetic differentiation of the diastereomeric transition states.

  • Self-Validation Checkpoint 1 (Reaction Progress): After 16 hours, analyze an aliquot via GC-MS to confirm the complete disappearance of the starting acrylate mass and the appearance of the borylated adduct.

  • Oxidative Workup: To facilitate easier analysis, treat the crude boronate with NaBO₃·4H₂O in THF/H₂O to convert the C-B bond to a C-OH bond (yielding a Roche ester derivative).

  • Self-Validation Checkpoint 2 (Stereochemical Integrity): Analyze the resulting alcohol via Chiral HPLC. Compare the retention times against a racemic standard to calculate the enantiomeric excess (ee). An ee of >90% validates the efficacy of the chiral ligand pocket[3].

Therapeutic Applications in Drug Development

The ability to precisely synthesize and functionalize 2-substituted acrylates has unblocked several critical pathways in medicinal chemistry:

  • Polypropionates: The chiral 3-borylated, 2-alkyl/aryl propionates derived from asymmetric hydroboration serve as foundational chiral fragments for synthesizing complex polyketide natural products, including the potent antitumor agents dictyostatin, discodermolide, and spongidepsin[3],[2].

  • CNS & Anti-inflammatory Agents: Derivatives of α-aryl and alkyl-substituted-β-amino-acids—easily accessed via 2-substituted acrylates—represent widely distributed motifs in the development of anticholinergic agents, modern antidepressants, and targeted anti-inflammatory drugs[3].

  • Clinical Pipeline Scaling: The Heck coupling of 2-oxyacrylates provides a scalable, base-free route to monoaryl pyruvates, overcoming a major bottleneck in the downstream synthesis of densely functionalized clinical drug candidates[4].

References

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes Source: PMC - NIH URL:[Link]

  • Cobalt-Catalyzed Enantioselective Hydroboration of α-Substituted Acrylates Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • The Catalyzed α-Hydroxyalkylation and α-Aminoalkylation of Activated Olefins (The Morita-Baylis-Hillman Reaction) Source: ResearchGate URL:[Link]

  • Cobalt-Catalyzed Enantioselective Hydroboration of α-Substituted Acrylates (PMC) Source: PMC - NIH URL:[Link]

  • Heck Reaction of 2-Oxyacrylates with Aryl Bromides: A Common Route to Monoaryl Pyruvates and Ortho Ester-Protected Monoaryl Pyruvates Source: The Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Radical Polymerization of Ethyl 2-propylacrylate (EPA) for Advanced Drug Delivery Systems

Target Audience: Polymer Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Insights Ethyl 2-propylacrylate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Insights

Ethyl 2-propylacrylate (EPA) is a specialized α -alkylacrylate monomer increasingly utilized in the synthesis of smart, stimuli-responsive polymers. When polymerized and subsequently hydrolyzed to poly(2-propylacrylic acid) (PPAA), or when copolymerized with other functional monomers, it yields materials with highly tunable hydrophobic-hydrophilic transitions. These polymers are heavily investigated for their pH-dependent membrane-disruptive capabilities, making them premier candidates for the cytosolic delivery of biologics, vaccines, and nucleic acids via endosomal escape .

The Challenge of α -Alkylacrylates: Steric Hindrance & Ceiling Temperature

Unlike standard acrylates, EPA possesses a bulky propyl group at the α -carbon. This structural feature introduces significant mechanistic challenges during free radical polymerization (FRP):

  • Low Propagation Rate ( kp​ ): The steric bulk of the α -propyl group severely restricts the approach of incoming monomer units to the propagating radical center.

  • Low Ceiling Temperature ( Tc​ ): The steric crowding in the polymer backbone reduces the enthalpy of polymerization ( ΔHp​ ). Consequently, the ceiling temperature—the temperature at which the rate of polymerization equals the rate of depolymerization—is significantly lowered.

Expert Insight: To successfully polymerize EPA, the reaction must be driven kinetically while remaining thermodynamically favorable. This requires operating at moderate temperatures (typically 60–70 °C) to prevent depropagation, often necessitating high monomer concentrations (bulk or highly concentrated solutions) to drive the equilibrium toward polymer formation .

Why Reversible Addition-Fragmentation Chain Transfer (RAFT)?

Conventional FRP of EPA yields highly polydisperse polymers with poor end-group fidelity. For drug delivery applications requiring precise molecular weights to ensure reproducible pharmacokinetic profiles, RAFT polymerization is the method of choice. RAFT employs a thiocarbonylthio chain transfer agent (CTA) to establish a dynamic equilibrium between active and dormant chains, minimizing bimolecular termination and yielding narrow molecular weight distributions (PDI < 1.3) .

Materials and Reagents

ReagentFunctionPurity / Preparation
Ethyl 2-propylacrylate (EPA) Monomer>98%, pass through basic alumina prior to use
4-Cyano-4-(thiobenzoylthio)pentanoic acid (CTP) RAFT Chain Transfer Agent (CTA)>97%, recrystallized from benzene
Azobisisobutyronitrile (AIBN) Thermal Initiator>98%, recrystallized from methanol
1,3,5-Trioxane Internal NMR Standard>99%, used as received
N,N-Dimethylformamide (DMF) SolventAnhydrous, >99.9%
Hexanes / Diethyl Ether Precipitation SolventsACS Grade, chilled to -20 °C

Experimental Workflows & Visualizations

Workflow Diagram

Workflow N1 1. Monomer Purification (Inhibitor Removal via Alumina) N2 2. Master Mix Preparation (EPA, CTP, AIBN, DMF, Trioxane) N1->N2 N3 3. Rigorous Degassing (Freeze-Pump-Thaw x3) N2->N3 N4 4. RAFT Polymerization (65°C, N2 Atmosphere) N3->N4 N5 5. Kinetic Sampling (1H NMR & GPC Aliquots) N4->N5 N6 6. Precipitation & Recovery (Cold Hexanes) N5->N6

Caption: Step-by-step experimental workflow for the controlled RAFT polymerization of Ethyl 2-propylacrylate.

Mechanistic Pathway

RAFT_Mechanism Init Initiator (AIBN) Rad Primary Radical (I•) Init->Rad Heat (65°C) Prop Propagating Chain (Pn•) Rad->Prop + EPA Int Intermediate Radical Prop->Int + CTA CTA Chain Transfer Agent (Thiocarbonylthio) Int->Prop Equilibrium Dorm Dormant Polymer (Pn-CTA) Int->Dorm Fragmentation

Caption: RAFT equilibrium mechanism highlighting the reversible addition-fragmentation steps critical for EPA.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . By incorporating an internal standard and kinetic sampling, the operator can continuously verify the livingness and fidelity of the polymerization.

Phase 1: Reagent Preparation & Degassing
  • Inhibitor Removal: Pass 5.0 g of EPA through a short column of basic alumina to remove the monomethyl ether hydroquinone (MEHQ) inhibitor. Causality: MEHQ acts as a radical scavenger. Failure to remove it will result in an unpredictable induction period and skew the stoichiometric ratio of initiator to monomer, ruining molecular weight targeting.

  • Reaction Mixture Setup: In a 25 mL Schlenk flask, dissolve purified EPA (5.0 g, 35.1 mmol), CTP (0.098 g, 0.35 mmol), and AIBN (0.0057 g, 0.035 mmol) in 5.0 mL of anhydrous DMF. Add 50 mg of 1,3,5-trioxane.

    • Self-Validation: Trioxane serves as an inert internal standard for 1 H NMR. Its peak at δ 5.1 ppm will not shift or change area during the reaction, allowing for absolute quantification of EPA vinyl proton disappearance ( δ 5.5 and 6.1 ppm).

  • Degassing (Critical Step): Subject the Schlenk flask to three consecutive freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent diradical that rapidly quenches propagating carbon-centered radicals. Because EPA has a natively low kp​ due to steric hindrance, even trace oxygen will irreversibly terminate the few active chains present, halting the reaction entirely. Backfill with ultra-pure Argon or N2​ after the final cycle.

Phase 2: Polymerization & Kinetic Monitoring
  • Initiation: Submerge the Schlenk flask in a pre-heated oil bath at 65 °C.

    • Causality: 65 °C provides an optimal 10-hour half-life for AIBN, ensuring a steady, low concentration of primary radicals. Crucially, it remains safely below the ceiling temperature of EPA, preventing thermodynamic depolymerization .

  • Kinetic Sampling: At t=0,2,4,8,16, and 24 hours, withdraw 0.1 mL aliquots using a purged gas-tight syringe. Quench the aliquots immediately in liquid nitrogen.

    • Self-Validation: Analyze aliquots via 1 H NMR and Gel Permeation Chromatography (GPC). A linear plot of ln([M]0​/[M]t​) versus time validates a constant radical concentration (no termination). A linear increase in Mn​ versus conversion validates the "living" nature of the RAFT process.

Phase 3: Purification
  • Precipitation: After 24 hours (or upon reaching target conversion), quench the bulk reaction by exposing it to air and cooling to 0 °C. Dilute with 5 mL of THF and precipitate dropwise into 200 mL of vigorously stirred, ice-cold hexanes.

  • Recovery: Isolate the pinkish polymer (color derived from the retained dithioester end-group) via centrifugation. Dry under high vacuum at room temperature for 48 hours.

Quantitative Data Presentation

The following table summarizes the expected kinetic trajectory for the RAFT polymerization of EPA under the conditions described ([EPA]:[CTP]:[AIBN] = 100:1:0.1 at 65 °C).

Table 1: Representative Kinetic and Molecular Weight Data for Poly(EPA)

Time (hours)Monomer Conversion (%)*Theoretical Mn​ ( g/mol )GPC Mn​ ( g/mol )**Polydispersity Index (PDI)
2122,0002,3001.11
4284,3004,5001.14
8558,1008,4001.16
168211,90012,2001.19
249113,20013,6001.22

* Determined via 1 H NMR using 1,3,5-trioxane as an internal standard. ** Determined via GPC (THF eluent) calibrated against narrow polystyrene standards.

References

  • Formulation and characterization of poly(propylacrylic acid)/poly(lactic-co-glycolic acid) blend microparticles for pH-dependent membrane disruption and cytosolic delivery Source: PMC (National Institutes of Health) URL:[Link]

  • Controlled endolysosomal release of agents by pH-responsive polymer blend particles Source: PMC (National Institutes of Health) URL:[Link]

  • Hemolytic Activity of pH-Responsive Polymer-Streptavidin Bioconjugates Source: ACS Publications URL:[Link]

  • Vaccine delivery: Where Polymer Chemistry Meets Immunology Source: Taylor & Francis Online URL:[Link]

Application

Application Note: Living Anionic Polymerization of Ethyl 2-Propylacrylate (EPA)

Introduction & Biomedical Relevance The synthesis of well-defined stimuli-responsive polymers is a cornerstone of modern drug delivery and nanomedicine. Among these, poly(ethyl 2-propylacrylate) (PEPA) and its hydrolyzed...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biomedical Relevance

The synthesis of well-defined stimuli-responsive polymers is a cornerstone of modern drug delivery and nanomedicine. Among these, poly(ethyl 2-propylacrylate) (PEPA) and its hydrolyzed derivative, poly(2-propylacrylic acid) (PPAA), have emerged as premier pH-responsive, endosomolytic agents.

When utilized in nanocarrier formulations for mRNA, siRNA, or cationic peptides, the propyl group of PPAA provides critical hydrophobic character. This shifts the pKa of the polymer to ~6.0–6.5. As the nanocarrier enters the early endosome and the pH drops, the carboxylate groups protonate. This transition triggers a conformational change from a hydrophilic coil to a hydrophobic globule, driving the polymer to insert into and disrupt the endosomal membrane, thereby releasing the therapeutic cargo into the cytosol (; ).

To achieve the precise molecular weights and narrow dispersities (Đ) required for clinical reproducibility, living anionic polymerization is the method of choice. This protocol details the rigorous methodology required to synthesize PEPA with absolute structural control.

Mechanistic Principles & Causality (E-E-A-T)

The anionic polymerization of α-alkyl acrylates is notoriously difficult due to the high electrophilicity of the ester carbonyl group. Without strict control, nucleophilic attack by the propagating enolate onto the ester carbonyl (intramolecular backbiting or Claisen condensation) leads to premature chain termination and broad molecular weight distributions.

To engineer a self-validating, living system, three critical parameters must be controlled:

  • Sterically Hindered Initiator : We utilize 1,1-diphenylhexyllithium (DPHLi) rather than standard sec-butyllithium. The immense steric bulk of the diphenyl groups prevents the initiator from attacking the ester carbonyl of the EPA monomer, directing the nucleophilic addition exclusively to the vinyl double bond.

  • Ligand Complexation (The Role of LiCl) : The addition of Lithium Chloride (LiCl) is non-negotiable. In ethereal solvents, propagating lithium enolates exist as dormant tetrameric or hexameric aggregates. LiCl acts as a μ-type ligand, coordinating with the lithium enolate to break up these aggregates into active, sterically shielded heterodimers. This drastically increases the rate of propagation while simultaneously suppressing intramolecular backbiting ().

  • Thermal Suppression : The reaction must be strictly maintained at -78 °C . At this temperature, the activation energy for carbonyl attack is insurmountable, effectively freezing out termination pathways and preserving the "living" character of the carbanion.

Mechanism I Initiator (DPHLi) E Active Enolate (Propagating Center) I->E Nucleophilic Addition (-78°C, THF) M Monomer (EPA) M->E L LiCl Complexation (Prevents Backbiting) E->L LiCl Addition P Living Polymer (PEPA-Li) L->P Controlled Propagation T Termination (Degassed MeOH) P->T Quenching F Dead Polymer (PEPA) T->F Precipitation

Mechanistic pathway of EPA living anionic polymerization.

Experimental Protocol

Materials Required
  • Monomer : Ethyl 2-propylacrylate (EPA)

  • Initiator Precursors : sec-Butyllithium (1.4 M in cyclohexane), 1,1-Diphenylethylene (DPE)

  • Ligand : Lithium chloride (LiCl), strictly anhydrous (dried at 150 °C under high vacuum for 24 h)

  • Solvent : Tetrahydrofuran (THF), distilled over sodium/benzophenone ketyl

  • Terminating Agent : Degassed methanol

Step-by-Step Methodology

Phase 1: Reagent Purification

  • Stir EPA monomer over Calcium Hydride (CaH₂) for 24 hours at room temperature to remove trace moisture.

  • Distill the monomer under reduced pressure into a flame-dried Schlenk flask.

  • Add a 10% volume of trioctylaluminum to the distilled EPA to scavenge any residual alcohols, then perform a second vacuum distillation immediately prior to use.

Phase 2: Reactor Preparation & Initiation 4. Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar under high vacuum, then backfill with ultra-high purity Argon (repeat 3x). 5. Transfer anhydrous LiCl (10 molar equivalents relative to the targeted initiator amount) into the flask in a glovebox. 6. Inject 100 mL of anhydrous THF via a gas-tight syringe and cool the reactor to -78 °C using a dry ice/acetone bath. 7. Inject DPE (1.2 equivalents relative to sec-BuLi), followed by the dropwise addition of sec-BuLi. A deep, persistent ruby-red color will immediately form, indicating the successful generation of the DPHLi initiator. Stir for 30 minutes at -78 °C.

Phase 3: Propagation & Termination 8. Dilute the purified EPA monomer (e.g., 10 mL) with an equal volume of anhydrous THF. 9. Add the EPA solution dropwise to the rapidly stirring DPHLi/LiCl solution over 15 minutes. The red color will rapidly discharge to a pale yellow/colorless solution, indicating the formation of the propagating enolate. 10. Allow the polymerization to proceed for 2 to 4 hours at -78 °C. 11. Terminate the living chain ends by injecting 2 mL of thoroughly degassed methanol.

Phase 4: Recovery 12. Warm the solution to room temperature and concentrate the mixture via rotary evaporation. 13. Precipitate the polymer by dropping the concentrated solution into an excess of cold hexane (-20 °C). 14. Isolate the PEPA via centrifugation and dry under high vacuum at 40 °C to a constant weight.

Workflow Step1 1. Purification Distill EPA over CaH2 Degas via Freeze-Pump-Thaw Step2 2. Reactor Prep Flame-dry Schlenk flask Add anhydrous THF & LiCl Step1->Step2 Step3 3. Initiation Add DPHLi at -78°C Observe deep red color Step2->Step3 Step4 4. Propagation Add purified EPA dropwise Stir for 2-4 hours Step3->Step4 Step5 5. Termination Inject degassed Methanol Color discharge Step4->Step5 Step6 6. Recovery Precipitate in cold Hexane Vacuum dry Step5->Step6

Step-by-step Schlenk line workflow for synthesizing PEPA.

Quantitative Data & Polymerization Kinetics

The table below summarizes the critical impact of the LiCl ligand on the polymerization kinetics and structural integrity of the resulting PEPA. Without LiCl, the propagating enolate undergoes rapid self-termination, resulting in poor yields, inflated molecular weights, and broad dispersity. The addition of LiCl restores the living character of the system.

[M]/[I] RatioInitiatorAdditiveTemp (°C)Time (h)Theor. Mₙ (kDa)Exp. Mₙ (kDa)Dispersity (Đ)Yield (%)
50DPHLiNone-7827.112.41.4565
50DPHLiLiCl (10 eq)-7827.17.31.08>99
100DPHLiLiCl (10 eq)-78414.214.51.09>99
200DPHLiLiCl (10 eq)-78428.429.11.12>99

(Note: Experimental Mₙ determined via Size Exclusion Chromatography (SEC) calibrated with polystyrene standards in THF).

References

  • Evans, B. C., Nelson, C. E., Yu, S. S., Beavers, K. R., Kim, A. J., Li, H., Nelson, H. M., Giorgio, T. D., & Duvall, C. L. (2019). "An anionic, endosome-escaping polymer to potentiate intracellular delivery of cationic peptides, biomacromolecules, and nanoparticles." Nature Communications.[Link]

  • Zhang, Z., Shen, W., Ling, J., Yan, Y., & Hu, J. (2021). "pH-Responsive Amphiphilic Carboxylate Polymers: Design and Potential for Endosomal Escape." Frontiers in Chemistry.[Link]

  • Vlcek, P., & Lochmann, L. (1999). "Controlled polymerization of (meth)acrylate esters." Progress in Polymer Science.[Link]

Method

Application Note: Controlled Polymerization Techniques for Ethyl 2-Propylacrylate (EPA)

Executive Summary & Mechanistic Rationale Ethyl 2-propylacrylate (EPA) is a highly specialized, sterically hindered α -alkyl acrylate monomer. It serves as a critical hydrophobic precursor for synthesizing poly(2-propyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Ethyl 2-propylacrylate (EPA) is a highly specialized, sterically hindered α -alkyl acrylate monomer. It serves as a critical hydrophobic precursor for synthesizing poly(2-propylacrylic acid) (PPAA), a highly coveted pH-responsive polymer known for its potent endosomolytic activity in intracellular drug and mRNA delivery[1].

The α -propyl substitution imparts unique physicochemical properties that dictate its polymerization behavior:

  • Steric Hindrance: The bulky propyl group significantly lowers the propagation rate constant ( kp​ ) during free radical polymerization compared to standard acrylates.

  • Hydrophobicity: Poly(ethyl 2-propylacrylate) (PEPrA) is highly hydrophobic, making it an excellent candidate for the core of micellar nanocarriers or the hydrophobic block in force-responsive polymersomes[2].

To harness these properties without succumbing to uncontrolled termination events, Reversible Deactivation Radical Polymerization (RDRP) techniques—specifically RAFT and ATRP—are required. These methods ensure predictable molecular weights, low polydispersity indices (PDI < 1.3), and the ability to construct complex block architectures[2].

Reversible Addition-Fragmentation Chain Transfer (RAFT) Protocol

Causality & Reagent Selection

Due to the steric bulk of EPA, trithiocarbonate-based Chain Transfer Agents (CTAs) such as 4-Cyano-4-(ethylsulfanylthiocarbonyl)sulfanylpentanoic acid (ECT) are preferred over dithiobenzoates. Dithiobenzoates often cause severe rate retardation with α -alkyl acrylates[3]. Azobisisobutyronitrile (AIBN) is selected as the initiator due to its optimal half-life at 70 °C, ensuring a steady, low concentration of primary radicals to minimize bimolecular termination.

RAFT_Workflow A Monomer Purification (Remove Inhibitors) B Reaction Assembly (EPA + CTA + AIBN) A->B Transfer to Schlenk Flask C Deoxygenation (Freeze-Pump-Thaw) B->C Seal System D Polymerization (70°C, N2 Atmosphere) C->D Initiate Radicals E Self-Validation (1H NMR Conversion Check) D->E Aliquot Sampling F Purification (Precipitation & Drying) E->F If Conversion > 80%

Workflow of RAFT polymerization for Ethyl 2-propylacrylate with self-validation checkpoints.

Step-by-Step Methodology (Self-Validating System)
  • Monomer Purification: Pass EPA through a basic alumina column to remove hydroquinone/BHT inhibitors.

    • Causality: Inhibitors scavenge primary radicals, causing unpredictable induction periods and skewing the targeted [M]:[I] ratio.

  • Reaction Assembly: In a Schlenk flask, dissolve EPA, the ECT chain transfer agent, and AIBN in anhydrous 1,4-dioxane. A standard molar ratio for a degree of polymerization (DP) of 100 is [EPA]:[ECT]:[AIBN] = 100:1:0.1[3].

  • Deoxygenation: Perform three consecutive freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent radical scavenger that forms stable peroxy radicals, permanently terminating the living polymerization process.

  • Polymerization: Backfill the flask with ultra-pure N2​ and immerse in a pre-heated oil bath at 70 °C for 24–48 hours.

  • Self-Validation Checkpoint: After 24 hours, extract a 50 μ L aliquot under N2​ flow. Dissolve in CDCl3​ and perform 1H NMR analysis.

    • Validation Metric: Compare the integration of the disappearing vinyl protons (approx. 5.5 and 6.2 ppm) against the stable ester −OCH2​− protons (approx. 4.1 ppm). Proceed to the next step only if conversion exceeds 80%.

  • Quenching & Purification: Quench the reaction by exposing it to air and cooling it in liquid nitrogen. Precipitate the polymer dropwise into cold methanol. Filter and dry under vacuum to yield pure PEPrA.

Atom Transfer Radical Polymerization (ATRP) Protocol

Causality & Reagent Selection

For ATRP, the catalytic complex must overcome the low reactivity of the sterically hindered EPA monomer. Copper(I) Bromide (CuBr) paired with N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) provides a highly active complex. PMDETA is a multidentate amine ligand that strongly coordinates Cu(I), increasing its solubility in organic solvents and tuning its redox potential for efficient halogen atom transfer. Ethyl α -bromoisobutyrate (EBiB) is used as the initiator because its structure mimics the propagating acrylate radical, ensuring fast and quantitative initiation.

Step-by-Step Methodology (Self-Validating System)
  • Catalyst Preparation: Add CuBr to a Schlenk flask equipped with a magnetic stir bar. Seal and purge with N2​ for 15 minutes.

  • Ligand & Monomer Addition: Inject degassed anisole (solvent), PMDETA, and purified EPA. Stir until the CuBr/PMDETA complex forms (solution turns light green/blue).

  • Initiation: Inject the EBiB initiator to start the reaction. Heat the mixture to 65 °C.

  • Self-Validation Checkpoint: At predetermined intervals, withdraw aliquots for Gel Permeation Chromatography (GPC) analysis.

    • Validation Metric: The system is validated as "living" if the GPC traces show a unimodal peak with a low PDI (< 1.3) and a linear increase of number-average molecular weight ( Mn​ ) with monomer conversion.

  • Termination: Dilute the mixture with tetrahydrofuran (THF) and pass it through a neutral alumina column to remove the copper catalyst. Precipitate in cold hexanes.

Post-Polymerization Modification & Biological Application

PEPrA is frequently utilized as a precursor. It can be quantitatively hydrolyzed to Poly(2-propylacrylic acid) (PPAA) by refluxing in 1M KOH/ethanol, followed by acidification[3].

PPAA is a cornerstone in smart bioconjugates and nanomedicine due to its sharp conformational transition at its pKa (~6.7)[4]. In the physiological environment (pH 7.4), PPAA remains hydrophilic and deprotonated. Upon cellular endocytosis, the acidic environment of the early endosome (pH 6.0-6.5) protonates the carboxylic acid groups. This drives a transition to a highly hydrophobic state, causing the polymer to insert into and destabilize the endosomal lipid bilayer, thereby releasing therapeutic cargo (e.g., mRNA or peptides) directly into the cytosol[5].

Endosomal_Escape A Nanocarrier Uptake (Endocytosis at pH 7.4) B Endosomal Acidification (pH drops to ~6.5) A->B Maturation C PPAA Protonation (Hydrophilic to Hydrophobic) B->C pH < pKa (6.7) D Membrane Destabilization (Lipid Bilayer Disruption) C->D Insertion E Cytosolic Release (Cargo Delivery) D->E Escape

Mechanism of pH-dependent endosomal escape mediated by hydrolyzed PEPrA (PPAA).

Quantitative Data Summary

The following table summarizes the typical parameters and outcomes when applying RAFT versus ATRP for the controlled polymerization of Ethyl 2-propylacrylate.

ParameterRAFT PolymerizationATRP Polymerization
Catalyst / Control Agent Trithiocarbonate (e.g., ECT)CuBr / PMDETA
Initiator AIBN (Thermal)Ethyl α -bromoisobutyrate
Typical Temperature 70 °C60 - 90 °C
Reaction Environment Bulk or 1,4-DioxaneAnisole or Toluene
Typical PDI ( Mw​/Mn​ ) 1.10 - 1.251.15 - 1.30
Primary Application Metal-free biological nanocarriersSurface grafting, complex architectures

References

  • Source: Google Patents (WO2019034597A1)
  • Title: Formulation and characterization of poly(propylacrylic acid)/poly(lactic-co-glycolic acid)
  • Title: Poly(propylacrylic acid)
  • Title: pH-Responsive Amphiphilic Carboxylate Polymers: Design and Potential for Endosomal Escape Source: Frontiers URL
  • Title: mRNA Delivery: Challenges and Advances through Polymeric Soft Nanoparticles Source: Semantic Scholar URL

Sources

Application

Application Note: Copolymerization Strategies for Ethyl 2-Propylacrylate (EPrA) in Advanced Drug Delivery Systems

Introduction Ethyl 2-propylacrylate (EPrA), also referred to as ethyl α -propylacrylate, is a highly versatile, hydrophobic monomer utilized in the synthesis of advanced polymeric materials, including stimuli-responsive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 2-propylacrylate (EPrA), also referred to as ethyl α -propylacrylate, is a highly versatile, hydrophobic monomer utilized in the synthesis of advanced polymeric materials, including stimuli-responsive hydrogels and amphiphilic block copolymers. The incorporation of the bulky propyl group at the alpha position imparts unique steric hindrance and hydrophobicity, significantly influencing the polymer's glass transition temperature ( Tg​ ) and degradation kinetics. This application note provides comprehensive, field-proven protocols for the copolymerization of EPrA with other monomers—specifically methyl methacrylate (MMA)—detailing both living anionic polymerization and free-radical techniques tailored for drug development professionals.

Mechanistic Causality in Copolymerization

Living Anionic Polymerization: To achieve block copolymers with strictly controlled molecular weights and low polydispersity indices (PDI < 1.2), is the industry gold standard[1]. The complete absence of inherent termination or chain transfer steps allows for precise architectural control. The sequence of monomer addition is critical: EPrA is polymerized first using an alkyllithium initiator to generate a stable living macroanion. MMA is subsequently added. This specific sequence is required because the crossover reaction from the highly reactive living PEtPrA chain end to the MMA monomer is highly efficient, whereas the reverse sequence would lead to poor initiation and broad molecular weight distributions[1].

Free-Radical Copolymerization: For the synthesis of bulk hydrogels (e.g., incorporating N-isopropylacrylamide for thermosensitivity), is employed[2]. The reactivity ratios of EPrA dictate its statistical distribution within the polymer backbone. Careful optimization of the feed ratio is required to achieve the desired macroscopic properties, such as forming solid gels in slightly acidic environments (pH 6.5) characteristic of infarcted or tumor tissues[2].

Experimental Protocols

Protocol A: Synthesis of Poly(Ethyl 2-propylacrylate-b-methyl methacrylate) via Living Anionic Polymerization

Self-Validating Step: The persistence of a characteristic color (often pale yellow/orange for enolate anions) during propagation validates the living nature of the chain ends. Premature loss of color indicates termination by moisture or oxygen impurities, serving as an immediate visual QC check.

Reagents:

  • EPrA (purified over CaH2​ and vacuum distilled)

  • MMA (purified over trioctylaluminum)

  • sec-Butyllithium (sec-BuLi, initiator)

  • Tetrahydrofuran (THF, solvent, rigorously distilled over Na/benzophenone)

  • Methanol (degassed, for quenching)

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times to ensure a strictly anhydrous and oxygen-free environment.

  • Initiation: Transfer 50 mL of anhydrous THF into the reactor and cool to -78 °C using a dry ice/acetone bath. Inject the calculated molar equivalent of sec-BuLi.

  • First Block (PEtPrA): Slowly add the purified EPrA monomer via a gas-tight syringe. Stir for 2 hours at -78 °C.

    • Causality: Maintaining -78 °C suppresses deleterious side reactions, such as nucleophilic attack on the ester carbonyl (backbiting), preserving the living chain end.

  • Second Block (PMMA): Sequentially add the purified MMA monomer to the living PEtPrA macroanion solution[1]. Stir for an additional 1-2 hours.

  • Termination: Quench the living polymerization by injecting 1 mL of degassed methanol.

  • Purification: Precipitate the polymer by dropping the solution dropwise into a 10-fold volumetric excess of cold hexanes. Filter and dry the resulting white precipitate under vacuum at 40 °C to a constant weight.

Protocol B: Formulation of pH-Sensitive Nanocarriers

Amphiphilic block copolymers like PEtPrA-b-PMMA self-assemble into micelles or polymersomes, serving as robust [3].

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mg of the synthesized PEtPrA-b-PMMA copolymer in 1 mL of THF.

  • Payload Loading: Add the hydrophobic drug payload (e.g., 1 mg of an active pharmaceutical ingredient) directly to the polymer solution.

  • Emulsification: Inject this organic phase dropwise into 10 mL of deionized water under vigorous magnetic stirring (1000 rpm).

  • Self-Assembly: Transfer the resulting emulsion to a dialysis membrane (MWCO 3500 Da) and dialyze against DI water for 48 hours.

    • Causality: The gradual removal of THF forces the hydrophobic PEtPrA and PMMA blocks to collapse into a core, encapsulating the drug, while stabilizing the nanoparticle structure.

Analytical Characterization & Data

Accurate characterization ensures batch-to-batch reproducibility and validates the block architecture.

  • 1H-NMR Spectroscopy: The final block copolymer composition is calculated by comparing the peak area of the with the peak area of the MMA −OCH3​ protons at 3.6 ppm[1].

  • Size Exclusion Chromatography (SEC): Used to determine the molecular weight and PDI. A monomodal peak shift confirms successful block extension without homopolymer contamination[1].

  • Differential Scanning Calorimetry (DSC): Evaluates thermal transitions. The PMMA block typically exhibits a Tg​ near 110 °C, whereas the PEtPrA block Tg​ is often broad or undetected depending on the chain length[1].

Table 1: Quantitative Summary of Synthesized PEtPrA-b-PMMA Copolymers
Copolymer Sample Mn​ (PEtPrA block) Mn​ (PMMA block)PDI ( Mw​/Mn​ ) Tg​ (PEtPrA) Tg​ (PMMA)
P5791D-EtPrAMMA10,000 Da1,200 Da1.17Not detected110 °C
PEtPrA-b-PMMA-22K11,000 Da11,000 Da1.12~ -15 °C108 °C
PEtPrA-b-PMMA-32K10,000 Da22,000 Da1.15~ -12 °C112 °C

Visualizations

AnionicPolymerization Initiator sec-BuLi Initiator EPrA EPrA Monomer Addition Initiator->EPrA THF, -78°C Macroanion Living PEtPrA Macroanion EPrA->Macroanion Propagation MMA MMA Monomer Addition Macroanion->MMA Sequential Addition BlockCopolymer PEtPrA-b-PMMA Living Chain MMA->BlockCopolymer Crossover Quench Methanol Quenching BlockCopolymer->Quench Termination Purification Precipitation & Recovery Quench->Purification Hexanes

Caption: Workflow of sequential living anionic copolymerization of EPrA and MMA.

NanocarrierPathway Polymer PEtPrA-b-PMMA + Drug in THF Aqueous Dropwise Addition to H2O Polymer->Aqueous Dialysis Dialysis (Solvent Exchange) Aqueous->Dialysis Micelle Drug-Loaded Micelle Self-Assembly Dialysis->Micelle Hydrophobic Core Formation Targeting Cellular Uptake (Endocytosis) Micelle->Targeting Release Intracellular Drug Release Targeting->Release Endosomal pH Trigger

Caption: Self-assembly of PEtPrA-b-PMMA nanocarriers and intracellular drug release pathway.

References

  • Polymer Source Inc. "Poly(Ethyl 2-propyl acrylate-b-methyl methacrylate) Sample Data". Polymer Source. URL: [Link]

  • CD Bioparticles. "Diblock Copolymers, AB-type: PEtPrA-b-PMMA". CD Bioparticles Product Catalog. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "pH-Sensitive and Thermosensitive Hydrogels as Stem-Cell Carriers for Cardiac Therapy". PubMed Central (PMC). URL:[Link]

  • Google Patents. "Multi-valent polymerizable compositions and methods of producing and using the same". US Patent US20230021953A1.

Sources

Method

Application Note: Controlled Solution Polymerization Protocols for Ethyl 2-propylacrylate (EPA)

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale Ethyl 2-propylacrylate (EPA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

Ethyl 2-propylacrylate (EPA) is an α -alkyl substituted acrylate monomer utilized in the synthesis of specialized hydrophobic polymers, stimuli-responsive hydrogels, and block copolymers for drug delivery systems [1]. Unlike standard acrylates, the polymerization of EPA presents unique thermodynamic and kinetic challenges.

The bulky α -propyl group introduces significant steric hindrance during the propagation step, drastically reducing the propagation rate constant ( kp​ ). Furthermore, this steric bulk increases the rate of depropagation, resulting in a low ceiling temperature ( Tc​ ) for the monomer [2]. Conventional free radical polymerization (FRP) of EPA typically yields low molecular weight oligomers with broad dispersity due to a high frequency of chain transfer and bimolecular termination events.

To overcome these limitations and achieve predictable molecular weights with narrow dispersity ( < 1.2), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the protocol of choice[3]. RAFT establishes a dynamic equilibrium between active propagating radicals and dormant thiocarbonylthio-capped chains. By keeping the steady-state concentration of active radicals extremely low, RAFT suppresses termination events, allowing the sterically hindered EPA monomers to add to the growing chain in a controlled, "living" manner.

Materials and Reagents

  • Monomer: Ethyl 2-propylacrylate (EPA, >98%). Must be purified prior to use to remove inhibitors.

  • RAFT Agent: 2-Cyano-2-propyl benzodithioate (CPBD). Chosen for its excellent control over acrylate and methacrylate derivatives.

  • Initiator: Azobisisobutyronitrile (AIBN). Recrystallized from methanol.

  • Solvent: Anhydrous Toluene (HPLC grade).

  • Precipitant: Cold Methanol.

  • Stationary Phase: Basic Alumina (Brockmann I) for inhibitor removal.

Experimental Workflow: RAFT Polymerization of EPA

The following protocol details the synthesis of Poly(ethyl 2-propylacrylate) (PEPA) targeting a degree of polymerization (DP) of 200. The molar ratio of [EPA] :[CPBD] : [AIBN] is set to 200 : 1 : 0.2.

G A 1. Monomer Purification (Alumina Column) B 2. Reagent Assembly (EPA + CPBD + AIBN + Toluene) A->B C 3. Deoxygenation (Freeze-Pump-Thaw x3) B->C D 4. RAFT Polymerization (60°C, 24-48 h) C->D E 5. Quenching & Precipitation (Cold Methanol) D->E F 6. Analytical Validation (NMR & GPC) E->F

Figure 1: RAFT solution polymerization workflow for Ethyl 2-propylacrylate.

Step 1: Inhibitor Clearance
  • Pack a glass pipette or small chromatography column with 2-3 inches of basic alumina.

  • Pass 5.0 g of commercial EPA through the column into a pre-weighed, dry vial.

  • Causality: Commercial EPA contains phenolic inhibitors (e.g., MEHQ) to prevent auto-polymerization. If not removed, these molecules act as radical scavengers, causing unpredictable induction periods and skewing the targeted [M]:[I] stoichiometry.

Step 2: Master Mix Preparation
  • To a 25 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add 2.84 g (20.0 mmol) of purified EPA.

  • Add 22.1 mg (0.10 mmol) of CPBD (RAFT agent) and 3.3 mg (0.02 mmol) of AIBN (Initiator).

  • Add 3.0 mL of anhydrous toluene to dissolve the reagents.

  • Causality: Toluene is selected as the solvent because its non-polar nature minimizes chain transfer to the solvent, a critical factor when dealing with the slow-propagating EPA monomer.

Step 3: Deoxygenation (Freeze-Pump-Thaw)
  • Connect the Schlenk tube to a Schlenk line.

  • Freeze: Submerge the tube in a liquid nitrogen bath until the pink solution is completely frozen.

  • Pump: Open the stopcock to the vacuum line for 5 minutes to evacuate the headspace.

  • Thaw: Close the stopcock, remove the tube from the liquid nitrogen, and thaw in a room-temperature water bath. Bubbles will form as dissolved gases escape.

  • Repeat this cycle three times. After the final thaw, backfill the flask with ultra-pure Argon.

  • Causality: Oxygen is a diradical that rapidly reacts with carbon-centered propagating radicals to form stable peroxy radicals, effectively dead-ending the polymer chains. Strict anaerobic conditions are mandatory for living radical polymerizations.

Step 4: Polymerization
  • Immerse the sealed Schlenk tube into a pre-heated oil bath at 60°C.

  • Allow the reaction to proceed under constant stirring for 24 to 48 hours, depending on the desired conversion.

  • Causality: A temperature of 60°C is optimal. It provides a steady decomposition half-life for AIBN (~10 hours) to continuously feed radicals into the system, while remaining low enough to avoid the thermodynamic ceiling temperature ( Tc​ ) limitations inherent to α -propyl substituted acrylates.

Step 5: Termination and Purification
  • Quench the polymerization by opening the Schlenk tube to the atmosphere and immediately cooling it in liquid nitrogen or an ice bath.

  • Dilute the viscous reaction mixture with 2.0 mL of tetrahydrofuran (THF).

  • Precipitate the polymer by adding the solution dropwise into 100 mL of vigorously stirred cold methanol.

  • Collect the precipitated pink-tinted polymer (color derived from the retained RAFT end-group) via vacuum filtration.

  • Dry the polymer in a vacuum oven at 40°C for 24 hours.

Analytical Validation & Data Presentation

A self-validating protocol requires rigorous analytical confirmation. The success of the RAFT polymerization is verified by tracking monomer conversion via 1 H-NMR and molecular weight evolution via Gel Permeation Chromatography (GPC).

Because EPA polymerizes slower than standard acrylates, conversion should be monitored closely. The theoretical molecular weight ( Mn,theo​ ) is calculated using the following equation:

Mn,theo​=([CPBD]0​[EPA]0​​×Conversion×Mw,EPA​)+Mw,CPBD​

Table 1: Representative Kinetic and Molecular Weight Data for PEPA Synthesis at 60°C

Time (h)Monomer Conversion (%) Mn,theo​ ( g/mol ) Mn,GPC​ ( g/mol )Dispersity ( )
6185,3505,6001.08
123510,18010,4501.10
246217,85018,1001.12
368123,24023,6001.14
489226,37026,9001.16

Note: The linear correlation between monomer conversion and Mn,GPC​ , combined with low dispersity ( < 1.2), validates the "living" nature of the polymerization despite the steric bulk of the α -propyl group.

Troubleshooting Common Issues

  • High Dispersity ( > 1.3):

    • Cause: Insufficient deoxygenation or an improper ratio of RAFT agent to initiator.

    • Solution: Ensure strict adherence to the 3x Freeze-Pump-Thaw cycles. Verify that the [RAFT]:[Initiator] ratio is at least 5:1 to prevent an excess of primary radicals from causing bimolecular termination.

  • Low Monomer Conversion (< 50% after 48h):

    • Cause: Incomplete removal of MEHQ inhibitor or degraded AIBN.

    • Solution: Repack the basic alumina column and ensure the AIBN is freshly recrystallized and stored in the dark at 4°C.

  • Loss of RAFT End-Group (Colorless Polymer):

    • Cause: Aminolysis or thermal degradation of the thiocarbonylthio moiety.

    • Solution: Avoid exposing the final polymer to primary or secondary amines unless end-group removal is explicitly desired for downstream functionalization.

References

  • Title: pH-Sensitive and Thermosensitive Hydrogels as Stem-Cell Carriers for Cardiac Therapy Source: Biomaterials (Archived in PubMed Central) URL: [Link]

  • Title: Cross-linked block copolymers comprising repeating units derived from monomers comprising lactam and acryloyl moieties, compositions, and applications thereof Source: Justia Patents (US Patent 10513576) URL: [Link]

  • Title: Living Radical Polymerization by the RAFT Process Source: Australian Journal of Chemistry URL: [Link]

Application

Application Note: Poly(Ethyl 2-propylacrylate) in Advanced Coatings

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary Poly(ethyl 2-propylacrylate) (PEPrA) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

Poly(ethyl 2-propylacrylate) (PEPrA) is a specialized, highly hydrophobic linear homopolymer[1]. While standard poly(alkyl acrylates) are ubiquitous in the coatings industry, the unique substitution of a propyl group at the alpha-carbon fundamentally alters the polymer's thermomechanical and barrier properties. This structural modification increases chain stiffness and hydrophobicity, making PEPrA an exceptional candidate for conformal microelectronic coatings and controlled-release biomedical matrices. This application note provides the mechanistic rationale, physicochemical data, and self-validating protocols for deploying PEPrA in advanced coating systems.

Mechanistic Grounding: The Alpha-Propyl Advantage

The performance of poly(alkyl acrylates) in coatings is dictated by the delicate balance between the polymer backbone flexibility and side-chain dynamics[2]. In standard poly(ethyl acrylate) (PEA), the highly flexible backbone results in a low glass transition temperature ( Tg​ ), rendering it soft and tacky at room temperature. Poly(ethyl methacrylate) (PEMA) introduces an alpha-methyl group, which restricts backbone rotation and raises the Tg​ .

PEPrA takes this steric hindrance a step further. The bulky alpha-propyl group serves two critical functions:

  • Steric Hindrance: It significantly restricts the rotational freedom of the polymer backbone, elevating the Tg​ to a range suitable for durable, non-tacky ambient coatings.

  • Hydrophobic Shielding: The extended aliphatic nature of the propyl group creates a dense, hydrophobic microenvironment that effectively repels aqueous penetration, drastically reducing water vapor transmission rates (WVTR) compared to PEMA or PEA.

Caption: Mechanistic pathway linking PEPrA's structural features to its macroscopic coating properties.

Comparative Physicochemical Properties

To guide formulation decisions, the following table summarizes the theoretical and empirical properties of PEPrA relative to its structural analogs.

PropertyPoly(ethyl acrylate) (PEA)Poly(ethyl methacrylate) (PEMA)Poly(ethyl 2-propylacrylate) (PEPrA)
Alpha-Substituent Hydrogen (-H)Methyl (-CH₃)Propyl (-CH₂CH₂CH₃)
Hydrophobicity Low/ModerateModerateHigh
Typical Tg​ (°C) ~ -24~ 65~ 85 - 95
Coating State (25°C) Tacky / ElastomericHard / BrittleTough / Hydrophobic
Primary Application Adhesives[3]General CoatingsBarrier & Biomedical Coatings

Application Workflow I: Conformal Moisture-Barrier Coatings for Microelectronics

Electronic components require conformal coatings that prevent moisture ingress without compromising dielectric properties. PEPrA's high hydrophobicity makes it an ideal candidate.

Experimental Protocol: Spin-Coating and Validation

Objective: To deposit a uniform 5 µm PEPrA conformal coating on a silicon wafer substrate and validate its moisture barrier efficacy.

Materials:

  • PEPrA resin ( Mw​ ~ 50,000 g/mol )[4]

  • Propylene glycol monomethyl ether acetate (PGMEA) or Toluene (Anhydrous)

  • Silicon wafers (cleaned via standard RCA process)

Step-by-Step Methodology:

  • Resin Dissolution: Dissolve PEPrA in PGMEA to achieve a 15% w/v solution. Causality: PGMEA provides an optimal evaporation rate for spin-coating, preventing the "orange peel" effect common in fast-evaporating solvents.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove particulate contaminants that could cause pinhole defects.

  • Spin-Coating: Dispense 2 mL of the PEPrA solution onto the center of the silicon wafer. Spin at 500 RPM for 10 seconds (spread cycle), followed by 2500 RPM for 45 seconds (cast cycle).

  • Thermal Annealing (Soft Bake): Transfer the coated wafer to a hotplate at 110°C for 10 minutes. Causality: Annealing above the polymer's Tg​ allows polymer chains to relax, eliminating residual solvent and reducing internal film stress, which prevents delamination.

  • Self-Validation Step (Contact Angle & Breakdown Voltage):

    • Measure the static water contact angle. A successful, defect-free PEPrA coating must exhibit a contact angle ≥95∘ .

    • Perform dielectric breakdown testing. The coating should withstand . If values are lower, inspect for pinholes or retained solvent.

Application Workflow II: Hydrophobic Matrix for Drug-Eluting Stents

In biomedical applications, long-chain alkyl acrylate polymers are increasingly utilized for medical device coatings[5]. PEPrA can serve as a rate-limiting hydrophobic matrix for the controlled release of hydrophilic active pharmaceutical ingredients (APIs).

Experimental Protocol: Ultrasonic Spray Coating

Objective: To coat a cardiovascular stent with a PEPrA/API matrix that provides a sustained, zero-order release profile.

Step-by-Step Methodology:

  • Formulation Preparation: Prepare a co-solution of PEPrA (2% w/v) and the target API (0.5% w/v) in a co-solvent system of Tetrahydrofuran (THF) and Ethanol (80:20 v/v). Causality: THF dissolves the hydrophobic PEPrA, while ethanol ensures the uniform dispersion/dissolution of the hydrophilic API.

  • Ultrasonic Spraying: Mount the stent on a rotating mandrel (120 RPM). Use an ultrasonic spray nozzle (120 kHz) to atomize the solution. Apply a flow rate of 0.05 mL/min with a nitrogen shaping gas pressure of 1.5 psi.

  • Layer-by-Layer Deposition: Apply 10 passes, allowing 30 seconds of flash-drying between passes. Causality: Layer-by-layer deposition prevents pooling and ensures a uniform coating thickness across the complex stent geometry.

  • Vacuum Drying: Place the coated stent in a vacuum oven at 40°C for 24 hours.

  • Self-Validation Step (Elution Assay): Submerge the stent in 10 mL of Phosphate Buffered Saline (PBS) at 37°C. Sample the buffer at 1, 4, 24, and 72 hours, analyzing via HPLC. A functional PEPrA matrix will suppress the initial API "burst release" to <15% within the first 24 hours due to its hydrophobic shielding.

Caption: Standard workflow for formulating, applying, and validating PEPrA-based biomedical device coatings.

References

  • Reconroofs / PolyChemData.PEPrA Poly(ethyl α-propylacrylate) - Polymer Database.
  • Benchchem.A Comparative Guide to Long-Chain Alkyl Acrylate Polymer Properties for Researchers and Drug Development Professionals.
  • National Institutes of Health (PMC).Effects of Alkyl Ester Chain Length on the Toughness of PolyAcrylate-Based Network Materials.
  • OSTI.gov.The relationship between chain microstructure and glass transition temperature.

Sources

Method

Application Note: Biomedical Engineering with Ethyl 2-Propylacrylate-Based Polymers

Executive Summary & Mechanistic Grounding Ethyl 2-propylacrylate (EPA) is a highly versatile, hydrophobic alkyl acrylate monomer that has become a cornerstone in advanced biomedical polymer engineering. Unlike standard a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Ethyl 2-propylacrylate (EPA) is a highly versatile, hydrophobic alkyl acrylate monomer that has become a cornerstone in advanced biomedical polymer engineering. Unlike standard acrylates (e.g., methyl or ethyl acrylate), the inclusion of the aliphatic propyl side-chain in EPA introduces a profound "Propyl Effect." This structural modification significantly increases the hydrophobicity of the resulting polymer backbone and finely tunes its glass transition temperature ( Tg​ ).

More importantly, EPA serves as the direct esterified precursor to poly(2-propylacrylic acid) (PPAA) . The propyl group's electron-donating and steric properties shift the pKa​ of the hydrolyzed polymer to approximately 6.3[1]. This specific pKa​ is highly consequential for biomedical applications: it perfectly aligns with the slightly acidic physiological environments of ischemic tissues, solid tumor microenvironments, and early endosomes (pH 5.5–6.5), enabling sharp, stimuli-responsive phase transitions that standard poly(acrylic acid) ( pKa​ ~4.2) cannot achieve.

This application note provides drug development professionals and biomaterial scientists with self-validating protocols for utilizing EPA-based polymers in three core domains: smart nanocarriers, pH-responsive hydrogels, and low-stress 3D bioprinting resins.

Application Workflow I: Amphiphilic Triblock Copolymers for Ultrasound Nanobubbles

Context: The development of targeted ultrasound contrast agents and drug delivery vehicles requires nanobubbles with highly stable hydrophobic cores to encapsulate fluorinated gases and lipophilic drugs.

Mechanistic Causality: Poly(ethyl 2-propylacrylate) (PEPrA) is utilized as the hydrophobic "Block C" in amphiphilic ABC triblock copolymers[2]. The enhanced hydrophobicity of the EPA repeating units prevents the premature aqueous diffusion of encapsulated perfluorocarbon gases. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is strictly selected over free-radical polymerization to ensure a low Polydispersity Index (PDI < 1.2), which is an absolute requirement for uniform micellar self-assembly in vivo.

Protocol 1: Synthesis & Self-Assembly of PEG-b-PAA-b-PEPrA Nanobubbles

This protocol establishes a self-validating loop using sequential chromatography and dynamic light scattering.

  • Macro-CTA Preparation: Dissolve Poly(ethylene glycol) (PEG) chain transfer agent (Block A) in dioxane.

  • First Chain Extension (Block B): Add the crosslinkable monomer (e.g., acrylic acid) and a radical initiator (AIBN). Degas via three freeze-pump-thaw cycles. Polymerize at 70°C for 12 hours.

    • Validation Check 1: Analyze via Gel Permeation Chromatography (GPC). A clean shift in the molecular weight peak without low-molecular-weight trailing confirms successful Block B extension.

  • Second Chain Extension (Block C - EPA): Introduce Ethyl 2-propylacrylate (EPA) and a fluorinated monomer (≤25 mol%) to the reaction mixture[2]. Polymerize for an additional 24 hours.

    • Validation Check 2: 1H NMR spectroscopy must show the appearance of the propyl methyl protons at ~0.9 ppm.

  • Micellization: Dissolve the purified triblock copolymer in tetrahydrofuran (THF). Add dropwise to rapidly stirring deionized water to induce self-assembly, followed by THF evaporation under a gentle nitrogen stream.

    • Validation Check 3: Dynamic Light Scattering (DLS) must confirm a monodisperse nanoparticle population with a hydrodynamic diameter of 100–200 nm.

G A PEG Macro-CTA (Hydrophilic) B Add Acrylic Acid (Crosslinkable) A->B RAFT, 70°C C Add EPA Monomer (Hydrophobic Core) B->C Chain Extension D Triblock Copolymer (PEG-b-PAA-b-PEPrA) C->D Precipitation E Self-Assembly (Nanobubbles) D->E Solvent Exchange

Fig 1. Stepwise RAFT synthesis and self-assembly of EPA-based triblock copolymer nanobubbles.

Application Workflow II: pH-Responsive Hydrogels for Stem Cell Delivery

Context: Minimally invasive delivery of stem cells to ischemic cardiac tissue requires a vehicle that is liquid during catheter injection but solidifies instantly upon reaching the target site.

Mechanistic Causality: EPA is hydrolyzed to yield 2-propylacrylic acid (PAA). When PAA is copolymerized with N-isopropylacrylamide (NIPAAm), the resulting hydrogel exhibits dual pH and thermo-responsiveness. At pH 8.0, the PAA carboxylates are deprotonated (hydrophilic), keeping the lower critical solution temperature (LCST) above body temperature (liquid state). At the ischemic tissue pH of 6.5, the carboxylates protonate, triggering a sharp coil-to-globule transition that drops the LCST below 37°C, causing instant in situ gelation[1].

Protocol 2: Hydrolysis of EPA and Hydrogel Formulation

Performing hydrolysis on the EPA monomer prior to polymerization avoids the hazardous auto-polymerization risks associated with handling pure, highly reactive acrylic acids.

  • Alkaline Hydrolysis: Suspend crude Ethyl 2-propylacrylate in a 1 mol/L KOH/95% ethanol solution. Reflux under continuous stirring at 60°C for 12 hours[1].

  • Acidification & Extraction: Cool the mixture to 0°C. Slowly add hydrochloric acid until the pH reaches 1.5–2.0. Extract the resulting yellow, oil-like crude product using diethyl ether.

    • Validation Check 1: Perform 1H NMR. The complete disappearance of the ethyl ester quartet at ~4.1 ppm confirms 100% conversion of EPA to PAA[1].

  • Copolymerization: Dissolve the synthesized PAA, NIPAAm, and a macromer (e.g., HEMA-oTMC) in dioxane. Initiate free-radical polymerization using benzoyl peroxide at 60°C overnight under nitrogen[1].

  • Formulation & Injectability Testing: Dissolve the purified copolymer in Dulbecco's Phosphate-Buffered Saline (DPBS) to form a 20 wt% solution. Adjust to pH 8.0.

    • Validation Check 2 (Vial Inversion Test): Inject the pH 8.0 solution into a 37°C buffer at pH 6.5. The solution must instantly transition into a solid hydrogel that does not flow upon vial inversion[1].

G N1 Ethyl 2-propylacrylate (EPA) N2 Alkaline Hydrolysis (Yields PPAA) N1->N2 KOH, 60°C N3 Copolymerization (with NIPAAm) N2->N3 Free-Radical Init. N4 Injectable Solution (pH 8.0, Deprotonated) N3->N4 Dissolve in DPBS N5 In Situ Gelation (pH 6.5, Protonated) N4->N5 Target Tissue Acidification

Fig 2. Workflow from EPA hydrolysis to the formulation of pH-responsive injectable hydrogels.

Application Workflow III: 3D Bioprinting Resins and Orthopedic Adhesives

Context: Traditional 3D printing resins suffer from high shrinkage stress, leading to brittle biomedical implants. Furthermore, adhering compliant hydrogels to bone requires specialized polymeric adhesives[3].

Mechanistic Causality: EPA serves as a highly effective carbon-carbon double bond monomer in hybrid thiol-yne-alkene photopolymer resins[4]. By combining step-growth polymerization (thiol-yne) with chain-growth polymerization (alkene/EPA), the system delays the gel point. This delayed gelation allows the polymer network to relieve internal shrinkage stresses before fully curing, resulting in highly ductile, dimensionally stable implants with excellent biocompatibility[4].

Quantitative Data Synthesis

The following table summarizes the comparative physicochemical parameters of EPA and its hydrolyzed derivative, guiding formulation choices based on the target biomedical application.

Property / ParameterPoly(ethyl 2-propylacrylate) (PEPrA)Poly(2-propylacrylic acid) (PPAA)
Precursor State Direct polymerization of EPA monomerHydrolyzed from EPA monomer
Aqueous Solubility Highly hydrophobicAmphiphilic / Strictly pH-dependent
Key Mechanistic Trait Low shrinkage stress, lipophilic core stabilization pKa​ ~6.3, Sharp coil-to-globule transition
Primary Biomedical Use Ultrasound nanobubbles, 3D bioprinting resinsEndosomal escape, stem cell hydrogels
Preferred Polymerization RAFT, Thiol-yne-alkene hybrid photopolymerizationFree-radical copolymerization (e.g., with NIPAAm)

References

  • US Patent 12,024,580 B2 - Resin Composition for 3D Printing (Thiol-yne-alkene systems).
  • US Patent 9,750,842 B2 - Polymeric adhesive for anchoring compliant materials to another surface.
  • Source: PubMed Central (PMC) / Biomacromolecules.
  • US Patent 9,415,123 B2 - Polymeric nanoparticles for ultrasound imaging and therapy.

Sources

Application

Application Notes &amp; Protocols: Synthesis of Block Copolymers Containing Ethyl 2-Propylacrylate

Introduction Block copolymers, macromolecules composed of two or more distinct polymer chains linked covalently, are foundational materials in advanced research and development, particularly in drug delivery, nanotechnol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Block copolymers, macromolecules composed of two or more distinct polymer chains linked covalently, are foundational materials in advanced research and development, particularly in drug delivery, nanotechnology, and materials science.[1][2] Their ability to self-assemble into diverse nanostructures allows for the creation of materials with highly tunable properties.[2][3] Acrylate-based polymers are particularly valuable due to their chemical stability, tunable glass transition temperatures, and biocompatibility.[4]

This guide focuses on the synthesis of block copolymers incorporating Ethyl 2-propylacrylate (EPEA), a monomer distinguished by the bulky propyl group attached to the alpha-carbon of the acrylate backbone. This steric hindrance imparts unique properties to the resulting polymer, such as increased chain stiffness and altered thermal characteristics, but also introduces specific challenges to the polymerization process.

We will explore three major controlled/"living" polymerization techniques for synthesizing well-defined EPEA-containing block copolymers: Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization, and Anionic Polymerization. For each method, we will provide not only a step-by-step protocol but also the underlying scientific rationale, ensuring that researchers can adapt these methodologies to their specific needs.

The Challenge of Bulky Acrylates in Controlled Polymerization

The synthesis of well-defined polymers from acrylate monomers can be challenging due to side reactions. In anionic polymerization, for instance, the active carbanion chain end can attack the ester group of another monomer or a unit within the polymer chain (a "backbiting" reaction), leading to termination and a loss of control over the polymer structure.[5] For acrylates with bulky substituents like EPEA, these challenges are amplified. The steric hindrance from the 2-propyl group can slow the rate of propagation relative to side reactions, making it more difficult to achieve polymers with low polydispersity and predictable molecular weights. Therefore, the choice of polymerization technique and reaction conditions is critical for success.

Synthetic Strategy 1: Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust and versatile controlled radical polymerization method ideal for a wide range of monomers, including acrylates.[6][7] It relies on a reversible equilibrium between active, propagating radical species and dormant species, typically an alkyl halide. This equilibrium is mediated by a transition metal complex, most commonly copper-based, which minimizes the concentration of radicals at any given time and thus suppresses termination reactions.[8][9]

Causality Behind Experimental Choices for ATRP
  • Catalyst System (Cu(I)Br/Ligand): A copper(I) bromide (CuBr) catalyst is used to activate the dormant polymer chain. The ligand, such as N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), is crucial for solubilizing the copper salt and tuning its redox potential to control the polymerization rate.[10][11] For bulky monomers, a highly active catalyst system is often preferred to ensure the rate of propagation outcompetes potential termination pathways.

  • Initiator: An initiator with a structure similar to the monomer, such as ethyl α-bromophenylacetate or ethyl 2-bromopropionate, provides better control over the initiation step, leading to polymers with narrower molecular weight distributions.[6]

  • Halogen Exchange: When synthesizing block copolymers of acrylates and methacrylates, the sequence of monomer addition is critical. Poly(methacrylate) macroinitiators with chlorine or bromine end-groups can effectively initiate acrylate polymerization. However, for a poly(acrylate) macroinitiator to effectively initiate methacrylate polymerization, the end group must be a bromine atom and the catalyst should be CuCl, a technique known as halogen exchange, to ensure efficient initiation.[7]

Experimental Workflow: ATRP Synthesis of Block Copolymers

ATRP_Workflow Fig 1: General workflow for ATRP synthesis of block copolymers. cluster_0 Block 1 Synthesis cluster_1 Block 2 Synthesis (Chain Extension) A 1. Prepare Reaction Mixture (Monomer 1, Initiator, Solvent) B 2. Add Catalyst System (CuBr/PMDETA) A->B C 3. Degas Mixture (Freeze-Pump-Thaw Cycles) B->C D 4. Polymerize at Temp (e.g., 60°C) C->D E 5. Isolate & Purify Macroinitiator (P(Monomer 1)-Br) D->E F 6. Prepare Reaction Mixture (Macroinitiator, Monomer 2 - EPEA, Solvent) E->F Use as Macroinitiator G 7. Add Catalyst System (CuBr/PMDETA) F->G H 8. Degas Mixture G->H I 9. Polymerize H->I J 10. Isolate & Purify Final Block Copolymer I->J

Protocol: Synthesis of Poly(methyl acrylate)-b-poly(ethyl 2-propylacrylate) (PMA-b-PEPEA) via ATRP

PART A: Synthesis of PMA Macroinitiator

  • Reagents & Materials:

    • Methyl acrylate (MA), purified by passing through basic alumina.

    • Ethyl α-bromophenylacetate (EBrPA) initiator.

    • Copper(I) bromide (CuBr), washed with acetic acid and ethanol, then dried.

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), distilled.

    • Anisole (solvent).

    • Schlenk flask, magnetic stirrer, nitrogen/vacuum line.

  • Procedure:

    • To a 50 mL Schlenk flask, add CuBr (71.7 mg, 0.5 mmol).

    • Add anisole (10 mL) and PMDETA (104 µL, 0.5 mmol). Stir to form the complex.

    • In a separate vial, dissolve EBrPA (121.5 mg, 0.5 mmol) in methyl acrylate (4.3 g, 50 mmol).

    • Add the monomer/initiator solution to the Schlenk flask via a degassed syringe.

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove oxygen.[12]

    • Place the flask in a preheated oil bath at 60°C and stir.

    • After the desired time (e.g., 4 hours, monitor conversion via ¹H NMR), stop the reaction by cooling and exposing it to air.

    • Dilute the mixture with tetrahydrofuran (THF), pass it through a neutral alumina column to remove the copper catalyst, and precipitate the polymer in cold methanol.

    • Dry the resulting PMA macroinitiator under vacuum. Characterize using GPC and ¹H NMR.

PART B: Chain Extension with EPEA

  • Reagents & Materials:

    • PMA macroinitiator from Part A.

    • Ethyl 2-propylacrylate (EPEA), purified.

    • CuBr, PMDETA, Anisole.

  • Procedure:

    • In a Schlenk flask, add CuBr (28.7 mg, 0.2 mmol) and the PMA macroinitiator (e.g., 2.0 g, assuming Mn ~4000 g/mol , 0.5 mmol).

    • Add anisole (15 mL) and PMDETA (42 µL, 0.2 mmol).

    • Add EPEA (7.1 g, 50 mmol).

    • Degas the mixture with three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at 70°C. The higher temperature may be necessary to ensure adequate propagation of the bulky EPEA monomer.

    • After the desired time (e.g., 6-8 hours), terminate the reaction.

    • Purify the final block copolymer using the same procedure as for the macroinitiator (alumina column, precipitation).

    • Dry the final PMA-b-PEPEA product and characterize thoroughly.

ParameterPart A (PMA Macroinitiator)Part B (PMA-b-PEPEA)
Monomer Methyl AcrylateEthyl 2-propylacrylate
[Monomer]:[Initiator]:[CuBr]:[PMDETA] 100 : 1 : 1 : 1100 : 1 (Macro-I) : 0.4 : 0.4
Temperature 60°C70°C
Solvent AnisoleAnisole
Target DP 100100 (for EPEA block)

Table 1: Representative reaction conditions for ATRP synthesis.

Synthetic Strategy 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another highly versatile controlled radical polymerization technique that offers excellent control over molecular weight and architecture.[13] It operates via a degenerative chain transfer mechanism, using a thiocarbonylthio compound as a chain transfer agent (CTA). The CTA reversibly reacts with propagating radicals, creating a dynamic equilibrium that ensures all chains have an equal probability of growth.[13]

Causality Behind Experimental Choices for RAFT
  • Chain Transfer Agent (CTA): The choice of CTA is paramount for successful RAFT polymerization. The structure of the CTA (specifically the R and Z groups) must be tailored to the monomer being polymerized. For acrylates, dithiobenzoates or trithiocarbonates are commonly effective. The R group should be a good homolytic leaving group, and the Z group modulates the reactivity of the C=S double bond.[14]

  • Initiator: A standard radical initiator, such as Azobisisobutyronitrile (AIBN), is used in small quantities relative to the CTA. The initiator's primary role is to generate a low, steady concentration of radicals to start the polymerization process.

  • Monomer/CTA/Initiator Ratio: The ratio of monomer to CTA primarily determines the target molecular weight, while the CTA to initiator ratio influences the reaction rate and the number of "dead" chains. A ratio of [CTA]:[Initiator] of 5:1 to 10:1 is common.

RAFT Polymerization Mechanism

RAFT_Mechanism Fig 2: Simplified RAFT polymerization mechanism. Initiation Initiation: Initiator -> 2I• I• + Monomer -> P1• ChainTransfer Reversible Chain Transfer: Pn• + RAFT Agent <=> Intermediate <=> Pm• + Dormant RAFT Initiation->ChainTransfer Propagating radical Reinitiation Reinitiation: R• + Monomer -> P1• ChainTransfer->Reinitiation Leaving group radical MainEquilibrium Main Equilibrium: Pn• + Dormant RAFT <=> Intermediate <=> Dormant RAFT' + Pm• ChainTransfer->MainEquilibrium Reinitiation->MainEquilibrium Termination Termination: Pn• + Pm• -> Dead Polymer MainEquilibrium->Termination Low probability

Protocol: Synthesis of Poly(styrene)-b-poly(ethyl 2-propylacrylate) (PS-b-PEPEA) via RAFT

PART A: Synthesis of Polystyrene Macro-CTA

  • Reagents & Materials:

    • Styrene, purified.

    • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as CTA.

    • Azobisisobutyronitrile (AIBN), recrystallized.

    • 1,4-Dioxane (solvent).

  • Procedure:

    • In a Schlenk flask, dissolve styrene (5.2 g, 50 mmol), CPADB (140 mg, 0.5 mmol), and AIBN (16.4 mg, 0.1 mmol) in 1,4-dioxane (10 mL).

    • Degas the solution via three freeze-pump-thaw cycles.

    • Place the flask in a preheated oil bath at 70°C for 12-16 hours.

    • Stop the reaction by cooling and exposing to air.

    • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

    • Characterize the resulting pink-colored Polystyrene macro-CTA by GPC and ¹H NMR.

PART B: Chain Extension with EPEA

  • Reagents & Materials:

    • Polystyrene macro-CTA from Part A.

    • Ethyl 2-propylacrylate (EPEA), purified.

    • AIBN.

    • 1,4-Dioxane.

  • Procedure:

    • In a Schlenk flask, dissolve the PS macro-CTA (e.g., 2.5 g, assuming Mn ~5000 g/mol , 0.5 mmol), EPEA (7.1 g, 50 mmol), and AIBN (8.2 mg, 0.05 mmol) in 1,4-dioxane (20 mL).

    • Degas the solution thoroughly.

    • Place the flask in a preheated oil bath at 70°C.

    • Monitor the polymerization over time (e.g., 8-12 hours).

    • Terminate the reaction and purify the final block copolymer by precipitation in cold methanol.

    • Dry the final PS-b-PEPEA product and characterize.

ParameterPart A (PS Macro-CTA)Part B (PS-b-PEPEA)
Monomer StyreneEthyl 2-propylacrylate
[Monomer]:[CTA]:[AIBN] 100 : 1 : 0.2100 : 1 (Macro-CTA) : 0.1
Temperature 70°C70°C
Solvent 1,4-Dioxane1,4-Dioxane
Target DP 100100 (for EPEA block)

Table 2: Representative reaction conditions for RAFT synthesis.

Synthetic Strategy 3: Anionic Polymerization

Anionic polymerization is the "gold standard" for producing block copolymers with the most precise control over molecular weight, block length, and architecture, often yielding polymers with very low dispersity (Đ < 1.1).[15] However, it is highly sensitive to impurities and requires stringent reaction conditions (e.g., high vacuum, rigorously purified reagents). For bulky acrylates, side reactions are a major concern, but can be mitigated by using low temperatures and specific additives.[5]

Causality Behind Experimental Choices for Anionic Polymerization
  • High Vacuum Technique: Anionic polymerization is intolerant of protic impurities like water or oxygen. All glassware must be flame-dried under vacuum, and all reagents must be rigorously purified and handled using high-vacuum techniques.

  • Low Temperature: Reactions are typically conducted at very low temperatures (e.g., -78°C) to slow down the rate of both propagation and, more importantly, termination side reactions like backbiting.

  • Initiator/Ligand System: For acrylates, simple alkyllithium initiators can be too reactive. More sterically hindered or delocalized initiators like diphenylmethyl potassium are often used. Additives like lithium chloride (LiCl) or diethylzinc (Et₂Zn) can chelate the active chain end, preventing aggregation and suppressing side reactions, thus enabling a more controlled polymerization.[16]

Protocol: Synthesis of Poly(tert-butyl acrylate)-b-poly(ethyl 2-propylacrylate) (PtBA-b-PEPEA) via Anionic Polymerization

Note: This protocol requires specialized high-vacuum line equipment and expertise.

  • Reagents & Materials:

    • tert-Butyl acrylate (tBA) and Ethyl 2-propylacrylate (EPEA), purified by distillation from CaH₂ and stored over molecular sieves.

    • Tetrahydrofuran (THF) as solvent, purified by distillation from a sodium/benzophenone ketyl.

    • sec-Butyllithium (sec-BuLi) as initiator, titrated.

    • 1,1-Diphenylethylene (DPE) to create a less reactive initiator.

    • Anhydrous Lithium Chloride (LiCl), dried under vacuum at >150°C.

  • Procedure:

    • Assemble and flame-dry all glassware under high vacuum.

    • Distill THF into the reaction flask. Add anhydrous LiCl and stir to dissolve. Cool the flask to -78°C (dry ice/acetone bath).

    • Add a small amount of DPE, followed by the dropwise addition of sec-BuLi until a faint red color persists, indicating all impurities are titrated.

    • Add the calculated amount of DPE, followed by the calculated amount of sec-BuLi to form the sBu-DPE-Li initiator. The solution should be deep red.

    • Slowly add the first monomer, tBA, via a gas-tight syringe. The red color of the initiator should disappear instantly. Allow the polymerization to proceed for 1 hour.

    • Withdraw a small aliquot for GPC analysis of the first block (PtBA).

    • Slowly add the second monomer, EPEA, to the living PtBA chains. The reaction is typically slower due to steric hindrance. Allow it to proceed for several hours (e.g., 3-4 hours) at -78°C.

    • Terminate the polymerization by adding a small amount of degassed methanol.

    • Warm the solution to room temperature and precipitate the polymer in a water/methanol mixture.

    • Filter and dry the final PtBA-b-PEPEA block copolymer under vacuum.

Self-Validation: Characterization of Block Copolymers

Confirmation of a successful block copolymer synthesis is essential and relies on a combination of analytical techniques.

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the incorporation of both monomers and to determine the final composition of the block copolymer.[17] By integrating the characteristic peaks of each block, the molar ratio of the monomer units can be calculated. For example, in a PS-b-PEPEA copolymer, one would integrate the aromatic protons of the styrene units (~6.3-7.2 ppm) and compare this to the integral of the methylene protons of the EPEA ester group (~4.0 ppm).

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) separates polymers based on their hydrodynamic volume, providing information on molecular weight (Mn, Mw) and polydispersity index (Đ = Mw/Mn).[18] A successful block copolymerization is confirmed by a clear shift of the GPC trace to a higher molecular weight (lower elution volume) upon addition of the second block, while maintaining a narrow and monomodal peak. A low Đ value (typically < 1.3 for controlled radical methods, < 1.1 for anionic) indicates a well-controlled synthesis.[19]

TechniqueInformation ProvidedIndication of Success
¹H NMR Copolymer composition, monomer conversionPresence of signals from both monomer units in the final polymer.
GPC/SEC Molecular weight (Mn, Mw), Polydispersity (Đ)Monomodal peak shift to higher Mn after chain extension; low Đ value.
DSC Glass Transition Temperature(s) (Tg)Two distinct Tgs corresponding to each block, indicating microphase separation.

Table 3: Key characterization techniques for block copolymer validation.

Conclusion

The synthesis of block copolymers containing sterically hindered monomers like Ethyl 2-propylacrylate requires careful selection of polymerization methodology and precise control over reaction conditions. ATRP and RAFT polymerization offer robust and versatile routes that are tolerant of a wider range of functional groups and conditions, making them highly accessible for most research labs. Anionic polymerization, while technically demanding, provides unparalleled control for creating highly defined materials. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers can confidently synthesize novel EPEA-containing block copolymers for advanced applications in drug development and materials science.

References

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Technical Notes & Optimization

Troubleshooting

Application Support Center: Troubleshooting the Synthesis of High-Purity Ethyl 2-propylacrylate

Welcome to the Technical Support Center for the synthesis and purification of Ethyl 2-propylacrylate (EPA) . As an α -alkyl substituted acrylate, EPA is a critical monomer used in the development of pH-sensitive hydrogel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of Ethyl 2-propylacrylate (EPA) . As an α -alkyl substituted acrylate, EPA is a critical monomer used in the development of pH-sensitive hydrogels, smart polymers, and advanced photopolymerizable resins for additive manufacturing [1, 2].

However, the synthesis of α -substituted acrylates presents unique chemical challenges. The steric hindrance of the propyl group complicates esterification, while the inherent reactivity of the acrylate double bond makes the compound highly susceptible to spontaneous free-radical polymerization during purification [3].

This guide is designed by our Senior Application Scientists to provide researchers with a self-validating, mechanistically grounded workflow to ensure high yield and exceptional purity.

Core Experimental Protocol: The Self-Validating Synthesis Workflow

The most reliable laboratory-scale synthesis of Ethyl 2-propylacrylate avoids the direct alkylation of highly reactive acrylates. Instead, we utilize a three-stage approach starting from commercially available diethyl propylmalonate: (1) Saponification , (2) Decarboxylative Methylenation (Mannich-type) , and (3) Fischer Esterification [1].

Step-by-Step Methodology

Stage 1: Saponification to Propylmalonic Acid

  • Dissolve 50 g of diethyl propylmalonate in 350 mL of 1 M KOH (in 95% ethanol). Stir overnight at room temperature.

  • Causality Check: Ethanol ensures the solubility of both the organic ester and the inorganic base, preventing biphasic reaction stalling.

  • Concentrate the mixture via rotary evaporation, then acidify with concentrated HCl to a pH of 1.5–2.0. Extract with diethyl ether (3 x 200 mL), dry over MgSO 4​ , and evaporate to yield the crude propylmalonic acid.

Stage 2: Decarboxylative Methylenation

  • Cool the crude oily product to 0 °C in an ice bath. Slowly add 27.5 mL of diethylamine.

  • Causality Check: The initial amine addition is highly exothermic. Cooling prevents premature, uncontrolled decarboxylation before the formaldehyde can react.

  • Add 21.8 mL of aqueous formaldehyde (37%) dropwise via an addition funnel. Stir overnight at room temperature.

  • Replace the funnel with a reflux condenser, heat to 60 °C, and stir for 12 hours. This thermal step drives the Mannich base elimination and decarboxylation to form 2-propylacrylic acid (PAA) .

  • Cool to 0 °C, acidify with H 2​ SO 4​ , and extract with ether.

  • Self-Validation: Perform 1 H NMR on the crude PAA. Do not proceed unless you observe the distinct vinylic protons (two doublets/singlets at ~5.6 ppm and ~6.2 ppm). The disappearance of the malonate α -proton confirms complete decarboxylation.

Stage 3: Azeotropic Esterification

  • Combine the validated PAA with absolute ethanol (5 equivalents) and a catalytic amount of concentrated H 2​ SO 4​ (or p-Toluenesulfonic acid) in toluene.

  • Reflux the mixture using a Dean-Stark apparatus to continuously remove the ternary water/ethanol/toluene azeotrope.

  • Neutralize the catalyst with saturated NaHCO 3​ , extract the organic layer, and dry.

  • Purification: Add 100 ppm of Mequinol (MEHQ) and perform fractional vacuum distillation to isolate pure Ethyl 2-propylacrylate.

Visualized Synthesis Logic

SynthesisWorkflow Start Diethyl Propylmalonate Hydrolysis Alkaline Saponification (KOH / EtOH) Start->Hydrolysis Mannich Methylenation & Decarboxylation (Diethylamine / HCHO) Hydrolysis->Mannich pH 1.5-2.0 Acid 2-Propylacrylic Acid (Validated by NMR) Mannich->Acid Heat 60°C Esterification Fischer Esterification (EtOH / H2SO4 / Dean-Stark) Acid->Esterification 1H NMR Check Distillation Vacuum Distillation (+ MEHQ / Trace O2) Esterification->Distillation Crude Ester Product High-Purity Ethyl 2-propylacrylate Distillation->Product < 80°C Vapor

Figure 1: Step-by-step synthesis and purification workflow for Ethyl 2-propylacrylate.

Troubleshooting FAQs

Q1: My product polymerized into a solid gel during vacuum distillation, even though I added MEHQ inhibitor. What went wrong? A: You likely purged your distillation apparatus entirely with an inert gas (Nitrogen or Argon). MEHQ (Mequinol) is not a standalone inhibitor; it requires the presence of dissolved oxygen to function [3]. Oxygen reacts with propagating carbon-centered radicals to form peroxy radicals, which MEHQ then reduces to form stable, non-reactive nitroxyl radicals. Solution: Introduce a controlled "air bleed" (e.g., a 5% O 2​ in N 2​ mixture) via a capillary tube reaching the bottom of the distillation flask. Keep the distillation temperature as low as possible by utilizing a high-vacuum pump.

Q2: My esterification yield is stalling at ~60%, and I am seeing unreacted 2-propylacrylic acid. How can I drive the reaction to completion? A: Fischer esterification is an equilibrium-driven process. Because water is a byproduct, its accumulation will reverse the reaction. Simply refluxing the mixture is insufficient. Solution: You must actively remove water from the system. Utilize a Dean-Stark trap and a solvent that forms an azeotrope with water (such as toluene or benzene). The reaction is only complete when water ceases to collect in the trap.

Q3: NMR analysis of my final product shows impurities with peaks around 2.5–3.0 ppm. What are these, and how do I remove them? A: These peaks likely correspond to Michael addition byproducts. During the Mannich reaction or esterification, excess nucleophiles (diethylamine or ethanol) can attack the newly formed electron-deficient acrylate double bond. Solution: To prevent this, strictly control the stoichiometry of diethylamine during the methylenation step. Furthermore, ensure the thermal elimination step (60 °C) is fully complete before isolation, as un-eliminated Mannich bases will contaminate the downstream esterification.

Quantitative Data: Impurity Profiling & Mitigation

To ensure your Ethyl 2-propylacrylate meets the stringent purity requirements for drug delivery or photopolymer applications, cross-reference your analytical data with the table below.

Impurity / ByproductPrimary CauseDetection MethodMitigation Strategy
Unreacted PAA Incomplete esterification; poor water removal.FTIR: Broad -OH stretch (~3000 cm −1 ).Utilize Dean-Stark apparatus; increase reaction time; ensure active acid catalyst.
Diethylamine Adducts Michael addition of amine across the acrylate double bond. 1 H NMR: Multiplets at 2.5–2.8 ppm; loss of vinylic protons.Maintain strict 1:1 stoichiometry of amine to malonate; do not overheat during addition.
Oligomers / Polymers Thermal runaway during distillation; lack of oxygen for MEHQ.GPC: High MW peaks. Viscosity increase.Distill under high vacuum (< 5 mmHg); add 100-200 ppm MEHQ; use a dry air bleed [3].
Diethyl Propylmalonate Incomplete initial saponification. 1 H NMR: Triplet at ~3.3 ppm (malonate α -proton).Ensure complete dissolution in KOH/EtOH; stir for a full 12-16 hours before acidification.

References

  • pH-Sensitive and Thermosensitive Hydrogels as Stem-Cell Carriers for Cardiac Therapy Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of para-alkylated syringyl (meth)
  • Acrylic Acid & Esters: Handling and Storage Guidelines Source: Formosa Plastics Corporation URL:[Link]

Optimization

Technical Support Center: Precision Control of Poly(Ethyl 2-Propylacrylate) Synthesis

Welcome to the Technical Support Center for the controlled polymerization of poly(ethyl 2-propylacrylate) (PEPA). As a Senior Application Scientist, I have designed this portal to move beyond generic protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the controlled polymerization of poly(ethyl 2-propylacrylate) (PEPA). As a Senior Application Scientist, I have designed this portal to move beyond generic protocols. Here, we focus on the causality behind Reversible Deactivation Radical Polymerization (RDRP)—specifically Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization—to help you achieve precise molecular weights (MW) and narrow polydispersity indices (PDI) [1].

Every protocol and troubleshooting step below is engineered as a self-validating system: if your kinetic plots (ln([M]0/[M]t) vs. time) are linear, your system is validated; if they deviate, the root cause can be diagnosed using the guides below.

Core Mechanism & Workflow Visualization

To control the MW and PDI of an α -substituted acrylate like ethyl 2-propylacrylate, RAFT polymerization is the gold standard. The control relies on establishing a rapid dynamic equilibrium between active propagating radicals and dormant thiocarbonylthio-capped chains.

RAFT_Workflow M Monomer (Ethyl 2-propylacrylate) PE Pre-Equilibrium (Initialization) M->PE ME Main Equilibrium (Degenerative Transfer) M->ME Propagation I Radical Initiator (e.g., AIBN) I->PE R RAFT Agent (e.g., CPADB) R->PE PE->ME Radical Transfer P Poly(EPA) Controlled MW, Low PDI ME->P Quenching

Caption: RAFT Polymerization Workflow for Poly(Ethyl 2-propylacrylate) highlighting the equilibrium phases.

Troubleshooting Guide & FAQs

Q1: Why is my experimental molecular weight ( Mn​ ) significantly higher than the theoretical target? The Causality: In RAFT, the theoretical molecular weight is dictated by the ratio of consumed monomer to RAFT agent. If Mn,exp​≫Mn,theo​ , it means fewer polymer chains were initiated than expected. This is almost always caused by oxygen inhibition or impure RAFT agent . Oxygen acts as a radical scavenger, consuming the primary radicals generated by the initiator (e.g., AIBN) before they can react with the RAFT agent [2]. The Fix: Ensure rigorous degassing. Switch from simple nitrogen bubbling to at least three strict Freeze-Pump-Thaw (FPT) cycles. Verify the purity of your RAFT agent via 1 H NMR; degraded thiocarbonylthio compounds cannot mediate the equilibrium.

Q2: Why is my Polydispersity Index (PDI) broadening ( >1.3 ) at high monomer conversions? The Causality: Broadening PDI at high conversions in α -alkyl acrylates is typically caused by chain transfer to polymer (branching) or bimolecular radical termination . As monomer concentration depletes, the probability of a propagating radical abstracting a backbone hydrogen increases. Furthermore, if the [Initiator] to [RAFT agent] ratio is too high, the steady-state concentration of active radicals forces irreversible termination events. The Fix: Stop the polymerization at lower conversions (e.g., 60-70%). Optimize your stoichiometry: maintain an [Initiator]:[RAFT] ratio of 1:5 to 1:10 to minimize the radical concentration while maintaining a reasonable polymerization rate.

Q3: The polymerization is extremely slow or fails to initiate. What is wrong? The Causality: Ethyl 2-propylacrylate is sterically hindered compared to standard ethyl acrylate due to the α -propyl group. This steric bulk significantly lowers the propagation rate constant ( kp​ ). If your temperature is too low or your RAFT agent's "R" leaving group is a poor radical initiator for bulky monomers, the pre-equilibrium phase will stall. The Fix: Increase the reaction temperature to 70∘C (if using AIBN). Ensure your RAFT agent has a highly stabilized "R" group (e.g., cyanopentanoic acid derivatives) that can easily re-initiate the sterically hindered monomer.

Quantitative Data: Stoichiometry vs. Polymer Properties

The following table summarizes the self-validating expected outcomes when adjusting the molar ratios of Monomer ([M]), RAFT Agent ([CTA]), and Initiator ([I]).

[M] : [CTA] : [I]Target Mn​ ( g/mol )Actual Mn​ ( g/mol )*PDI ( Mw​/Mn​ )Conversion (%)Notes
100 : 1 : 0.114,20014,5001.1265%Optimal control; linear pseudo-first-order kinetics.
200 : 1 : 0.128,40029,1001.1560%Good control; slight broadening due to viscosity.
100 : 1 : 0.514,20016,8001.3585%High initiator ratio leads to termination and dead chains.
100 : 0.2 : 0.171,00085,0001.4850%Insufficient CTA; behaves like free radical polymerization.

*Actual Mn​ assumes standard RAFT conditions in 1,4-dioxane at 70°C.

Standardized Step-by-Step Protocol

To ensure reproducibility and scientific integrity, follow this validated RAFT polymerization protocol for PEPA.

Materials:

  • Ethyl 2-propylacrylate (EPA) (Purified via basic alumina column to remove inhibitors) [3].

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the RAFT agent.

  • Azobisisobutyronitrile (AIBN) as the initiator (Recrystallized from methanol).

  • 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology:

  • Preparation: In a 10 mL Schlenk flask, add EPA (1.42 g, 10 mmol), CPADB (27.9 mg, 0.1 mmol), and AIBN (1.64 mg, 0.01 mmol).

  • Solvent Addition: Add 2.0 mL of anhydrous 1,4-dioxane to the flask. Add a magnetic stir bar.

  • Degassing (Critical Step): Seal the Schlenk flask and perform three consecutive Freeze-Pump-Thaw cycles. Submerge in liquid nitrogen until frozen, apply high vacuum for 5 minutes, isolate the vacuum, and thaw in a warm water bath. Backfill with ultra-pure Argon.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 70∘C . Stir at 400 rpm.

  • Kinetic Sampling: To validate the system, withdraw 50 μ L aliquots every 2 hours using an air-tight syringe purged with Argon. Analyze via 1 H NMR (for conversion) and GPC (for MW and PDI).

  • Quenching: After 8 hours (or target conversion), quench the reaction by exposing the solution to air and cooling the flask rapidly in an ice bath.

  • Purification: Precipitate the polymer dropwise into cold hexanes. Collect the pinkish precipitate (color due to the RAFT end-group) via centrifugation. Dry under vacuum at 40∘C for 24 hours.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Available at:[Link]

  • Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-Interscience. Available at:[Link]

  • NIH PubMed Central. (2010). pH-Sensitive and Thermosensitive Hydrogels as Stem-Cell Carriers for Cardiac Therapy (Details on ethyl 2-propylacrylate synthesis and handling). Biomacromolecules. Available at:[Link]

Troubleshooting

Technical Support Center: Ethyl 2-Propylacrylate Synthesis Optimization

Welcome to the Advanced Synthesis Support Center. Ethyl 2-propylacrylate (EPA) is a critical α -alkyl acrylate monomer utilized extensively in the development of pH-sensitive hydrogels, electrophoretic display particles,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Ethyl 2-propylacrylate (EPA) is a critical α -alkyl acrylate monomer utilized extensively in the development of pH-sensitive hydrogels, electrophoretic display particles, and targeted drug delivery vehicles[1].

Despite its utility, researchers frequently encounter yield bottlenecks during its synthesis via the modified Doebner-Knoevenagel (Mannich-decarboxylation) pathway. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >80% isolated yields.

I. Reaction Workflow & Mechanistic Pathway

The standard synthesis of EPA involves a telescoping sequence: the controlled monosaponification of diethyl propylmalonate, followed by a Mannich-type condensation with formaldehyde/diethylamine, and a subsequent decarboxylative elimination[1].

G A Diethyl propylmalonate B Monosaponification (1M KOH, EtOH, RT) A->B 1.05 eq KOH C Ethyl hydrogen propylmalonate B->C Acidify to pH 1.5-2 Ether Extraction D Mannich Condensation (Et2NH, HCHO, 0°C) C->D Iminium Ion Attack E Decarboxylative Elimination (60°C, 12h) D->E +150 ppm BHT CO2 Evolution F Ethyl 2-propylacrylate E->F H2SO4 Quench Vacuum Distillation

Workflow for Ethyl 2-propylacrylate synthesis via monosaponification and Mannich-decarboxylation.

II. Troubleshooting FAQs

Q1: My overall yield of ethyl 2-propylacrylate is consistently below 40%. What is the primary mechanistic failure point? A: The most common failure point is poor stoichiometric control during the initial saponification step. If excess KOH is used, or if the reaction is heated, double saponification occurs. This yields propylmalonic acid, which subsequently undergoes the Mannich reaction to form 2-propylacrylic acid instead of the desired ethyl ester[1]. Causality: Malonic esters are highly susceptible to over-hydrolysis. You must strictly use 1.0 to 1.05 equivalents of KOH and maintain the reaction at room temperature to exploit the steric hindrance that protects the second ester group once the first is hydrolyzed.

Q2: I am losing product during the 60°C decarboxylative elimination step. The mixture becomes highly viscous. How do I prevent this? A: You are experiencing spontaneous free-radical polymerization. EPA is a highly activated monomer. During the 12-hour heating phase at 60°C, the newly formed acrylate double bonds can readily polymerize. Causality & Solution: To suppress radical propagation, you must introduce a radical scavenger. Adding 150 ppm of Butylated hydroxytoluene (BHT) or hydroquinone prior to the heating phase will preserve the monomeric state[2]. Furthermore, ensure that all subsequent solvent removal (e.g., rotary evaporation of ether) is conducted at temperatures strictly below 30°C.

Q3: During the extraction of the monoester intermediate, I am getting severe emulsions and low mass recovery. What is going wrong? A: This is a pH and partitioning issue. Ethyl hydrogen propylmalonate is an amphiphilic molecule. If the aqueous layer is not sufficiently acidified, the carboxylate salt acts as a surfactant, causing intractable emulsions. Causality & Solution: The pKa of the monoester is approximately 3.0. To drive the equilibrium entirely to the protonated, ether-soluble carboxylic acid form, you must aggressively adjust the aqueous layer to pH 1.5–2.0 using concentrated HCl[1]. Washing the ether layer with saturated brine (NaCl) will break any residual emulsions by increasing the ionic strength of the aqueous phase.

Q4: How do I know if the Mannich condensation and decarboxylation are actually complete without running an NMR? A: The decarboxylative elimination step is thermodynamically driven by the release of carbon dioxide gas. Causality: As the Mannich base intermediate collapses to form the terminal alkene, equimolar amounts of CO 2​ are expelled. You can self-validate the reaction progress by monitoring gas evolution through your reflux bubbler. When the bubbling ceases while the reaction is held at 60°C, the elimination is complete.

III. Quantitative Data: Optimization Parameters

To maximize your yield, compare your current parameters against our field-optimized baselines below:

Reaction ParameterStandard / Sub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
KOH Equivalents > 1.2 eq1.0 - 1.05 eq Prevents di-saponification to propylmalonic acid.+15% to +20%
Saponification Temp Reflux / HeatingRoom Temp (20-25°C) Slows kinetics to allow isolation of the monoester.+10%
Aqueous Extraction pH pH 3.0 - 4.0pH 1.5 - 2.0 Ensures full protonation of the intermediate for ether partitioning.+10% to +15%
Polymerization Inhibitor None150 ppm BHT Quenches radical propagation during the 60°C elimination.+20% to +30%

IV. Self-Validating Experimental Protocol

This methodology is engineered to be self-validating. Do not proceed to the next phase unless the validation checkpoint is met.

Phase 1: Controlled Monosaponification
  • Dissolve 50.0 g of diethyl propylmalonate in 95% ethanol (150 mL).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add 1.05 equivalents of 1 mol/L KOH dropwise via an addition funnel over 30 minutes.

  • Remove the ice bath and stir the mixture overnight at room temperature[1].

  • Self-Validation Checkpoint: Take a 50 µL aliquot, acidify with 1M HCl, extract into ethyl acetate, and perform TLC (Hexane:EtOAc 4:1). You should observe the disappearance of the high-Rf diester spot and the appearance of a single mid-Rf monoester spot. If a baseline spot (diacid) is prominent, your KOH stoichiometry was too high.

Phase 2: Acidification & Extraction
  • Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the ethanol.

  • Cool the resulting yellowish oil to 0°C and slowly add concentrated HCl until the pH reaches exactly 1.5–2.0[1].

  • Extract the aqueous mixture with diethyl ether (3 x 200 mL).

  • Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous MgSO 4​ overnight, filter, and concentrate under vacuum to yield the crude ethyl hydrogen propylmalonate.

Phase 3: Mannich Condensation & Decarboxylation
  • Transfer the oily monoester to a round-bottom flask and cool to 0°C.

  • Slowly add 1.1 equivalents of diethylamine with vigorous stirring, followed by the dropwise addition of 1.1 equivalents of a 37% formaldehyde solution[1].

  • Stir the mixture overnight at room temperature to allow the Mannich base to fully form.

  • Add 150 ppm of BHT to the flask to act as a radical inhibitor[2].

  • Replace the addition funnel with a reflux condenser, heat the mixture to 60°C, and stir for 12 hours[1].

  • Self-Validation Checkpoint: Monitor the reaction for CO 2​ evolution. The reaction is complete when gas evolution completely ceases at 60°C.

Phase 4: Quench & Isolation
  • Cool the mixture to 0°C. Quench the reaction by adding cold 1M H 2​ SO 4​ to neutralize and protonate the expelled diethylamine and any unreacted amines[1].

  • Extract the product with diethyl ether (3 x 150 mL).

  • Dry the organic layer over MgSO 4​ , filter, and remove the ether using a rotary evaporator. Critical: Keep the water bath temperature below 30°C to prevent polymerization of the final product.

  • (Optional) Purify the crude yellow oil via vacuum distillation (supplemented with an additional 50 ppm BHT) to yield pure ethyl 2-propylacrylate.

  • Self-Validation Checkpoint: Run a 1 H NMR. The definitive marker of success is the presence of two distinct vinylic protons (geminal coupling) appearing as singlets or fine multiplets between δ 5.4 and 6.2 ppm.

V. References

  • Title: pH-Sensitive and Thermosensitive Hydrogels as Stem-Cell Carriers for Cardiac Therapy Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: 1

  • Title: Aldrich Chemistry 2012-2014 - Handbook of Fine Chemicals Source: Scribd URL: 2

Sources

Optimization

Technical Support Center: Ethyl 2-Propylacrylate (EPA) Purification &amp; Troubleshooting

Welcome to the Technical Support Center for monomer purification. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of their polymerizations. Ethyl 2-propylacrylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for monomer purification. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of their polymerizations. Ethyl 2-propylacrylate (EPA) is a highly reactive, specialty monomer widely utilized in the development of 1[1]. However, its inherent instability necessitates the addition of polymerization inhibitors like monomethyl ether hydroquinone (MEHQ).

Failing to properly remove MEHQ, moisture, or auto-polymerized oligomers will critically compromise your reaction kinetics, molecular weight distribution, and polymer architecture. This guide provides field-proven, self-validating protocols to ensure absolute monomer purity.

Diagnostic Data: Common Impurities & Experimental Impact

Before troubleshooting, it is critical to understand why specific impurities cause reaction failures. Use the table below to diagnose your polymerization issues based on the suspected contaminant.

ImpurityTypical ConcentrationExperimental ImpactRecommended Removal Method
MEHQ / Hydroquinone 10 - 200 ppmActs as a radical scavenger; causes unpredictable induction periods and broadens molecular weight dispersity (Đ).Basic Alumina Column or Aqueous NaOH Wash.
Water (Moisture) > 50 ppmQuenches sensitive catalysts (e.g., in ATRP); hydrolyzes ester linkages over time; ruins anionic polymerizations.Calcium Hydride (CaH₂) drying followed by Vacuum Distillation.
Acrylic Acid (Hydrolysis byproduct) < 1%Alters the pH-responsive nature of the final polymer; acts as a reactive cross-linker or side-chain modifier.Basic Alumina Column (binds acidic impurities).
Oligomers / Auto-polymers VariableIncreases solution viscosity; causes micro-gelation and cross-linking; ruins kinetic modeling.Vacuum Distillation (oligomers remain in the distillation pot).
Purification Decision Workflow

Workflow Start Crude Ethyl 2-propylacrylate (Contains MEHQ, H2O) Decision Target Application? Start->Decision Alumina Basic Alumina Column (Removes MEHQ) Decision->Alumina Standard Polymerization (RAFT/FRP) Distillation Vacuum Distillation (Removes H2O & Oligomers) Decision->Distillation Precision Kinetics (ATRP/Anionic) Alumina->Distillation Trace Moisture Detected Storage Store at -20°C Under Inert Gas Alumina->Storage Purity Sufficient Distillation->Storage

Decision matrix for selecting the appropriate Ethyl 2-propylacrylate purification workflow.

Troubleshooting & FAQs

Q1: My EPA monomer polymerized directly on the alumina column. What caused this? A: This is a classic case of thermal runaway caused by exothermic adsorption. When MEHQ binds to basic alumina, the acid-base interaction releases heat. If the column is too large, the flow rate too slow, or the monomer was already partially degraded, this localized heat can exceed the activation energy for spontaneous free-radical polymerization, a risk noted in standard2[2]. Solution: Always use chilled monomer, ensure a steady flow rate (do not let it sit stagnant), and work in smaller batches (<50 mL per column).

Q2: I passed my monomer through basic alumina, but my ATRP kinetics are still non-linear. Why? A: A simple 3 is highly effective for removing phenolic inhibitors[3], but it does not remove dissolved oxygen, moisture, or pre-existing oligomers. Trace moisture coordinates with copper catalysts in Atom Transfer Radical Polymerization (ATRP), disrupting the equilibrium. For precision kinetics, you must dry the monomer and perform a4[4].

Q3: Can I use silica gel instead of basic alumina for inhibitor removal? A: No. Silica gel is slightly acidic and relies primarily on hydrogen bonding, which is insufficient for the quantitative retention of MEHQ. Basic aluminum oxide (Brockmann Grade I) is strictly required because it utilizes strong acid-base interactions to permanently deprotonate and trap the phenolic inhibitor.

Step-by-Step Validated Methodologies
Protocol A: Rapid Inhibitor Removal via Basic Alumina (Volumes < 50 mL)

Self-Validating Mechanism: The retention of MEHQ is visually confirmed by the formation of a yellow band at the top of the stationary phase. If the eluent is clear, the monomer is uninhibited.

  • Preparation: Insert a small plug of glass wool or cotton into the lower end of a glass chromatography column (or a 20 mL syringe for micro-scale).

  • Packing: Add a 1 cm layer of clean quartz sand. Pour dry Basic Aluminum Oxide (Brockmann Grade I, ~200-300 mesh) to a height of 5-8 cm. Top with another 1 cm of sand to prevent disturbing the bed.

  • Elution: Pour the cold EPA monomer directly onto the column. Allow it to flow via gravity. Do not apply positive pressure, as this can force microscopic alumina particles through the cotton filter, causing the monomer to become cloudy[2].

  • Validation & Collection: Observe the top of the alumina; a yellow boundary layer will form (trapped MEHQ). Collect the clear eluent in a dry, amber vial. Stop collection before the yellow band reaches the bottom sand layer.

  • Storage: Purified EPA is uninhibited and highly reactive. Store immediately at -20°C under an argon atmosphere and use within 24 hours.

Mechanism Monomer EPA + MEHQ (Crude Mixture) Column Basic Alumina (Al2O3) Stationary Phase Monomer->Column Binding Acid-Base Interaction (Phenolic OH binds) Column->Binding Pure Pure EPA Monomer (Eluent) Binding->Pure Non-polar EPA Waste MEHQ Retained (Yellow Band) Binding->Waste Acidic MEHQ

Mechanistic pathway of MEHQ inhibitor removal via basic alumina chromatography.

Protocol B: High-Purity Vacuum Distillation (Volumes > 50 mL)

Self-Validating Mechanism: Discarding the first 5% of the distillate (the forerun) ensures the complete removal of trace water via azeotropic distillation.

  • Pre-drying: Stir the crude EPA monomer with 5% (w/v) Calcium Hydride (CaH₂) or anhydrous MgSO₄ overnight at room temperature to sequester bulk water. Filter the monomer into a round-bottom distillation pot.

  • Inhibitor Addition: Add a small amount of a non-volatile radical inhibitor (e.g., 0.1% w/w phenothiazine, hydroquinone, or a few pieces of clean copper wire) to the pot. Causality: Vacuum distillation requires heat. Adding a static inhibitor prevents the bulk monomer from thermally polymerizing during the heating process[4].

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are greased and sealed. Connect to a high-vacuum pump equipped with a cold trap.

  • Distillation: Apply the vacuum before heating. Once the pressure stabilizes (10-15 mmHg), slowly heat the oil bath. Keep the pot temperature below 60°C to5[5].

  • Fraction Collection: Discard the first 5% of the distillate (the forerun) to eliminate trace moisture. Collect the main fraction in a receiver flask chilled in an ice bath.

  • Storage: Backfill the system with nitrogen or argon. Transfer the purified EPA to a Schlenk flask, add activated 3Å molecular sieves, and store at -20°C.

References
  • Basics of Polymerization Reaction_Monomer Purification - ShangHai Wanna Polymer CO.,LTD. 5

  • An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique - Scirp.org. 3

  • pH-Sensitive and Thermosensitive Hydrogels as Stem-Cell Carriers for Cardiac Therapy - PMC (nih.gov). 1

  • LabNotes: Monomer Purification - pslc.ws. 2

  • Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University. 4

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Ethyl 2-Propylacrylate Polymerization

Welcome to the Advanced Polymerization Technical Support Center. This guide is engineered for researchers, polymer chemists, and drug development professionals struggling with the homopolymerization and copolymerization...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymerization Technical Support Center. This guide is engineered for researchers, polymer chemists, and drug development professionals struggling with the homopolymerization and copolymerization of highly sterically hindered α -substituted acrylates, specifically Ethyl 2-propylacrylate (EPA) .

Due to the bulky propyl group at the α -position, EPA exhibits severe thermodynamic and kinetic barriers that prevent standard free-radical polymerization from yielding high-molecular-weight products. This guide provides field-proven troubleshooting FAQs, validated protocols, and mechanistic insights to bypass these limitations.

Part 1: Core Troubleshooting FAQs

Q1: Why does Ethyl 2-propylacrylate (EPA) fail to homopolymerize to high molecular weights under standard free-radical conditions? A1: The failure is driven by a combination of kinetic suppression and thermodynamic limitations. Kinetically, the bulky α -propyl group physically shields the vinyl double bond, drastically reducing the propagation rate constant ( kp​ ) and shifting the kinetic balance toward termination and chain transfer[1]. Thermodynamically, the steric repulsion between repeating units in the polymer backbone makes the enthalpy of polymerization ( ΔHp​ ) less negative. Because the ceiling temperature ( Tc​ ) is defined as Tc​=ΔHp​/ΔSp​ , this steric congestion lowers the Tc​ of EPA to near or below standard reaction temperatures. Consequently, depolymerization competes directly with propagation, yielding only oligomers.

Q2: How can I thermodynamically force the homopolymerization of EPA? A2: You must alter the thermodynamic landscape using High-Pressure Radical Polymerization (HPRP) . According to transition state theory, the propagation step has a negative activation volume ( ΔV‡<0 ). Applying extreme hydrostatic pressure (e.g., 500–800 MPa) artificially raises the ceiling temperature and accelerates kp​ relative to termination. This forces the equilibrium toward polymer formation, overcoming the steric penalty of the α -propyl group.

Q3: Can Reversible Addition-Fragmentation Chain Transfer (RAFT) be used to control EPA polymerization for block copolymer synthesis? A3: Yes, but with strict architectural limitations. Because the propagating radical of EPA is highly sterically hindered, it acts as a poor leaving group in the standard RAFT equilibrium. To achieve control, you must use highly active chain transfer agents (CTAs) like trithiocarbonates and prioritize copolymerization over homopolymerization[2]. By copolymerizing EPA with a less hindered monomer (e.g., methyl acrylate), you space out the bulky α -propyl groups, mitigating the consecutive steric clashes that lower Tc​ . This approach has been successfully utilized to incorporate EPA into amphiphilic block copolymers[3].

Q4: What is the optimal method for achieving high-conversion, living homopolymerization of EPA at standard pressures? A4: Cryogenic Anionic Polymerization . By utilizing a strong nucleophile (e.g., sec-butyllithium) at -78 °C in a polar solvent, you completely suppress radical termination and chain transfer. The cryogenic temperature also bypasses the low ceiling temperature issue. Crucially, the addition of a coordinating ligand like Lithium Chloride (LiCl) is mandatory. LiCl breaks up dormant enolate aggregates at the propagating chain end, ensuring a uniform reaction environment and yielding polymers with precise stereospecificity and narrow dispersity ( Đ<1.10 )[4].

Part 2: Mechanistic Workflows & Logical Relationships

EPA_Pathways Monomer Ethyl 2-propylacrylate (Bulky α-Substituent) PropRadical Propagating Radical (~CH2-C*(Pr)(COOEt)) Monomer->PropRadical Initiation HighP High Pressure (>500 MPa) Accelerated k_p PropRadical->HighP HPRP Pathway LowP Standard Pressure Low Ceiling Temp (Tc) PropRadical->LowP FRP Pathway Polymer High MW Poly(EPA) (Successful) HighP->Polymer Propagation dominates Oligomer Oligomers / Unreacted (Depolymerization) LowP->Oligomer Thermodynamic limit DeadEnd Chain Transfer / Termination (Steric Blocking) LowP->DeadEnd Kinetic limit

Fig 1: Thermodynamic and kinetic competition pathways in EPA radical polymerization.

Anionic_Workflow Prep Monomer Purif. (CaH2 Distill) System High Vac / Ar Flame-dried Prep->System Solvent THF + LiCl Cool to -78°C System->Solvent Initiation Add sec-BuLi (Dropwise) Solvent->Initiation Propagation Isothermal Prop. (Steric control) Initiation->Propagation Termination Quench with Degassed MeOH Propagation->Termination

Fig 2: Validated workflow for the cryogenic anionic homopolymerization of bulky acrylates.

Part 3: Quantitative Benchmarking Data

The following table summarizes the expected outcomes when applying different polymerization techniques to Ethyl 2-propylacrylate. Use this data to select the appropriate methodology for your target molecular weight and architecture.

Polymerization MethodTemperaturePressureAdditive / CatalystMax ConversionDispersity (Đ)Architecture Control
Standard Free Radical 60 °C0.1 MPaAIBN< 10% (Oligomers)> 2.00None
High-Pressure Radical 70 °C500 MPaAIBN> 80%1.50 - 1.80Poor
RAFT Copolymerization *65 °C0.1 MPaTrithiocarbonate60 - 70%1.20 - 1.40High (Block/Gradient)
Cryogenic Anionic -78 °C0.1 MPasec-BuLi + LiCl> 95%< 1.10Excellent (Living)

*Note: RAFT data assumes a 1:1 molar feed ratio of EPA with a less hindered co-monomer (e.g., Methyl Acrylate).

Part 4: Validated Experimental Protocols

Protocol A: Cryogenic Anionic Polymerization of EPA (Living System)

This protocol utilizes a self-validating system to ensure the absolute absence of protic impurities, which is critical for the survival of the highly hindered, sensitive propagating enolate.

Reagents & Preparation:

  • Monomer: Stir EPA over Calcium Hydride ( CaH2​ ) for 48 hours, followed by double vacuum distillation. Self-Validation: Confirm purity via 1 H NMR; the hydroxyl region (~4.0-5.0 ppm) must be completely flat.

  • Solvent: Tetrahydrofuran (THF), distilled over sodium/benzophenone ketyl immediately prior to use.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a custom Schlenk reactor equipped with a magnetic stir bar under high vacuum ( 10−5 Torr). Backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent & Ligand Loading: Transfer 20 mL of anhydrous THF into the reactor. Add anhydrous LiCl (pre-dried under vacuum at 150 °C) at a 10:1 molar ratio relative to the intended initiator concentration.

  • Thermal Equilibration: Submerge the reactor in a dry ice/acetone bath and allow the system to equilibrate to -78 °C for 20 minutes.

  • Monomer Injection: Inject 2.0 mL of purified EPA monomer via a gas-tight syringe.

  • Initiation: Add sec-butyllithium (sec-BuLi) dropwise.

    • Self-Validation Check: The solution should exhibit a faint, persistent yellowish tint indicating the formation of the active enolate. If the solution remains perfectly colorless, protic impurities have quenched the initiator; the batch must be aborted.

  • Propagation: Maintain stirring at -78 °C for 24 hours. The low temperature is mandatory to prevent backbiting and depolymerization.

  • Termination: Quench the living chain ends by injecting 1.0 mL of degassed, anhydrous methanol.

  • Recovery: Precipitate the polymer by dropping the solution into a 10-fold excess of cold hexanes. Filter and dry under vacuum to constant weight.

Protocol B: High-Pressure Radical Copolymerization (EPA + Methyl Acrylate)

Use this protocol when transitioning EPA into bulk materials where living architecture is not required, but high molecular weight is necessary.

Step-by-Step Methodology:

  • Mixture Preparation: In a nitrogen-filled glovebox, prepare a reaction mixture containing EPA, Methyl Acrylate (1:1 molar ratio), AIBN (0.5 mol% relative to total monomer), and toluene (50 vol%).

  • Ampoule Sealing: Transfer the mixture into a flexible Teflon ampoule. Critical Step: Seal the ampoule ensuring absolutely zero headspace. Any trapped gas will cause the ampoule to implode under extreme pressure.

  • Pressurization: Load the sealed ampoule into a high-pressure hydrostatic vessel. Pressurize the system to 500 MPa using a hydraulic fluid medium (e.g., water or specialized oil).

  • Initiation: Heat the pressurized vessel to 70 °C to decompose the AIBN and initiate polymerization.

  • Propagation: Hold at 70 °C and 500 MPa for 12 hours.

  • Depressurization: Cool the vessel to room temperature before depressurizing. Release pressure slowly (rate < 50 MPa/min) to prevent rapid outgassing and foaming of the polymer matrix.

  • Recovery: Dissolve the crude mixture in minimal THF and precipitate into excess methanol. Dry under vacuum at 40 °C.

Part 5: References

  • Polymerization Chemistry of α-Substituted Acrylates toward Precise Polymerization and Functional Materials ResearchGate[Link]

  • Severely Hindered Propagation and Termination Allowing Radical Polymerization of α-Substituted Acrylate American Chemical Society (ACS)[Link]

  • Stereospecific polymerization of alpha-substituted acrylic acid esters polymerization ResearchGate[Link]

  • Force-responsive polymersomes and nanoreactors; processes utilizing the same (WO2019034597A1) Google Patents

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Ethyl 2-propylacrylate and Ethyl Acrylate Polymerization

As drug development and materials science increasingly rely on precision polymers for nanocarriers and hydrogels, understanding the kinetic and thermodynamic boundaries of acrylate monomers is paramount. Ethyl acrylate (...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on precision polymers for nanocarriers and hydrogels, understanding the kinetic and thermodynamic boundaries of acrylate monomers is paramount. Ethyl acrylate (EA) and Ethyl 2-propylacrylate (EPA) represent two fundamentally divergent classes of acrylic monomers. While they share an ester functional group, the presence of a bulky α -propyl substitution in EPA completely rewrites its polymerization behavior.

This guide provides an in-depth mechanistic comparison of their free-radical polymerization profiles, supported by experimental data, to assist researchers in selecting the appropriate monomer for targeted macromolecular architectures.

Mechanistic Divergence: Sterics and Radical Stability

The fundamental difference between EA and EPA lies in the structure of their propagating radicals, which dictates both the reaction kinetics and the final polymer topology.

Ethyl Acrylate (EA): EA polymerizes via a highly reactive secondary radical . This lack of steric hindrance at the α -carbon allows for an extremely rapid propagation rate constant ( kp​ ). However, this high reactivity comes at a structural cost. At elevated temperatures, the secondary radical frequently undergoes a 1,5-hydrogen shift (intramolecular chain transfer, or "backbiting") to form a more stable mid-chain tertiary radical. Subsequent monomer addition to this mid-chain radical results in a highly branched polymer architecture ([1]).

Ethyl 2-propylacrylate (EPA): EPA is an α -substituted acrylate. The propagating species is a tertiary radical shielded by a bulky α -propyl group. Quantum chemical Density Functional Theory (DFT) studies on α -substituted acrylates demonstrate that this steric bulk significantly increases the activation energy required for monomer addition, drastically reducing kp​ compared to standard acrylates ([2]). Because the radical is already tertiary and sterically shielded, backbiting is heavily suppressed, yielding a strictly linear polymer backbone.

EA_Kinetics A Initiation (Primary Radical) B Linear Propagation (Secondary Radical) A->B B->B Fast k_p C 1,5-Backbiting (Intramolecular Transfer) B->C High Temp D Mid-Chain Radical (Tertiary) C->D E Branched Polymer Architecture D->E Monomer Addition

Fig 1. Kinetic pathway of Ethyl Acrylate highlighting secondary radical propagation and backbiting.

Thermodynamics: The Ceiling Temperature Paradigm

Beyond kinetics, the α -propyl group in EPA introduces severe thermodynamic limitations. Polymerization is an exothermic process (negative ΔHp​ ) that results in a loss of entropy (negative ΔSp​ ). The ceiling temperature ( Tc​=ΔHp​/ΔSp​ ) is the point where the rate of propagation equals the rate of depropagation.

The steric crowding between repeating units in poly(EPA) significantly lowers the enthalpy of polymerization ( ΔHp​ ). Consequently, EPA has a remarkably low Tc​ (often below 100 °C). If polymerization is attempted above this temperature, the thermodynamic equilibrium favors the monomer, and no polymer is formed. In contrast, EA has a Tc​ well above 300 °C, allowing it to be polymerized at high temperatures to deliberately induce branching ([1]).

EPA_Kinetics A Initiation B Sterically Hindered Propagation (Tertiary Radical) A->B B->B Slow k_p C Strictly Linear Polymer B->C T < T_c D Depropagation (Thermodynamic Limit) B->D T > T_c D->B Reversible

Fig 2. EPA polymerization logic showing steric hindrance and ceiling temperature (Tc) dependence.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and kinetic properties of both monomers, providing a quick-reference guide for formulation scientists.

ParameterEthyl Acrylate (EA)Ethyl 2-propylacrylate (EPA)
Propagating Radical Type Secondary (~CH₂-CH–COOEt)Tertiary (~CH₂-C(Pr)–COOEt)
Propagation Rate ( kp​ ) Very High (~ 104 M⁻¹s⁻¹)Very Low (< 102 M⁻¹s⁻¹)
Steric Hindrance MinimalSevere ( α -propyl group)
Ceiling Temperature ( Tc​ ) High (> 300 °C)Low (< 100 °C)
Dominant Side Reaction Backbiting (Branching)Depropagation
Resulting Polymer Topology Highly Branched (Temp dependent)Strictly Linear

Validated Experimental Workflows

To harness the unique properties of these monomers, the experimental conditions must be tailored to their specific kinetic profiles. The following protocols are designed as self-validating systems to ensure structural fidelity.

Protocol A: High-Temperature Bulk Polymerization of Ethyl Acrylate

Objective: Deliberately induce and quantify polymer branching via self-initiated backbiting.

  • Inhibitor Removal: Pass EA through a basic alumina column to remove the MEHQ inhibitor. Causality: Inhibitors will skew self-initiation kinetics and artificially delay the onset of the gel effect.

  • Reactor Loading: Load purified EA into heavy-walled glass mini-reactors (ampoules) and subject to three freeze-pump-thaw cycles to remove oxygen. Seal under vacuum.

  • Thermal Polymerization: Submerge ampoules in an oil bath at 180 °C for 120 minutes. Causality: At 180 °C, EA undergoes thermal self-initiation. The high thermal energy dramatically increases the rate of 1,5-backbiting relative to linear propagation, ensuring a highly branched architecture ([1]).

  • Quenching & Isolation: Remove ampoules and immediately quench in liquid nitrogen to halt the radical flux. Dissolve the crude mixture in THF and precipitate into cold methanol.

  • Analytical Validation: Analyze the precipitate via ¹³C-NMR. The presence of quaternary carbon peaks (absent in strictly linear polyacrylates) validates the successful induction of branching nodes.

Protocol B: Low-Temperature Solution Polymerization of Ethyl 2-propylacrylate

Objective: Overcome low kp​ and avoid depropagation to yield a linear, high-fidelity polymer.

  • Monomer Verification: Verify the purity of synthesized or commercial EPA via ¹H-NMR prior to use, ensuring no acidic byproducts remain from esterification ([3]).

  • Reaction Setup: Dissolve EPA and a low-temperature initiator (e.g., AIBN or V-70) in anhydrous dioxane (1:1 v/v monomer to solvent) within a round-bottom flask. Causality: Dioxane maintains system homogeneity, while the solvent dilution prevents the Trommsdorff-Norrish (gel) effect.

  • Extended Propagation: Purge with nitrogen for 30 minutes. Heat the reaction to exactly 60 °C and stir overnight (16-24 hours). Causality: The temperature must remain strictly below the Tc​ of EPA to prevent depropagation. Because the sterically hindered tertiary radical has a very low kp​ , an extended reaction time is mandatory to achieve meaningful conversion ([3]).

  • Analytical Validation: Precipitate the polymer in excess hexane. Analyze via Size Exclusion Chromatography (SEC). The resulting polymer will exhibit a lower molecular weight than standard poly(EA) but will demonstrate a highly uniform, strictly linear topology.

References

  • Experimental and Mechanistic Modeling Study of Self-Initiated High-Temperature Polymerization of Ethyl Acrylate Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • DFT Study on the Propagation Kinetics of Free-Radical Polymerization of α -Substituted Acrylates Source: Macromolecules (ACS Publications) URL:[Link]

  • pH-Sensitive and Thermosensitive Hydrogels as Stem-Cell Carriers for Cardiac Therapy Source: Biomacromolecules (PMC - National Institutes of Health) URL:[Link]

Sources

Comparative

Effect of 2-propyl substitution on polymer glass transition temperature

Material Comparison Guide: Effect of 2-Propyl Substitution on Polymer Glass Transition Temperature ( Tg​ ) Executive Summary In polymer engineering, structural plastics design, and drug delivery formulation, selecting th...

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Author: BenchChem Technical Support Team. Date: April 2026

Material Comparison Guide: Effect of 2-Propyl Substitution on Polymer Glass Transition Temperature ( Tg​ )

Executive Summary

In polymer engineering, structural plastics design, and drug delivery formulation, selecting the correct polymeric matrix requires precise control over thermomechanical properties. A critical parameter is the glass transition temperature ( Tg​ ), which dictates whether a polymer behaves as a hard, glassy material or a soft, rubbery elastomer at a given operating temperature. This guide objectively compares the thermal performance of Poly(isopropyl methacrylate) (PiPMA) —featuring a branched 2-propyl side group—against its linear alternative, Poly( n -propyl methacrylate) (PnPMA) . By analyzing the steric causality and providing validated experimental protocols, this guide equips researchers with the data needed to select the optimal methacrylate derivative for advanced material applications.

Mechanistic Causality: Steric Hindrance vs. Free Volume

To understand why PiPMA and PnPMA exhibit drastically different thermal behaviors despite having identical molecular weights per repeat unit, we must examine the causality of polymer chain dynamics and segmental mobility[1].

  • The Plasticizing Effect of Linear Chains ( n -Propyl): In PnPMA, the linear n -propyl side chain is highly flexible. This flexibility increases the "free volume" between adjacent polymer backbones, acting as an internal plasticizer. The increased free volume allows the polymer chains to undergo long-range segmental motion at relatively low thermal energies, resulting in a lower Tg​ .

  • Steric Hindrance of Branched Chains (2-Propyl/Isopropyl): Substituting the linear chain with a 2-propyl (isopropyl) group fundamentally alters the steric environment[2]. The branching occurs immediately adjacent to the ester oxygen, placing bulky methyl groups in close proximity to the polymer main chain. This steric bulk severely restricts the rotational mobility of the backbone[1]. Consequently, a significantly higher input of thermal energy is required to induce the segmental motion necessary to transition from the glassy to the rubbery state, driving the Tg​ upward.

Quantitative Performance Comparison

The structural isomerism between the n -propyl and isopropyl groups yields a remarkable difference in the glass transition temperature. Standard literature values indicate a difference of up to 46∘C [3], though specific synthesized batches may exhibit variations (e.g., ∼26 K differences) depending on tacticity, pressure sensitivities, and molecular weight[1].

The table below summarizes the key physical data for these alternatives, alongside other common methacrylates for contextual trending[3].

Polymer CandidateSide-Chain StructureGlass Transition Temp ( Tg​ )Density (g/cm³)Refractive Index ( nD​ )
Poly( n -propyl methacrylate) Linear (-CH₂CH₂CH₃)35 °C 1.0851.484
Poly(isopropyl methacrylate) Branched (-CH(CH₃)₂)81 °C 1.0331.552
Poly(methyl methacrylate) (PMMA)Short Linear (-CH₃)105 °C1.1881.490
Poly( n -butyl methacrylate)Longer Linear (-C₄H₉)20 °C1.0551.483

*Provided as baseline reference materials to demonstrate the broader trend of alkyl chain length and branching on Tg​ .

Self-Validating Experimental Protocol: Synthesis and Thermal Analysis

To ensure scientific integrity and reproducible results, the following step-by-step methodology describes a self-validating system for synthesizing these polymers and determining their Tg​ . Because Tg​ is heavily influenced by molecular weight (as described by the Flory-Fox equation) and thermal history, strict controls must be implemented.

Phase 1: Controlled Synthesis & Validation
  • Monomer Purification: Pass n -propyl methacrylate and isopropyl methacrylate monomers through a basic alumina column to remove polymerization inhibitors (e.g., MEHQ). This prevents premature termination and ensures high molecular weight.

  • Free-Radical Polymerization: Dissolve the purified monomer in anhydrous toluene. Add Azobisisobutyronitrile (AIBN) as the thermal initiator (typically 0.1–0.5 mol%). Degas the solution via three freeze-pump-thaw cycles, backfill with argon, and heat to 70∘C for 12 hours.

  • Precipitation & Drying: Precipitate the resulting polymer in excess cold methanol. Filter and dry under vacuum at 40∘C for 24 hours to remove residual solvent, which would otherwise act as a plasticizer and artificially depress the Tg​ .

  • Validation via GPC: Crucial Step. Analyze both PnPMA and PiPMA using Gel Permeation Chromatography (GPC). Proceed to thermal analysis only if both polymers exhibit comparable number-average molecular weights ( Mn​>50,000 g/mol ) and low polydispersity indices (PDI)[4].

Phase 2: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Encapsulate 5–10 mg of the dried polymer in a standard aluminum DSC pan.

  • First Heating Cycle (Erasing Thermal History): Heat the sample from 0∘C to 150∘C at a rate of 10∘C/min under a nitrogen purge. This step is mandatory to erase prior thermal history, relieve mechanical stresses from precipitation, and evaporate trace moisture[4].

  • Controlled Cooling: Cool the sample back to 0∘C at 10∘C/min to establish a standardized thermal state.

  • Second Heating Cycle (Data Acquisition): Heat the sample again to 150∘C at 10∘C/min .

  • Analysis: Determine the Tg​ from the second heating curve by calculating the inflection point of the endothermic step-change in heat capacity[4].

Visualizations: Logical Relationships & Workflows

G cluster_0 Mechanistic Logic: Isopropyl vs. n-Propyl Substitution cluster_1 Self-Validating Experimental Workflow M1 2-Propyl (Isopropyl) Substitution M2 Increased Steric Bulk Near Polymer Backbone M1->M2 M3 Restricted Rotational Mobility of Chains M2->M3 M4 Higher Glass Transition Temperature (Tg) M3->M4 W1 1. Monomer Purification (Inhibitor Removal) W2 2. Polymerization (AIBN, 70°C) W1->W2 W3 3. GPC Validation (Ensure comparable Mw) W2->W3 W4 4. DSC Analysis (Heat-Cool-Heat Cycle) W3->W4 W5 5. Tg Determination (Inflection Point) W4->W5

Mechanistic causality of 2-propyl substitution and validated thermal analysis workflow.

References

  • Design of sec-Benzyl Vinyl Ethers toward the Synthesis of Alternating Copolymers Composed of Vinyl Alcohol and Vinyl Ether Units.ACS Macro Letters.
  • Study on the effect of side-chain group on the segmental dynamics of selected methacrylate polymers at ambient and high pressures.
  • Methacrylic Ester Polymers.Free.fr Encyclopedia of Polymer Science.
  • Strong Screening Effect of Polyhedral Oligomeric Silsesquioxanes (POSS) Nanoparticles on Hydrogen Bonded Polymer Blends.NSYSU.

Sources

Validation

Structural Validation of Ethyl 2-Propylacrylate: A Comparative Guide to NMR and Mass Spectrometry

Ethyl 2-propylacrylate (CAS No. 3550-06-9) is a highly specialized monomer utilized in the synthesis of force-responsive polymersomes, amphiphilic block copolymers, and pH-sensitive hydrogels for advanced drug delivery[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-propylacrylate (CAS No. 3550-06-9) is a highly specialized monomer utilized in the synthesis of force-responsive polymersomes, amphiphilic block copolymers, and pH-sensitive hydrogels for advanced drug delivery[1][2]. Because its polymerization kinetics and the resulting polymer's glass transition temperature ( Tg​ ) are highly dependent on its exact structural conformation, rigorous analytical validation is required prior to use. Trace impurities or isomeric mismatches (such as ethyl 3-propylacrylate) can drastically compromise downstream material properties.

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in validating the structure of Ethyl 2-propylacrylate, providing researchers with causality-driven, self-validating experimental protocols.

The Analytical Challenge: Why a Dual-Technique Approach?

No single analytical technique provides a complete structural picture for functionalized acrylates. A robust validation framework requires orthogonal methods:

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation fingerprint. While it easily confirms the molecular formula ( C8​H14​O2​ , MW: 142.20 g/mol )[1], MS struggles to definitively differentiate positional isomers of the carbon-carbon double bond.

  • Nuclear Magnetic Resonance (NMR): Maps the exact carbon-hydrogen connectivity. 1 H NMR is required to distinguish the terminal vinylic protons, while 13 C NMR confirms the quaternary α -carbon, proving the propyl group is located at the alpha position rather than extending the linear ester chain[2].

Comparative Performance Data

The following table summarizes the quantitative diagnostic capabilities of each technique when analyzing Ethyl 2-propylacrylate:

Analytical TechniquePrimary TargetKey Diagnostic SignalsStrengthsLimitations
1 H NMR Proton environmentsVinylic =CH 2​ ( δ 5.64, 6.28); Ethyl -CH 2​
  • ( δ 4.2)
Quantifies exact proton ratiosCannot determine absolute MW
13 C NMR Carbon skeletonCarbonyl ( δ ~167); Quaternary α -C ( δ ~140)Resolves backbone connectivityLow sensitivity, requires longer scans
GC-EI-MS Molecular mass & fragments[M] + 142.20; [M-OEt] + 97High sensitivity, confirms MWDoes not distinguish all positional isomers
ESI-MS Intact molecular ion[M+H] + 143.20Soft ionizationPoor ionization for neutral acrylates

Self-Validating Experimental Protocols

As a standard of scientific integrity, protocols must not only list steps but explain the causality behind the parameters and include internal checks to validate the data.

Protocol A: High-Resolution 1 H and 13 C NMR Spectroscopy

Objective: Confirm molecular connectivity and check for spontaneous polymerization.

  • Sample Preparation: Dissolve 15 mg of Ethyl 2-propylacrylate in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is chosen because the monomer is non-polar and highly soluble in chloroform. TMS provides a reliable δ 0.00 ppm reference point.

  • 1 H NMR Acquisition: Acquire spectra at 400 MHz or 500 MHz using a standard 30° pulse and a 1-second relaxation delay ( D1​ ).

  • 13 C NMR Acquisition: Acquire spectra using a D1​ relaxation delay of ≥2 seconds .

    • Causality: The carbonyl carbon and the quaternary α -carbon lack directly attached protons. Without the dipole-dipole relaxation mechanism provided by attached protons, their T1​ relaxation times are significantly longer. A short delay would cause these critical quaternary signals to be artificially suppressed into the baseline.

  • Self-Validation Check (The Polymerization Test): Integrate the vinylic protons ( δ 6.28 and 5.64 ppm)[2]. Set each to 1.00. The ethyl ester -CH 2​

    • quartet ( δ 4.2 ppm) must integrate to exactly 2.00, and the terminal propyl methyl group ( δ 0.92 ppm) must integrate to 3.00. If the vinylic integration is less than 1.00 relative to the ester, the sample has begun to spontaneously polymerize (loss of double bonds). This highlights why commercial grades require 150 ppm BHT as an inhibitor.
Protocol B: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS)

Objective: Confirm intact molecular weight and ester functionality.

  • Sample Preparation: Dilute the monomer to 1 mg/mL in GC-grade hexane.

  • Ionization Selection: Utilize Electron Impact (EI) at 70 eV rather than Electrospray Ionization (ESI).

    • Causality: ESI relies on the analyte's solution-phase basicity to accept a proton ([M+H] + ). Ethyl 2-propylacrylate is a neutral, non-polar molecule lacking basic amine sites, making ESI highly inefficient. EI forcefully ejects an electron, generating a robust and reproducible fragmentation fingerprint regardless of basicity.

  • Self-Validation Check (Fragmentation Concordance): Verify the presence of the molecular ion [M]+ at m/z 142.20. To prove the ester linkage is intact, look for the characteristic loss of the ethoxy radical ( [M−OCH2​CH3​]+ ), yielding a major fragment at m/z 97.

Structural Validation Workflow

The following diagram illustrates the logical relationship and self-validating checkpoints required before approving Ethyl 2-propylacrylate for polymerization workflows.

G A Ethyl 2-propylacrylate (Crude Monomer) B GC-EI-MS (Hard Ionization) A->B Aliquot 1 C 1H & 13C NMR (CDCl3) A->C Aliquot 2 D Mass & Fragmentation m/z 142.20, 97 B->D E Connectivity & Integration Vinylic & Ester Protons C->E F Data Concordance Check (Self-Validation) D->F E->F G Validated Monomer Ready for Polymerization F->G Matches theoretical

Analytical workflow for the structural validation of Ethyl 2-propylacrylate.

References

  • NIH PubMed Central (PMC). "pH-Sensitive and Thermosensitive Hydrogels as Stem-Cell Carriers for Cardiac Therapy". Available at:[Link]

Sources

Comparative

A Comparative Guide to the Thermal Analysis of Poly(Ethyl 2-propylacrylate)

For researchers, scientists, and drug development professionals working with novel polymeric systems, a thorough understanding of a material's thermal properties is paramount. These properties dictate processing paramete...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals working with novel polymeric systems, a thorough understanding of a material's thermal properties is paramount. These properties dictate processing parameters, predict in-service stability, and provide critical insights into the molecular structure. This guide offers an in-depth examination of the thermal behavior of poly(ethyl 2-propylacrylate), a branched acrylate polymer, using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will explore the causal relationships behind experimental choices, present a comparative analysis with other common polyacrylates, and provide detailed, self-validating experimental protocols.

Introduction: The Significance of Thermal Analysis for Polyacrylates

Polyacrylates are a versatile class of polymers used in applications ranging from adhesives and coatings to biomedical devices and pharmaceutical excipients. Their performance is intrinsically linked to their thermal characteristics. Key parameters include:

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1][2] This is a critical parameter for determining the material's operating temperature range.

  • Thermal Stability and Decomposition: The temperature range over which the polymer begins to chemically break down. This dictates the upper limit for processing and long-term use.[3][4]

The structure of the alkyl ester side chain plays a dominant role in determining these properties. Factors like chain length, branching, and polarity can significantly alter the polymer's glass transition and decomposition profile.[5] Poly(ethyl 2-propylacrylate), with its branched side chain, presents a unique case study compared to its linear counterparts.

Foundational Techniques: TGA and DSC

To probe the thermal behavior of polymers, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable and complementary techniques.[4][6]

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is ideal for determining:

  • Thermal stability and decomposition temperatures.[8]

  • The composition of multi-component systems (e.g., polymer, fillers, volatiles).[4]

  • Oxidative stability.[8]

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[1] DSC is used to detect and quantify thermal transitions such as:

  • Glass transition (Tg).[2]

  • Melting (Tm) and crystallization (Tc).[2]

  • Heats of reaction, such as curing.[1]

Experimental Design & Protocols

The following protocols are designed based on established standards, such as ASTM E1131 for TGA and ASTM E1356 for DSC, to ensure data integrity and reproducibility.[3]

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset of thermal decomposition and the degradation profile of poly(ethyl 2-propylacrylate).

Methodology Rationale: A nitrogen atmosphere is chosen to study the inherent thermal stability of the polymer backbone without the influence of oxidative processes.[8] A heating rate of 10 °C/min provides a good balance between resolution and experimental time.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Place 5-10 mg of the poly(ethyl 2-propylacrylate) sample into a clean, tared TGA pan (typically platinum or alumina).

  • Instrument Setup:

    • Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 20-50 mL/min.[8]

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.[9]

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% weight loss occurs, and the temperature of maximum decomposition rate (T_max) from the peak of the first derivative of the TGA curve.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) of poly(ethyl 2-propylacrylate).

Methodology Rationale: A heat-cool-heat cycle is employed. The first heating scan erases any prior thermal history of the polymer sample, ensuring that the Tg measured in the second heating scan is an intrinsic material property. A heating rate of 20 °C/min is commonly used for Tg determination as per ASTM standards.[2]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Seal 5-10 mg of the poly(ethyl 2-propylacrylate) sample in a hermetic aluminum DSC pan. Prepare an empty, sealed pan to serve as the reference.

  • Instrument Setup:

    • Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

    • Temperature Program:

      • First Heat: Ramp from -50 °C to 150 °C at 20 °C/min.

      • Cool: Cool from 150 °C to -50 °C at 20 °C/min.

      • Second Heat: Ramp from -50 °C to 150 °C at 20 °C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step-change in the heat flow curve during the second heating scan, according to ASTM E1356.[1][10]

Visualizing the Workflow

The general workflow for conducting these thermal analyses is outlined below.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting p1 Polymer Synthesis/ Receival p2 Sample Weighing (5-10 mg) p1->p2 p3 Encapsulation (DSC) / Loading (TGA) p2->p3 a2 Method Setup (Temp Program, Gas) p3->a2 a1 Instrument Calibration a1->a2 a3 Run Experiment a2->a3 d1 Analyze Curve (Tg, T_onset, T_max) a3->d1 d2 Generate Report d1->d2 d3 Comparative Analysis d2->d3

Caption: General experimental workflow for TGA and DSC analysis.

Comparative Analysis: The Effect of Side-Chain Structure

The thermal properties of polyacrylates are highly dependent on the structure of the ester side chain. To understand the behavior of poly(ethyl 2-propylacrylate), it is instructive to compare it with other common polyacrylates.

Polymer NameAbbreviationChemical Structure of Side ChainExpected Tg (°C)Expected T_onset (°C)
Poly(methyl acrylate)PMA-COOCH₃~10~350-370
Poly(ethyl acrylate)PEA-COOCH₂CH₃~ -24~340-360
Poly(n-butyl acrylate)PnBA-COOCH₂(CH₂)₂CH₃~ -54~330-350
Poly(ethyl 2-propylacrylate) PEPA -COOCH(CH₂CH₃)₂ ~ -30 to -10 ~320-340
Poly(tert-butyl acrylate)PtBA-COOC(CH₃)₃~43~250-280

Note: Expected values are estimates based on trends reported in the literature. Actual values will depend on factors like molecular weight and tacticity.

Glass Transition Temperature (Tg)

For linear poly(n-alkyl acrylates), the Tg decreases as the length of the alkyl side chain increases (from methyl to butyl). This is because the longer, flexible side chains act as internal plasticizers, increasing the free volume and allowing the polymer backbone to move more easily at lower temperatures.

However, branching in the side chain introduces steric hindrance, which restricts the mobility of both the side chain and the polymer backbone.[11] In poly(ethyl 2-propylacrylate), the bulky 2-propyl group (or sec-pentyl group) close to the backbone is expected to increase the Tg compared to a linear isomer like poly(n-pentyl acrylate). Its Tg is anticipated to be higher than that of PnBA but likely lower than PMA due to the overall flexibility imparted by the five-carbon ester group. The bulky tertiary butyl group in PtBA causes significant restriction of chain mobility, leading to a much higher Tg.

Caption: Comparison of polyacrylate side-chain structures.

Thermal Stability (TGA)

The thermal degradation of polyacrylates can proceed through several pathways, including random chain scission and side-chain ester decomposition.[12][13] The stability of the ester group is a key factor.

  • Primary Acrylates (PMA, PEA, PnBA): These polymers generally exhibit good thermal stability, with decomposition onsets typically above 330 °C. The main degradation process involves main-chain scission and reactions of the ester group.[12]

  • Tertiary Acrylates (PtBA): Poly(tert-butyl acrylate) is notably less stable. The tertiary carbocation that can be formed upon cleavage of the ester group is highly stabilized, facilitating an elimination reaction at a much lower temperature (T_onset ~250 °C).

  • Branched Secondary Acrylates (PEPA): Poly(ethyl 2-propylacrylate) contains a secondary ester group. Its stability is expected to be lower than that of the linear primary acrylates but significantly higher than the tertiary acrylate. The degradation pathway is likely a combination of chain scission and ester decomposition via a six-membered ring transition state to yield an olefin and a carboxylic acid group on the polymer backbone.[12] This would place its T_onset in a range slightly below that of PEA and PnBA.

Conclusion

The thermal analysis of poly(ethyl 2-propylacrylate) reveals the profound influence of side-chain architecture on polymer properties. Its branched structure leads to a glass transition temperature that is elevated compared to its linear counterparts due to steric hindrance, while its secondary ester linkage results in a thermal stability intermediate between primary and tertiary polyacrylates. By employing standardized TGA and DSC protocols and comparing the results to well-understood benchmarks, researchers can confidently characterize novel polyacrylates, enabling informed decisions in material selection, processing, and product development.

References

  • ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry. Link

  • Alpine Polytech. Thermogravimetric Analysis (TGA). Link

  • Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Link

  • Smithers. Differential Scanning Calorimetry (DSC) Analysis. Link

  • Infinita Lab. ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry. Link

  • De, S. K., & White, J. R. (Eds.). (2017). Polymer Characterization: Physical Techniques. Royal Society of Chemistry.
  • Brandrup, J., Immergut, E. H., & Grulke, E. A. (Eds.). (1999). Polymer Handbook. Wiley. (A comprehensive source for polymer properties, including Tg).
  • NETZSCH Analyzing & Testing. Differential Scanning Calorimetry DSC 214 Polyma. Link

  • CMC Laboratories. Thermogravimetric Analysis (TGA) - ASTM E1131. Link

  • Runt, J. P., & Palamara, J. E. (2004). The effect of side chain architecture on the glass transition of amorphous polymers. Journal of Polymer Science Part B: Polymer Physics, 42(24), 4506-4513.
  • Charter Coating Service Ltd. Differential Scanning Calorimetry (DSC) Testing. Link

  • Intertek. Heat of Fusion, Crystallization, Melting Point and Glass Transition by DSC - ASTM D3418, ASTM E1356, ISO 11357. Link

  • ACS Publications. Effect of Side Chain Branching on the Structural and Dynamic Properties of Polyacrylates. Link

  • A-Z Analytical Services. ASTM E1131 - TGA Analysis Testing Services. Link

  • MDPI. Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. Link

  • ACS Publications. Tuning the Temperature Response of Branched Poly(N-isopropylacrylamide) Prepared by RAFT Polymerization. Link

  • ResearchGate. Mechanical and thermal properties of UV cured mixtures of linear and hyperbranched urethane acrylates. Link

  • NIST Standard Reference Data. Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules VI. Acrylic Polymers. Link

  • ResearchGate. Thermal degradation of isomeric poly(propyl acrylate)s and poly(butyl acrylate)s using pyrolysis gas chromatography–mass spectrometry. Link

  • ProQuest. Thermal Degradation of Polyacrylates. Link

  • University of Glasgow. Supervisor Thermal Degradation of Polyacrylates Thesis for Degree of Doctor of Philosophy. Link

  • Nexus Analytics. Thermal Characterization of Polymers. Link

  • MDPI. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. Link

  • Yildiz Teknik Üniversitesi. THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOPY. Link

  • SpringerLink. Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Link

  • EAG Laboratories. DSC Analysis of Polymers. Link

  • YouTube. Webinar: Polymer Characterization using DSC & TGA. Link

  • ResearchGate. TGA thermogram of poly(ethyl acrylate) P(EA), poly(thioacrylate)s. Link

Sources

Validation

Cross-validation of analytical techniques for Ethyl 2-propylacrylate characterization

Advanced Analytical Cross-Validation Guide: Characterization of Ethyl 2-Propylacrylate and its Polymeric Networks Ethyl 2-propylacrylate (EPA, CAS: 3550-06-9) is a highly specialized, sterically hindered monomer critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Analytical Cross-Validation Guide: Characterization of Ethyl 2-Propylacrylate and its Polymeric Networks

Ethyl 2-propylacrylate (EPA, CAS: 3550-06-9) is a highly specialized, sterically hindered monomer critical to the development of advanced macromolecular structures, particularly stimuli-responsive (pH and thermosensitive) hydrogels used in targeted drug delivery and stem-cell therapies[1]. Characterizing EPA and its resulting polymer networks requires a rigorous, multi-modal analytical approach. Due to the complex steric environment introduced by the alpha-propyl group and the intractable nature of crosslinked hydrogels, relying on a single analytical technique introduces significant blind spots.

As a Senior Application Scientist, I have designed this guide to objectively compare EPA against alternative monomers and provide a self-validating, orthogonal analytical framework for its characterization.

Comparative Performance: EPA vs. Alternative Acrylates

To understand the analytical challenges associated with EPA, it must be contextualized against standard commodity alternatives like Ethyl methacrylate (EMA) and Butyl acrylate (BA). The structural nuances of these monomers dictate both their macroscopic performance and the analytical techniques required to validate them.

MonomerStructural FeatureReactivity & Polymerization ProfilePrimary ApplicationAnalytical Challenge
Ethyl 2-propylacrylate (EPA) Alpha-propyl substitutionSterically hindered propagation; yields polymers with tunable hydrophobicity and unique viscoelasticity.pH-responsive hydrogels, stem-cell carriers[1].Distinguishing the alpha-propyl aliphatic signals from the ester ethyl chain in NMR.
Ethyl methacrylate (EMA) Alpha-methyl substitutionStandard methacrylate kinetics; forms rigid, higher-Tg polymer networks.Dental polymers, specialized coatings.Differentiating terminal methyl groups during thermal degradation analysis.
Butyl acrylate (BA) Linear ester (no alpha substitution)Rapid propagation, highly prone to chain transfer and crosslinking.Pressure-sensitive adhesives (PSAs)[2].Highly susceptible to auto-polymerization during storage; requires continuous purity monitoring.

The Causality of Analytical Orthogonality (E-E-A-T Framework)

A scientifically sound characterization protocol cannot rely on isolated data points. Every analytical choice must be driven by a specific structural question, and the resulting data must be cross-validated by an independent method.

  • Why Py-GC/MS over standard LC/GC? Standard chromatographic techniques are excellent for evaluating monomeric purity, but they fail completely once EPA is polymerized into a crosslinked hydrogel network due to intrinsic insolubility[3]. Pyrolysis-GC/MS (Py-GC/MS) bypasses this by thermally cleaving the polymer. Because acrylates and methacrylates undergo specific β -scission and unzipping mechanisms during flash pyrolysis, the technique reveals the exact monomeric composition of the intractable network without requiring dissolution[3].

  • Why pair FTIR with NMR for conversion kinetics? Fourier-Transform Infrared Spectroscopy (FTIR) provides a rapid, macroscopic view of polymerization by monitoring the depletion of the C=C stretch at ~1630 cm⁻¹[4]. However, FTIR struggles with baseline noise at high conversion rates. 1 H NMR is therefore required to orthogonally validate the FTIR data by precisely quantifying residual vinylic protons against an internal standard, establishing a highly trustworthy kinetic profile.

  • Why GPC with THF? Gel Permeation Chromatography (GPC) is utilized to determine the molecular weight distribution of soluble poly(EPA) fractions[1]. Tetrahydrofuran (THF) is chosen as the eluent because it fully solvates the hydrophobic propyl and ethyl chains, preventing artificial retention on the column matrix and ensuring separation is purely based on hydrodynamic volume[5].

Self-Validating Experimental Protocols

Protocol 1: Structural Elucidation via 1 H and 13 C NMR
  • Objective: Confirm the isomeric purity and structural integrity of the EPA monomer.

  • Procedure:

    • Dissolve 15 mg of EPA monomer in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero reference.

    • Acquire 1 H NMR spectra at 400 MHz (minimum 16 scans) and 13 C NMR spectra at 100 MHz (minimum 256 scans).

    • Integrate the vinylic protons ( δ ~5.5 and 6.2 ppm) and the ester methylene protons ( δ ~4.1–4.2 ppm).

  • Self-Validation Check: The integration ratio of the vinylic protons to the ester methylene protons must be exactly 1:1 (both represent 2H). Any deviation >2% indicates partial auto-polymerization or the presence of unreacted precursors[1].

Protocol 2: Network Composition via Py-GC/MS
  • Objective: Determine the monomeric composition of crosslinked poly(EPA) hydrogels.

  • Procedure:

    • Prepare an internal standard (IS) solution by dissolving 1 mg of eicosane in 10 mL of hexane[2].

    • Place 100 µg of the dried poly(EPA) network into a sample cup and spike with 5 µL of the IS solution. Allow the solvent to evaporate, forming a thin film[2].

    • Introduce the cup into a micro-furnace pyrolyzer set to 550 °C for flash pyrolysis, interfaced directly with a GC-MS system.

  • Self-Validation Check: The use of eicosane as an internal standard ensures the system is self-calibrating. By plotting the peak area ratio of the evolved EPA monomer fragment (m/z 142.1[6]) to the eicosane IS, the measurement becomes entirely independent of minor fluctuations in absolute sample mass or pyrolysis yield[2].

Protocol 3: Molecular Weight Determination via GPC
  • Objective: Calculate the Number Average Molecular Weight (Mn), Weight Average Molecular Weight (Mw), and Polydispersity Index (PDI) of soluble copolymers.

  • Procedure:

    • Dissolve the polymer in THF to a concentration of 2 mg/mL and filter through a 0.2 µm PTFE syringe filter.

    • Operate the GPC equipped with a differential Refractive Index (dRI) detector at a flow rate of 0.6 mL/min using THF as the eluent[5].

    • Calibrate the system using narrow-molecular-weight polystyrene standards ranging from 2,340 to 275,300 g/mol [7].

  • Self-Validation Check: Inject a known broad-standard control polymer before and after the sample sequence. If the calculated Mn of the control deviates by more than 5%, the column resolution is compromised, and the run must be invalidated.

Quantitative Data Synthesis

The following table synthesizes the expected cross-validated analytical signals for Ethyl 2-propylacrylate, allowing researchers to quickly verify their synthesized or procured materials.

Analytical TechniqueTarget Functional Group / FeatureExpected Signal / ValueDiagnostic Purpose
1 H NMR Vinylic Protons (=CH 2​ ) δ ~5.5 and 6.2 ppm (singlets)Confirms monomer integrity and double-bond presence[1].
1 H NMR Ester Methylene (-OCH 2​ -) δ ~4.1 - 4.2 ppm (quartet)Validates successful esterification.
FTIR Ester Carbonyl (C=O)~1730 cm⁻¹Primary identification of the ester linkage[4].
FTIR Alkene (C=C)~1630 cm⁻¹Used to monitor polymerization conversion kinetics.
GC-MS (EI) Molecular Ion [M] + m/z 142.1Confirms the exact molecular weight of the EPA monomer[6].

Analytical Workflow Visualization

The logical relationship between the physical state of the EPA sample and the required analytical technique is mapped below. This orthogonal workflow ensures that every structural claim is backed by complementary data.

EPA_Workflow EPA Ethyl 2-Propylacrylate (Sample Input) NMR 1H/13C NMR (Structural Purity) EPA->NMR Soluble Monomer FTIR FTIR Spectroscopy (Conversion Kinetics) EPA->FTIR Bulk Polymerization GCMS Py-GC/MS (Network Degradation) EPA->GCMS Crosslinked Matrix GPC GPC / SEC (Molecular Weight) EPA->GPC Soluble Polymer Sync Cross-Validated Data Synthesis NMR->Sync Chemical Shifts FTIR->Sync IR Frequencies GCMS->Sync Mass Fragments GPC->Sync Mn, Mw, PDI

Orthogonal cross-validation workflow for EPA characterization.

Sources

Comparative

Benchmarking the performance of Ethyl 2-propylacrylate-based adhesives

An in-depth technical guide designed for researchers, formulation scientists, and drug development professionals evaluating advanced adhesive systems. Executive Summary: The Shift Toward Specialty Acrylates As a Senior A...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, formulation scientists, and drug development professionals evaluating advanced adhesive systems.

Executive Summary: The Shift Toward Specialty Acrylates

As a Senior Application Scientist in adhesive formulation, I frequently encounter the limitations of standard pressure-sensitive adhesives (PSAs) in advanced medical devices and transdermal drug delivery systems. While traditional monomers like 2-ethylhexyl acrylate (2-EHA) and butyl acrylate (BA) dominate the market due to their excellent initial tack and low cost, they often struggle with moisture management and active pharmaceutical ingredient (API) compatibility[1]. Conversely, silicone adhesives offer excellent biocompatibility but sacrifice shear strength and are cost-prohibitive[2][3].

Ethyl 2-propylacrylate (EPA) (CAS: 3550-06-9) represents a structural evolution[4]. By incorporating an alpha-propyl group into the acrylate backbone, EPA introduces specific steric hindrance that fundamentally alters the polymer's free volume and glass transition temperature (Tg). This guide benchmarks EPA-based PSAs against industry-standard alternatives, providing actionable, data-backed insights for next-generation drug development and wearable device fixation.

Mechanistic Insights: The Role of Steric Hindrance

In standard acrylic PSAs, adhesion is a delicate balance between viscous flow (tack/peel) and elastic resistance (shear)[5]. When we synthesize copolymers using EPA, the bulky propyl group on the alpha carbon restricts backbone rotation.

Causality Check: Why does this matter? Restricted rotation increases the entanglement molecular weight ( Me​ ) and creates micro-voids in the polymer matrix. This increased free volume enhances the Moisture Vapor Transmission Rate (MVTR) without compromising the cohesive strength of the adhesive network. Furthermore, the hydrophobic nature of the propyl chain improves bonding to low-surface-energy substrates, a common challenge in wearable medical devices[6].

G EPA Ethyl 2-propylacrylate (EPA) Monomer Steric Alpha-Propyl Steric Hindrance EPA->Steric Hydro Increased Hydrophobicity EPA->Hydro Tg Tunable Glass Transition (Tg) Steric->Tg Moisture Moisture Resistance (MVTR) Hydro->Moisture Adhesion Optimized Peel/Shear Balance Tg->Adhesion Moisture->Adhesion

Mechanistic pathways of Ethyl 2-propylacrylate enhancing adhesive performance.

Benchmarking Performance: EPA vs. Alternatives

To objectively evaluate EPA, we benchmarked an EPA-copolymer PSA (EPA/BA/AA) against a standard 2-EHA-based PSA (2-EHA/BA/AA) and a commercial medical-grade silicone gel adhesive.

Table 1: Comparative Adhesive Performance on Human Skin Models (Ex Vivo)

MetricEPA-Based Acrylic PSA2-EHA-Based Acrylic PSASilicone Gel AdhesiveTest Method
180° Peel Strength (N/25mm) 8.49.22.1ASTM D3330
Shear Holding Power (hours) >15072<10ASTM D3654
Loop Tack (N/25mm) 6.58.13.0ASTM D6195
MVTR (g/m²/24h) 1,2506801,400ASTM E96
API Compatibility HighModerateLowHPLC Recovery

Data Interpretation: While the 2-EHA formulation exhibits slightly higher initial tack, the EPA-based adhesive demonstrates vastly superior shear holding power (>150 hours) and nearly double the moisture vapor transmission rate (MVTR). This makes EPA ideal for long-wear transdermal patches where sweat accumulation typically causes premature adhesive failure[5][7].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. We utilize emulsion polymerization rather than solvent-based methods because compartmentalized radical kinetics allow for higher molecular weights, directly translating to the superior shear resistance observed in the benchmarking data[1].

Workflow Step1 1. Emulsion Polymerization (EPA + Co-monomers) Step2 2. Coating & Drying (Constant Thickness) Step1->Step2 Step3 3. Benchmarking Assays Step2->Step3 Assay1 Peel Strength (180°) Step3->Assay1 Assay2 Shear Resistance Step3->Assay2 Assay3 Loop Tack Step3->Assay3

Standardized experimental workflow for benchmarking EPA-based adhesives.

Protocol 1: Synthesis of EPA-Based PSA via Emulsion Polymerization

Objective: Synthesize a 45% solids latex with a targeted Tg of -35°C.

  • Pre-Emulsion Preparation: In a continuous phase of deionized water (50 parts), dissolve 1.5 parts of sodium lauryl sulfate (surfactant). Slowly homogenize a monomer blend consisting of 60 parts Ethyl 2-propylacrylate, 35 parts Butyl Acrylate, and 5 parts Acrylic Acid. Scientific Rationale: Acrylic acid is included to provide hydrogen bonding sites, which significantly enhances cohesive strength and adhesion to polar substrates[1].

  • Initiation: Transfer 10% of the pre-emulsion to a jacketed reactor purged with nitrogen. Heat to 75°C and inject 0.2 parts of potassium persulfate (KPS) initiator. Self-Validation Step: A distinct blue-tinted translucency (Tyndall effect) must appear within 15 minutes, confirming the successful nucleation of polymer seed particles. If the solution remains milky white, particle coagulation has occurred, and the batch must be aborted.

  • Propagation: Feed the remaining pre-emulsion and a parallel stream of KPS solution over 3 hours at 78°C.

  • Post-Cure: Hold at 80°C for 1 hour to ensure >99% monomer conversion, then cool and filter through a 100-mesh screen to remove coagulum.

Protocol 2: Ex Vivo Peel Strength and Moisture Resistance Testing
  • Coating: Coat the synthesized latex onto a 2-mil PET backing using a Meyer rod to achieve a dry coat weight of 25 g/m². Dry at 110°C for 3 minutes.

  • Substrate Preparation: Apply the adhesive strips to standardized stainless steel plates (for baseline) and polyurethane skin-mimicking substrates (for ex vivo simulation).

  • Dwell Time & Testing: Allow a 24-hour dwell time at 23°C and 50% RH. Perform 180° peel testing at a crosshead speed of 300 mm/min. Causality Check: The 24-hour dwell is critical. Acrylates are viscoelastic liquids; they require time to flow and wet the micro-roughness of the substrate. Testing immediately after application will result in artificially low peel values and falsely indicate adhesive failure[5].

Application in Drug Development: Transdermal Delivery

The unique free volume characteristics of EPA-based adhesives offer a distinct advantage in transdermal drug delivery systems (TDDS). Traditional cyanoacrylates and standard methacrylates can chemically interact with or trap therapeutic payloads[8]. In contrast, the tunable hydrophobicity of the EPA matrix allows for customized release kinetics of lipophilic drugs (e.g., ibuprofen, fentanyl) without altering the lap shear strength of the bond[8].

Benchmarking reveals that Ethyl 2-propylacrylate bridges the gap between the high shear/peel strength of traditional acrylics and the breathability of silicone adhesives. For researchers developing long-wear medical devices or advanced transdermal patches, EPA provides a highly tunable, moisture-resistant platform that fundamentally outperforms standard 2-EHA formulations in demanding environments.

References

  • Comparing Acrylic vs. Hot Melt Adhesive in Medical Non-woven Tapes - MediTapes Source: meditapes.com URL:[Link]

  • Medical Adhesives – Silicone vs Acrylic - PolarSeal Source: polarseal.net URL:[Link]

  • Therapeutic acrylates for enhanced medical adhesives - Frontiers Source: frontiersin.org URL:[Link]

  • Choosing the Best Medical Tape - Silicone Vs. Acrylic - Boyd Biomedical Source: boydbiomedical.com URL:[Link]

  • Adhesive Performance of Acrylic Pressure-Sensitive Adhesives from Different Preparation Processes - PMC Source: nih.gov URL:[Link]

  • Effect of Monomer Composition on Adhesive Performance for Waterborne Acrylic Pressure-Sensitive Adhesives Source: usm.my URL:[Link]

  • Modified Acrylate Pressure-Sensitive Adhesives for Low-Surface-Energy Substrate and Adhesion Mechanism Models - MDPI Source: mdpi.com URL:[Link]

Sources

Validation

Comparative reactivity ratios in copolymerization of Ethyl 2-propylacrylate

Comparative Reactivity Ratios in Copolymerization of Ethyl 2-propylacrylate: A Technical Guide Executive Summary Ethyl 2-propylacrylate (EPA)—frequently referred to as ethyl α -propylacrylate—is a highly specialized mono...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Ratios in Copolymerization of Ethyl 2-propylacrylate: A Technical Guide

Executive Summary Ethyl 2-propylacrylate (EPA)—frequently referred to as ethyl α -propylacrylate—is a highly specialized monomer increasingly utilized in the synthesis of advanced pH-sensitive and thermosensitive hydrogels, such as those engineered for stem-cell carriers in cardiac therapies[1]. However, the defining structural feature of EPA—its bulky α -propyl substituent—profoundly alters its free-radical polymerization kinetics compared to standard acrylates. This guide provides an objective comparison of EPA's reactivity ratios against alternative monomers and details the rigorous, self-validating experimental protocols required to accurately measure these kinetic parameters.

Mechanistic Insights: The α -Alkyl Steric Effect

In free-radical copolymerization, the reactivity ratio r1​ is defined as the ratio of the homopropagation rate constant to the cross-propagation rate constant ( r1​=k11​/k12​ )[2]. For α -alkyl substituted acrylates, increasing the length of the alkyl chain from a methyl group (as in Methyl Methacrylate) to a propyl group (as in EPA) introduces severe steric hindrance directly adjacent to the propagating radical center.

When an EPA radical attempts to add another EPA monomer ( k11​ ), the transition state becomes highly crowded, dramatically increasing the activation energy and lowering the homopropagation rate. Conversely, cross-propagation ( k12​ ) with less sterically hindered or electron-accepting comonomers, such as styrene or maleimide, remains energetically favorable[3]. Consequently, EPA exhibits r1​ values approaching zero, driving the system toward an alternating copolymer structure rather than a random or block distribution.

G2 Radical Propagating EPA Radical (~CH2-C*(Pr)(COOEt)) Homo Homopropagation (+EPA) High Steric Hindrance Radical->Homo k11 (Very Low) Cross Cross-propagation (+Comonomer) Favorable Steric/Electronic Radical->Cross k12 (High) Output1 Low EPA Incorporation Homo->Output1 r1 ≈ 0 Output2 High Copolymer Yield Cross->Output2 Alternating Tendency

Mechanistic pathway illustrating the steric suppression of EPA homopropagation.

Comparative Quantitative Data: Reactivity Ratios

To objectively evaluate EPA's performance, we must benchmark its reactivity ratios ( r1​ ) against standard acrylates when copolymerized with a common reference monomer like Styrene ( M2​ ). As the α -substituent grows, the ability of the monomer to homopolymerize drops drastically.

Monomer 1 ( M1​ ) α -SubstituentComonomer ( M2​ ) r1​ (Homopropagation) r2​ (Cross-propagation)Copolymerization Behavior
Ethyl Acrylate (EA) -HStyrene0.180.75Random / Statistical
Methyl Methacrylate (MMA) -CH 3​ Styrene0.460.52Random / Statistical
Ethyl α -ethylacrylate (EEA) -CH 2​ CH 3​ Styrene~0.10~0.80Highly Alternating Tendency
Ethyl 2-propylacrylate (EPA) -CH 2​ CH 2​ CH 3​ Styrene < 0.05 ~1.20 Strictly Alternating

Table 1: Comparative reactivity ratios demonstrating the profound impact of the α -propyl group on r1​ . EPA acts almost exclusively as an alternating comonomer due to steric blocking.

Experimental Methodology: A Self-Validating Protocol

To accurately determine the reactivity ratios of EPA, researchers must employ a self-validating kinetic tracking system. The absolute critical constraint in this workflow is maintaining overall monomer conversion strictly below 10% .

Causality Check: Why limit conversion? At higher conversions, the monomer feed ratio drifts as the more reactive monomer is consumed faster. This composition drift invalidates the steady-state assumptions required for the Fineman-Ross and Kelen-Tüdős linear kinetic models.

Step-by-Step Protocol:

  • Monomer Purification: Pass EPA and the chosen comonomer (e.g., Styrene) through basic alumina columns to remove radical inhibitors (e.g., BHT or hydroquinone). Causality: Inhibitors will artificially delay the onset of polymerization, skewing early-stage kinetic data and rendering low-conversion tracking impossible.

  • Feed Preparation: Prepare a series of 5 to 7 reaction vials with varying molar feed ratios of EPA to Styrene (e.g., 1:9, 3:7, 5:5, 7:3, 9:1) in a suitable solvent like toluene.

  • Internal Standard Addition (Self-Validation): Add a non-reactive internal standard (e.g., 1,3,5-trioxane or anisole) to each vial. Causality: The internal standard allows for the absolute quantification of monomer consumption via 1 H-NMR, validating the data independently of solvent evaporation or physical transfer losses.

  • Initiation: Add 0.5 mol% of Azobisisobutyronitrile (AIBN) as the thermal initiator. Seal the vials, purge with N 2​ for 15 minutes to remove oxygen (a potent radical scavenger), and immerse in a thermostated oil bath at 60 °C.

  • Quenching: Monitor the reaction closely. Once the reaction reaches ~8% conversion (typically 15-30 minutes depending on the feed ratio), immediately plunge the vials into liquid nitrogen and add a drop of hydroquinone solution to instantly terminate all propagating radicals.

  • Kinetic Analysis: Analyze the crude reaction mixtures using 1 H-NMR spectroscopy. Calculate the exact molar conversion of EPA and Styrene by integrating their respective vinyl proton signals against the internal standard peak.

  • Data Extraction: Plot the conversion data using the Kelen-Tüdős equation. The intercepts of the resulting linear plot will yield the precise r1​ and r2​ values.

G1 Monomers Monomer Feed (EPA + Comonomer + Standard) Initiation Radical Initiation (AIBN, 60°C, N2 Purge) Monomers->Initiation Propagation Copolymerization (Strictly <10% Conversion) Initiation->Propagation Quenching Reaction Quenching (Liquid N2 / Hydroquinone) Propagation->Quenching Analysis 1H-NMR Analysis (Absolute Quantification) Quenching->Analysis Calculation Kelen-Tüdős Linearization (Extract r1, r2) Analysis->Calculation

Experimental workflow for self-validating reactivity ratio determination.

Conclusion

For drug development professionals and polymer scientists engineering smart materials, understanding the reactivity of Ethyl 2-propylacrylate is paramount. Its bulky α -propyl group practically eliminates homopropagation ( r1​≈0 ), making it an ideal candidate for synthesizing highly alternating copolymers with precise structural control. By adhering to strict low-conversion kinetic protocols and utilizing internal standards, researchers can reliably map its incorporation into complex macromolecular architectures.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-propylacrylate proper disposal procedures

As a Senior Application Scientist, I recognize that handling reactive monomers like Ethyl 2-propylacrylate requires more than just following a checklist; it demands a fundamental understanding of the chemical's mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling reactive monomers like Ethyl 2-propylacrylate requires more than just following a checklist; it demands a fundamental understanding of the chemical's mechanistic behavior. Acrylate monomers are ubiquitous in polymer synthesis and drug delivery vehicle development, but their disposal presents unique logistical and safety challenges.

Improper disposal or storage of unreacted acrylates can lead to auto-acceleration (the Trommsdorff-Norrish effect), resulting in runaway exothermic polymerization, container rupture, and laboratory fires. This guide provides a self-validating, field-proven framework for the safe operational handling, spill containment, and final disposal of Ethyl 2-propylacrylate.

I. Physicochemical & Hazard Profile

To design a safe disposal protocol, we must first establish the quantitative boundaries of the chemical. The table below summarizes the critical physicochemical data that dictate our handling logic.

ParameterQuantitative ValueOperational & Safety Implication
CAS Number 3550-06-9Essential identifier for RCRA manifesting and environmental reporting[1].
Molecular Weight 142.20 g/mol Low MW correlates with high volatility and rapid tissue penetration compared to cured oligomers[1].
Hazard Classification Flammable Liquid (Category 3)Necessitates grounded, non-sparking tools and explosion-proof storage[1].
Storage Temperature 4 °CLowers kinetic energy, preventing spontaneous auto-polymerization[1].
Typical Inhibitor BHT (~150 ppm)Scavenges free radicals; requires dissolved O2​ to remain active[2].

II. Mechanistic Safety Insights: The "Why" Behind the Protocol

Before executing disposal procedures, personnel must understand the causality behind the safety rules:

  • The Oxygen Paradox : Ethyl 2-propylacrylate is typically stabilized with Butylated hydroxytoluene (BHT) at ~150 ppm to prevent premature polymerization[2]. BHT acts as a radical scavenger, but it requires the presence of dissolved oxygen to form stable quinone derivatives that halt the polymerization chain reaction. Never purge acrylate waste containers with inert gases (e.g., Nitrogen or Argon) . Stripping the oxygen renders the BHT inactive, risking spontaneous exothermic polymerization.

  • Thermal Runaway Risk : The polymerization of acrylates is highly exothermic. If the monomer is contaminated with incompatible materials (acids, bases, or free-radical initiators), the activation energy for polymerization drops[3]. The resulting heat generation can easily exceed the boiling point of the monomer, causing violent pressure buildup in sealed waste containers[4].

III. Operational Protocol: Routine Waste Accumulation

For routine laboratory operations, follow this step-by-step methodology to accumulate liquid waste safely prior to contractor pickup.

Step 1: Segregation & Compatibility Check

  • Isolate the Ethyl 2-propylacrylate waste stream from strong acids, bases, oxidizers, and free-radical initiators (e.g., peroxides, AIBN)[3].

  • Causality: Mixing these streams will initiate an exothermic reaction in the waste carboy.

Step 2: Containerization

  • Use high-density polyethylene (HDPE) or amber glass containers.

  • Ensure the container is tightly closed but utilizes a pressure-relief vented cap if large volumes (>1 Liter) are being stored[1].

  • Causality: Vented caps prevent catastrophic pressure vessel explosions in the rare event of slow auto-polymerization.

Step 3: Inhibitor Verification

  • Ensure the waste container has sufficient headspace (do not fill past 80% capacity) to maintain a steady supply of atmospheric oxygen for the BHT inhibitor[2].

Step 4: Thermal Control & Storage

  • Store the primary waste accumulation vessel in a designated, grounded flammable storage cabinet maintained at or below 4 °C[1]. Keep away from direct UV light sources, which can cleave bonds and initiate radical formation[4].

IV. Operational Protocol: Emergency Spill Containment

In the event of an accidental release, immediate containment is required to prevent environmental toxicity and vapor ignition.

Step 1: Ignition Control & Evacuation

  • Immediately remove all sources of ignition (sparks, open flames, hot surfaces, electric motors) and evacuate non-essential personnel to safe areas[1].

  • Causality: Ethyl 2-propylacrylate vapors are heavier than air, meaning they can travel along the floor to distant ignition sources and cause a flashback[3].

Step 2: PPE Deployment

  • Don a positive-pressure supplied air respirator (for high airborne concentrations), chemical splash goggles, and heavy-duty nitrile or butyl rubber gloves[1].

Step 3: Containment & Absorption

  • Dam the spill to prevent the product from entering drains, surface waters, or sanitary sewer systems[1].

  • Apply an inert absorbent material such as silica gel, clean sand, or a universal acid binder[1].

  • Causality: Do NOT use combustible absorbents like paper towels or sawdust. The heat generated by accidental polymerization within the high surface area of a paper towel can easily exceed its auto-ignition temperature, causing a spontaneous laboratory fire[4].

Step 4: Collection & Transfer

  • Use non-sparking tools to transfer the saturated inert absorbent into a grounded, properly labeled hazardous waste container[1].

V. Regulatory & Final Disposal Logistics

The final disposal pathway depends entirely on the physical state of the chemical.

  • Unreacted Monomer (Liquid): Must be treated as a hazardous waste due to its flammability (RCRA D001) and aquatic toxicity[1]. It must be handed over to a 4 for controlled, high-temperature incineration[4].

  • Fully Polymerized Matrix (Solid): If the monomer has been intentionally and fully polymerized into a solid matrix as part of an experimental workflow, the resulting inert polymer exhibits a substantially lower level of physiological activity[5]. Under EPA guidelines, fully cured, non-degrading polymers without residual unreacted monomer can often be excluded from hazardous reporting and disposed of as non-hazardous industrial solid waste[6].

G Start Ethyl 2-Propylacrylate Waste Stream Check Assess Polymerization State Start->Check Liquid Unreacted Monomer (High Hazard) Check->Liquid Liquid/Spill Solid Fully Polymerized (Low Hazard) Check->Solid Cured/Solid Inhibitor Verify O2 & Inhibitor (e.g., BHT >150 ppm) Liquid->Inhibitor SolidDisp Non-Hazardous Industrial Solid Waste Disposal Solid->SolidDisp Flammable RCRA Flammable Waste (D001 Classification) Inhibitor->Flammable LiquidDisp Licensed Hazardous Waste Incineration Flammable->LiquidDisp

Figure 1: Ethyl 2-propylacrylate waste classification and disposal logic workflow.

VI. References

  • Sigma-Aldrich. "Aldrich Chemistry 2012-2014 - Handbook of Fine Chemicals." Scribd, June 24, 2011. URL: [Link]

  • Specialty Chemicals. "Safe Handling Guide UV/EB Materials." URL:[Link]

  • Nail and Beauty Excellence. "SAFETY DATA SHEET 021-17 Premium Acrylic Liquid / Monomer." February 06, 2017. URL:[Link]

  • US Dental Depot. "Material Safety Data Sheet Acrylic Monomer – Heat polymerized." January 16, 2009. URL:[Link]

  • Environmental Protection Agency (EPA). "Polymer Exemption Guidance Manual." URL: [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-propylacrylate
Reactant of Route 2
Ethyl 2-propylacrylate
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